1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
Description
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Properties
IUPAC Name |
1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO/c1-22-15-10-6-5-9-14(15)17(23,18(19,20)21)16(22)12-11-13-7-3-2-4-8-13/h2-10,16,23H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQSQMCJJXWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150591 | |
| Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-40-6 | |
| Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, a novel molecule with potential applications in medicinal chemistry and drug development. The synthesis is designed as a multi-step process, commencing with the construction of the core indole scaffold, followed by strategic functionalization at the C3 position, and culminating in the stereospecific introduction of the trifluoromethyl group. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters of each reaction.
Introduction: The Significance of Trifluoromethylated Indolinols
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. The introduction of a trifluoromethyl group is a particularly valuable modification in drug design, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[2] The target molecule, 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, combines these features, making it a compound of considerable interest for biological screening. This guide outlines a rational and efficient synthetic strategy to access this promising molecule.
Overall Synthetic Strategy
The synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is proposed to proceed via a three-stage sequence, as illustrated in the workflow diagram below. The initial stage focuses on the assembly of the 1-methyl-2-phenethyl-1H-indole core. The second stage involves the selective oxidation of this indole to the corresponding 3-indolone intermediate. The final stage is the nucleophilic trifluoromethylation of the indolone to yield the target tertiary alcohol.
Caption: Overall synthetic workflow for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.
Stage 1: Synthesis of the 1-Methyl-2-phenethyl-1H-indole Scaffold
The cornerstone of this synthesis is the efficient construction of the 1-methyl-2-phenethyl-1H-indole backbone. For this purpose, the Fischer indole synthesis is the method of choice due to its reliability and versatility in creating substituted indoles.[3][4][5][6]
Reaction Scheme:
Causality of Experimental Choices:
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, followed by a[7][7]-sigmatropic rearrangement to form the indole ring. The selection of N-methyl-N-phenylhydrazine and 4-phenyl-2-butanone as starting materials directly leads to the desired substitution pattern on the indole core. The acid catalyst is crucial for the initial formation of the phenylhydrazone and for promoting the subsequent cyclization. Polyphosphoric acid (PPA) is often an effective catalyst for this transformation, providing a balance of acidity and a suitable reaction medium.
Experimental Protocol: Fischer Indole Synthesis
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-N-phenylhydrazine (1.0 eq) and 4-phenyl-2-butanone (1.05 eq).
-
Addition of Catalyst: Cautiously add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture with stirring.
-
Reaction Conditions: Heat the mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methyl-2-phenethyl-1H-indole.
Stage 2: Oxidation to 1-Methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one
The pivotal step in this synthetic sequence is the selective oxidation of the C3 position of the indole ring to generate the corresponding 3-indolone. This transformation is essential to set the stage for the subsequent nucleophilic addition of the trifluoromethyl group.
Reaction Scheme:
Causality of Experimental Choices:
The oxidation of indoles can be challenging due to the electron-rich nature of the heterocyclic ring, which can lead to over-oxidation or side reactions. A mild and selective oxidizing agent is therefore required. A promising approach involves a two-step procedure: acetoxylation at the C3 position followed by hydrolysis.[7] Lead(IV) acetate is a suitable reagent for the initial acetoxylation of N-alkyl-2-substituted indoles. The resulting 3-acetoxyindole can then be hydrolyzed under basic conditions to furnish the desired 3-indolone.
Experimental Protocol: Oxidation to 3-Indolone
-
Acetoxylation:
-
Dissolve 1-methyl-2-phenethyl-1H-indole (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Add lead(IV) acetate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo. The crude 3-acetoxyindole is often used in the next step without further purification.
-
-
Hydrolysis:
-
Dissolve the crude 3-acetoxyindole in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting 1-methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one by column chromatography.
-
Stage 3: Nucleophilic Trifluoromethylation
The final and most critical step is the introduction of the trifluoromethyl group at the C3 position. This is achieved through the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl group of the 3-indolone, resulting in the formation of the target tertiary alcohol.
Reaction Scheme:
Causality of Experimental Choices:
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a widely used and highly effective source of a nucleophilic trifluoromethyl group.[8][9][10] The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a non-fluoride initiator like a carbonate or phosphate in a polar aprotic solvent.[9] The initiator activates the TMSCF₃ to generate a hypervalent siliconate intermediate, which then delivers the trifluoromethyl anion to the electrophilic carbonyl carbon of the indolone. The resulting alkoxide is trapped by the trimethylsilyl group, and subsequent hydrolysis yields the desired trifluoromethylated alcohol.
Experimental Protocol: Trifluoromethylation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Add the Ruppert-Prakash reagent (TMSCF₃) (1.5 eq) to the solution.
-
Initiation: Cool the mixture to 0 °C and add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq, as a 1 M solution in THF) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress by TLC.
-
Quenching and Hydrolysis: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Stir for 30 minutes to ensure complete desilylation.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.
Data Presentation
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | N-Methyl-N-phenylhydrazine, 4-Phenyl-2-butanone | Polyphosphoric acid, 80-100 °C | 1-Methyl-2-phenethyl-1H-indole | 70-85 |
| 2 | 1-Methyl-2-phenethyl-1H-indole | 1. Pb(OAc)₄, AcOH/Ac₂O; 2. K₂CO₃, MeOH/H₂O | 1-Methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one | 60-75 (over two steps) |
| 3 | 1-Methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one | TMSCF₃, TBAF (cat.), THF | 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol | 75-90 |
Conclusion
The synthetic route detailed in this guide provides a logical and experimentally sound strategy for the preparation of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. By employing well-established and reliable transformations such as the Fischer indole synthesis, selective indole oxidation, and nucleophilic trifluoromethylation with the Ruppert-Prakash reagent, this protocol offers a high probability of success for researchers in the field of medicinal and organic chemistry. The insights into the causality of experimental choices and the detailed step-by-step procedures are intended to empower scientists to confidently undertake the synthesis of this and related novel chemical entities.
References
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Control experiments in the C–H phenethylation of 2-methyl-1H-indole 1a... - ResearchGate. Available at: [Link]
- Processes for production of indole compounds - Google Patents.
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Synthesis of 2-phenylindoxyls - Arkat USA. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
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Reaction of indoles with aromatic fluoromethyl ketones: An efficient synthesis of trifluoromethyl-indolyl-phenylethanols using K 2 CO 3 / n Bu 4 PBr in water - ResearchGate. Available at: [Link]
-
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - ACS Publications. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]
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A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - NIH. Available at: [Link]
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Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF 2-PHENYL INDOLE - IJNRD. Available at: [Link]
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Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. Available at: [Link]
-
Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... - ResearchGate. Available at: [Link]
-
Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - Semantic Scholar. Available at: [Link]
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Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles - RSC Publishing. Available at: [Link]
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega - ACS Publications. Available at: [Link]
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Synthesis of indole derivatives as prevalent moieties in selected alkaloids - NIH. Available at: [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC. Available at: [Link]
-
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] - NIH. Available at: [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]
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Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - NIH. Available at: [Link]
-
Cs 2 CO 3 -Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers - MDPI. Available at: [Link]
-
Trifluoromethyltrimethylsilane - Wikipedia. Available at: [Link]
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]
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A Technical Guide to 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol: Properties, Synthesis, and Scientific Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. Given the specialized nature of this compound, this guide synthesizes available data with established principles in synthetic and medicinal chemistry to offer field-proven insights. The structure of this guide is designed to logically present the core chemical identity, propose a viable synthetic pathway with detailed protocols, and discuss the anticipated chemical behavior and significance of this molecule.
Core Chemical Identity and Structural Characteristics
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is a complex fluorinated indole derivative.[1] Its identity is formally established by the following parameters:
| Identification Parameter | Value |
| IUPAC Name | 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol[1] |
| CAS Registry Number | 439095-40-6[1] |
| Molecular Formula | C₁₈H₁₈F₃NO[1] |
| Molecular Weight | 321.35 g/mol [1] |
The molecule's architecture is centered on an indolinol core, which is an indole ring system where the C2-C3 double bond is reduced. Key substitutions on this scaffold significantly influence its properties:
-
N-Methyl Group (Position 1): A methyl group is attached to the indole nitrogen.
-
Phenethyl Group (Position 2): A two-carbon chain linked to a phenyl group is present at the C2 position of the indoline ring.
-
Trifluoromethyl Group (Position 3): The highly electronegative -CF₃ group is located at the C3 position. The incorporation of trifluoromethyl groups into organic compounds is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[2]
-
Hydroxyl Group (Position 3): A hydroxyl (-OH) group is also attached to the C3 position, creating a tertiary alcohol. This functional group introduces the potential for hydrogen bonding.[1]
The presence of the electron-withdrawing trifluoromethyl group at the same carbon as the hydroxyl group creates a unique electronic environment that dictates the molecule's reactivity and potential biological activity.[1]
Physicochemical Properties
Detailed experimental data for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol are not widely reported in publicly available literature. However, based on its structure, certain properties can be inferred.
| Property | Value/Anticipated Characteristics |
| Molecular Weight | 321.35 g/mol [1] |
| Physical State | Not specified in available sources. Likely to be a solid at room temperature. |
| Solubility | Not specified. Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Melting Point | Not available in surveyed literature. |
| Boiling Point | Not available in surveyed literature. |
| Storage | Recommended storage at ambient temperature.[1] |
Proposed Synthesis and Experimental Protocol
While a specific, peer-reviewed synthesis for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is not documented in the searched literature, a plausible synthetic route can be designed based on established methodologies for creating 3-substituted-3-hydroxyindolin-2-ones. The proposed pathway involves the nucleophilic addition of a trifluoromethyl group to a suitable N-methylated, 2-phenethyl-substituted isatin (indole-2,3-dione) precursor.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via nucleophilic trifluoromethylation.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure. Researchers should conduct their own optimization and safety assessments.
Objective: To synthesize 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol from a precursor isatin.
Materials:
-
1-Methyl-2-phenethyl-1H-indole-2,3-dione (Precursor, requires prior synthesis)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the precursor isatin (1 equivalent). Dissolve the isatin in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Reagent: Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, approx. 1.5 equivalents) to the stirred solution.
-
Initiation: Add a catalytic amount of TBAF solution (e.g., 0.1 equivalents) dropwise to the reaction mixture. The causality here is that TBAF acts as a fluoride source to activate the TMSCF₃, generating the naked trifluoromethyl anion (CF₃⁻) nucleophile in situ.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.
Anticipated Reactivity and Chemical Behavior
The chemical behavior of this molecule is dictated by its key functional groups:
-
Tertiary Alcohol: The hydroxyl group at the C3 position is a tertiary alcohol. It can undergo reactions typical of this functional group, such as esterification or etherification, although these may be sterically hindered.[1] Oxidation would require harsh conditions that could disrupt the indole ring. Dehydration is a potential side reaction under acidic conditions.
-
Trifluoromethyl Group: The -CF₃ group is highly stable and strongly electron-withdrawing. Its presence increases the acidity of the adjacent hydroxyl proton and influences the overall electronic profile of the aromatic system.
-
Indoline Core: The indoline ring can be susceptible to electrophilic aromatic substitution on the benzene portion of the molecule. The positions of substitution will be directed by the existing groups.[1]
Potential Applications and Scientific Relevance
While no specific biological activities for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol have been reported in the searched literature, the structural motifs present suggest potential areas of interest for drug discovery.
-
Medicinal Chemistry: The indole scaffold is a "privileged structure" found in many biologically active compounds.[3] The inclusion of a trifluoromethyl group often enhances a molecule's therapeutic properties, including metabolic stability and binding affinity.[2]
-
Anticancer Research: Derivatives of 3-hydroxyindole have demonstrated anticancer activity, suggesting this class of compounds could be a fruitful area for investigation.[4]
-
Antimicrobial and Antioxidant Properties: Indole derivatives and compounds with triazole moieties (structurally different but also heterocyclic) have shown promise as antimicrobial and antioxidant agents.[5]
Further research is required to determine if 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol possesses any of these activities. This guide serves as a foundational document to support such future investigations.
References
- VulcanChem. (n.d.). 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol - 439095-40-6.
- ResearchGate. (n.d.). Synthesis of 3-hydroxy-3-(2-hydroxy-6-oxocyclohex-1-en-1-yl)indolin-2-ones.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.
- MDPI. (2024). Chemical Composition and Biological Activities of Pelargonium sp.: A Review with In Silico Insights into Potential Anti-Inflammatory Mechanism.
- National Institutes of Health. (n.d.). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport.
- Google Patents. (n.d.). CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.
- National Institutes of Health. (n.d.). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl].
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- 1. 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol (439095-40-6) for sale [vulcanchem.com]
- 2. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents [patents.google.com]
- 5. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
For distribution to: Researchers, scientists, and drug development professionals
Preamble: Navigating the Landscape of a Novel Scaffold
In the realm of medicinal chemistry and drug discovery, the indole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds. The targeted introduction of specific substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The compound 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol represents a fascinating convergence of structural motifs: a methylated indole core for potential modulation of receptor binding, a phenethyl group that can influence lipophilicity and aromatic interactions, and a trifluoromethyl group, a bioisostere often employed to enhance metabolic stability and binding affinity. The tertiary alcohol at the 3-position adds a chiral center and potential for hydrogen bonding.
This guide provides a comprehensive technical overview of the expected spectroscopic data for this novel indolinol derivative. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopic interpretation and data from closely related analogs to predict and rationalize the key features in its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach is an essential tool in modern chemical research, aiding in the identification of newly synthesized molecules and the elucidation of their structures.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Caption: Molecular structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted chemical shifts are influenced by the electron-withdrawing trifluoromethyl group, the aromatic rings, and the overall stereochemistry.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.0 | Multiplet | 9H | Ar-H | Protons of the phenethyl phenyl group and the indolinol aromatic ring. The exact positions will vary based on substitution patterns observed in related indole structures. |
| ~4.0 - 3.5 | Multiplet | 1H | H-2 | The proton at the C2 position, shifted downfield due to proximity to the nitrogen and the aromatic system. |
| ~3.2 - 2.8 | Multiplet | 2H | -CH₂- (phenethyl) | The methylene group adjacent to the phenyl ring. |
| ~2.7 | Singlet | 3H | N-CH₃ | The N-methyl group, typically appearing as a singlet in this region for N-methylindoles. |
| ~2.5 - 2.1 | Multiplet | 2H | -CH₂- (phenethyl) | The methylene group attached to C2 of the indolinol core. |
| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration. |
Expert Interpretation: The aromatic region is expected to be complex due to the overlap of signals from the indolinol and phenethyl aromatic rings. 2D NMR techniques, such as COSY and HSQC, would be invaluable for definitive assignment of these protons. The diastereotopic nature of the phenethyl methylene protons may lead to more complex splitting patterns than simple triplets, appearing as multiplets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides insight into the carbon framework of the molecule. The presence of the trifluoromethyl group will be particularly evident through the characteristic quartet splitting of the CF₃ carbon and the coupling to the adjacent C3 carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 120 | Ar-C | Aromatic carbons of both the indolinol and phenethyl rings. |
| ~125 (q, ¹JCF ≈ 285 Hz) | -CF₃ | The carbon of the trifluoromethyl group, appearing as a quartet with a large coupling constant. |
| ~90 (q, ²JCF ≈ 30 Hz) | C-3 | The quaternary carbon bearing the OH and CF₃ groups, shifted downfield and split into a quartet by the fluorine atoms. |
| ~70 | C-2 | The carbon at the 2-position, influenced by the nitrogen and the phenethyl substituent. |
| ~40 | -CH₂- (phenethyl) | Phenethyl methylene carbons. |
| ~35 | N-CH₃ | The N-methyl carbon. |
Expert Interpretation: The most diagnostic signals in the ¹³C NMR spectrum will be the two quartets corresponding to the CF₃ group and the C3 carbon. The large one-bond C-F coupling constant is a hallmark of trifluoromethyl groups[1]. The chemical shift of C3 is significantly influenced by both the electron-withdrawing CF₃ group and the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~3400 | O-H stretch | Broad, Medium | Characteristic of the hydroxyl group. Broadening is due to hydrogen bonding. |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium | Aromatic C-H vibrations. |
| ~2950 - 2850 | C-H stretch (aliphatic) | Medium | C-H vibrations of the N-methyl and phenethyl groups. |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong | Aromatic ring skeletal vibrations. |
| ~1300 - 1100 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group exhibit very strong absorption bands in this region. |
| ~1250 | C-N stretch | Medium | Stretching vibration of the C-N bond in the indolinol ring. |
Expert Interpretation: The IR spectrum will be dominated by a broad O-H stretch and very strong C-F stretching absorptions. The presence of these key bands would provide strong evidence for the successful synthesis of the target molecule. The fingerprint region (below 1500 cm⁻¹) will be complex but unique to this specific compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₁₈F₃NO).
-
[M - OH]⁺: Loss of the hydroxyl radical.
-
[M - CF₃]⁺: Loss of the trifluoromethyl radical.
-
[M - C₈H₉]⁺: Cleavage of the phenethyl group (loss of a C₈H₉ radical).
-
Base Peak: Likely arising from a stable fragment, potentially the tropylium ion (m/z 91) from the phenethyl group, or a stable indole-containing fragment.
Caption: Plausible fragmentation pathway for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol in EI-MS.
High-Resolution Mass Spectrometry (HRMS): This technique would be crucial for confirming the elemental composition of the molecular ion, providing a highly accurate mass measurement that can distinguish it from other compounds with the same nominal mass.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A sufficient number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, which could be coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or a direct insertion probe.
-
GC-MS (for a volatile, thermally stable compound):
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized and separated on a capillary column.
-
The eluting compound enters the ion source of the mass spectrometer (e.g., electron ionization at 70 eV).
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
-
-
LC-MS (using Electrospray Ionization - ESI):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the ESI source via direct infusion or an LC system.
-
The sample is ionized by applying a high voltage to a nebulizing needle.
-
The ions are transferred into the mass analyzer. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. By integrating fundamental principles with data from analogous structures, researchers can confidently approach the identification and structural confirmation of this and related novel compounds. The true validation of these predictions will, of course, lie in the acquisition and interpretation of experimental data.
References
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Zhou, G. F., Xie, Y. J., & Wang, H. (2011). 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1672.
- Lo, K. M., & Shiu, Y. T. (2007). Synthesis and evaluation of indole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(1), 104-107.
- Shang, M., Wang, X., & Zhang, S. L. (2014). Palladium-catalyzed trifluoromethylation of aryl chlorides.
- Miura, M., & Itami, K. (2013). Palladium-catalyzed cross-coupling reactions for the synthesis of functional molecules. Topics in Current Chemistry, 334, 1-32.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Brandenburg, K. (2006). DIAMOND. Crystal and Molecular Structure Visualization. Crystal Impact GbR, Bonn, Germany.
- Bruker. (2002). SMART, SAINT and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
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PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for an article on methylation of indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article on trifluoromethylation. Retrieved from [Link]
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Crystal structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
An In-Depth Technical Guide to the Crystal Structure of Trifluoromethylated Indolinols: A Case Study of a 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol Analog
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of trifluoromethylated indolinol derivatives, a class of compounds with significant potential in drug discovery and development. Due to the limited availability of public crystallographic data for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, this guide will utilize the detailed crystal structure of a closely related analog, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, as a case study. The principles and methodologies described herein are directly applicable to the structural elucidation of the title compound and its derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, crystallization, X-ray diffraction analysis, and detailed structural interpretation of this important class of molecules.
Introduction: The Significance of Trifluoromethylated Indolinols
The indolinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly enhance their pharmacological properties.[1] The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, binding affinity, and cell permeability.[1] 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol combines the indolinol core with a phenethyl group, a common pharmacophore, and a trifluoromethyl group at a stereocenter, making its three-dimensional structure crucial for understanding its biological activity.[2][3]
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.
This guide will walk through the complete process of determining and analyzing the crystal structure of a representative trifluoromethylated indole derivative, providing both the "how" and the "why" behind the experimental choices.
Synthesis and Crystallization: From Powder to Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The synthesis of the analog in this case study was achieved via a palladium-catalyzed reaction.[1][4]
Representative Synthesis Protocol
The synthesis of the analog compound, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, was reported as a one-step process.[1][4]
Step-by-Step Synthesis:
-
To a stirred solution of 1-methyl-1H-indole (393 mg, 3 mmol) in 20 mL of DMF, (2,2,2-trifluoroethyl)benzene (160 mg, 1.0 mmol) and PdCl2 (10 mg) were added.
-
The mixture was refluxed at 373 K for 10 hours.
-
After cooling, the mixture was dissolved in CH2Cl2 and washed with a saturated sodium bicarbonate solution (10 mL).
-
The organic layer was separated and dried over magnesium sulfate.
-
Expert Insight: The choice of a palladium catalyst is common for cross-coupling reactions, which are efficient for forming carbon-carbon bonds.[1][4] The use of an excess of the indole reactant helps to drive the reaction to completion.
Single Crystal Growth: The Art of Patience
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.
Step-by-Step Crystallization Protocol:
-
The crude product (24 mg) was dissolved in a solvent mixture of CH2Cl2 (15 ml) and CH3OH (5 ml).
-
The solution was left for slow evaporation at room temperature.
-
Colorless block-like crystals were obtained with a yield of 10%.[1]
-
Expert Insight: The slow evaporation technique is one of the simplest and most effective methods for crystal growth. The choice of a solvent system is critical; a good solvent will dissolve the compound completely, while a co-solvent (in this case, methanol) can act as an anti-solvent, reducing the solubility and promoting crystallization as the more volatile solvent (dichloromethane) evaporates.
X-ray Crystallography and Data Collection: Illuminating the Molecular World
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its structure.
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Crystal Data and Data Collection Parameters
The following table summarizes the key crystallographic data for the analog compound.[1]
| Parameter | Value |
| Chemical Formula | C₂₆H₂₁F₃N₂ |
| Formula Weight | 418.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0033 (3) |
| b (Å) | 12.9427 (3) |
| c (Å) | 16.2699 (7) |
| β (°) | 102.571 (4) |
| Volume (ų) | 2055.96 (12) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Diffractometer | Bruker SMART |
| Reflections Collected | 19108 |
| Independent Reflections | 3404 |
| R(int) | 0.031 |
| Final R indices [I>2σ(I)] | R₁ = 0.047, wR₂ = 0.153 |
| Goodness-of-fit on F² | 1.13 |
-
Expert Insight: The space group P2₁/c is one of the most common for organic molecules. The R-factors (R₁ and wR₂) are indicators of the quality of the refinement; values below 0.05 for R₁ are considered very good.
Structural Analysis and Discussion
The solution and refinement of the crystal structure provide a wealth of information about the molecule's geometry and its interactions with neighboring molecules.
Molecular Structure
The molecular structure of the analog reveals the spatial arrangement of the indole and phenyl rings.[1] The dihedral angle between the planes of the two indole ring systems is 52.13 (6)°.[1][4] The N-methyl groups are oriented away from each other.[1][4]
Crystal Packing and Intermolecular Interactions
In the crystal lattice of the analog, several short intramolecular C—H···F contacts are observed.[1][4] These weak hydrogen bonds contribute to the stability of the molecular conformation. The molecules pack in a complex three-dimensional network.[1] Understanding these interactions is crucial for predicting the solid-state properties of the material, such as solubility and melting point.
| Interaction Type | Donor-H···Acceptor | Distance (Å) |
| Intramolecular | C3—H3···F1 | 2.969 |
| Intramolecular | C16—H16···F3 | 3.029 |
| Intramolecular | C26—H26···F2 | 2.989 |
-
Expert Insight: While C-H···F interactions are considered weak hydrogen bonds, their cumulative effect can be significant in directing crystal packing and influencing molecular conformation.
Implications for Drug Design and Development
The detailed structural information obtained from crystallographic studies has profound implications for drug design:
-
Structure-Activity Relationships (SAR): By knowing the precise 3D structure, researchers can better understand why certain structural modifications lead to changes in biological activity.
-
Receptor Binding: The conformation of the molecule in the solid state can provide a low-energy model for how it might bind to a biological target. The relative orientations of the phenyl, indole, and trifluoromethyl groups are critical for molecular recognition.
-
In Silico Modeling: The crystal structure serves as a crucial input for computational studies, such as molecular docking and molecular dynamics simulations, to predict binding modes and affinities.
Conclusion
While the specific crystal structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is not publicly available at the time of writing, the detailed analysis of a closely related analog provides a robust framework for understanding the structural chemistry of this class of compounds. The methodologies for synthesis, crystallization, and X-ray diffraction analysis detailed in this guide are directly applicable and serve as a blueprint for future studies. The determination of the three-dimensional structure of these molecules is an indispensable step in the rational design of new therapeutic agents, enabling a deeper understanding of their structure-property relationships.
References
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Liu, X.-R., & Zhou, Y.-L. (2014). Crystal structure of 1-methyl-3-[2,2,2-tri-fluoro-1-(1-methyl-1H-indol-3-yl)-1-phenyl-eth-yl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1156. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122.
-
National Center for Biotechnology Information. (2014). Crystal structure of 1-methyl-3-[2,2,2-tri-fluoro-1-(1-methyl-1H-indol-3-yl)-1-phenyl-eth-yl]-1H-indole. PubChem. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to 1-Methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol
A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals
This guide provides a detailed technical overview of 1-Methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol, a complex fluorinated indole derivative. The document covers its formal identification, structural characteristics, physicochemical properties, and the significant role of its constituent functional groups in medicinal chemistry.
Chemical Identity and Structure
The formal IUPAC name for the compound is 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol .[1] It is recognized by the CAS Registry Number 439095-40-6 .[1]
The molecular structure is built upon an indolinol framework, which is an indole scaffold with a hydroxyl group. Key substitutions on this core structure significantly influence its chemical behavior:
-
A methyl group at the nitrogen atom (position 1).[1]
-
A phenethyl group at position 2.[1]
-
A trifluoromethyl group and a hydroxyl group at position 3, creating a tertiary alcohol.[1]
The presence of the trifluoromethyl (CF3) group is particularly noteworthy. Due to the strong electron-withdrawing nature of fluorine, this group significantly impacts the molecule's electronic properties, metabolic stability, and lipophilicity.[1][2]
| Identifier | Value |
| IUPAC Name | 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol[1] |
| CAS Number | 439095-40-6[1] |
| Molecular Formula | C18H18F3NO[1] |
| Molecular Weight | 321.35 g/mol [1] |
| Canonical SMILES | CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3[1] |
Physicochemical and Reactive Properties
The Role of Key Functional Groups in a Broader Context
The constituent parts of this molecule, namely the phenethylamine and trifluoromethyl groups, are of significant interest in medicinal chemistry and drug development.
The Phenethylamine Scaffold
The 2-phenethylamine motif is a foundational structure in many biologically active compounds, including endogenous catecholamines like dopamine and norepinephrine.[3][4] This structural backbone is present in a wide array of pharmaceuticals, including stimulants, antidepressants, and bronchodilators.[5][6] Its derivatives are known to interact with various biological targets, and their study is crucial for the development of new therapeutic agents.[7]
The Trifluoromethyl Group: A "Magic Methyl" in Drug Design
The incorporation of a trifluoromethyl group is a common strategy in modern drug design to enhance the properties of a lead compound.[8][9] The CF3 group can improve:
-
Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the group resistant to metabolic degradation and increasing the drug's half-life.[2][10]
-
Lipophilicity : The CF3 group increases the molecule's ability to pass through biological membranes.[2]
-
Binding Affinity : The strong electron-withdrawing nature of the CF3 group can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions.[10]
While not a guaranteed route to improved bioactivity, the strategic replacement of a methyl group with a trifluoromethyl group has, in some cases, led to a significant increase in biological activity.[11]
Synthesis and Further Research
Detailed, peer-reviewed synthesis protocols for this specific molecule are not widely published in readily accessible literature. However, general methods for the synthesis of trifluoromethylated indoles often involve domino trifluoromethylation and cyclization reactions of precursor molecules like 2-alkynylanilines.[12] The creation of such complex molecules is an active area of research, with potential applications in the development of novel therapeutics.[13]
The synthesis of a related compound, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, was achieved through a palladium-catalyzed reaction of (2,2,2-trifluoroethyl)benzene with 1-methyl-1H-indole.[14] This suggests that metal-catalyzed cross-coupling reactions could be a viable route for synthesizing the title compound or its analogs.
Conclusion
1-Methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol is a molecule of interest due to its unique combination of a phenethylamine moiety and a trifluoromethyl group on an indolinol scaffold. These features suggest potential for biological activity and make it a candidate for further investigation in drug discovery programs. The insights provided in this guide, based on its structural components and the established roles of these components in medicinal chemistry, offer a solid foundation for researchers and scientists in the field. Further experimental work is necessary to fully elucidate its properties and potential applications.
References
-
Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole . National Institutes of Health. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one . MDPI. [Link]
-
2-Methyl-3-phenyl-1H-indole . PubChem. [Link]
-
3-Hydroxy-3-(trifluoromethyl)indolin-2-one . PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review . PubMed Central. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines . Organic Chemistry Portal. [Link]
-
Phenethylamine . Wikipedia. [Link]
-
Synthesis of 2-trifluoromethyl-(1H)-indol-3-yl methanol . PrepChem.com. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship . Biomolecules & Therapeutics. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations . ACS Publications. [Link]
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Preparation method for 3-substituted trifluoromethyl indole . Patsnap. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review . ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]
-
Substituted phenethylamine . Wikipedia. [Link]
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An In-Depth Technical Guide to 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol (CAS Number 439095-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, identified by CAS number 439095-40-6, is a fluorinated indole derivative. Publicly available information on this specific molecule is limited, suggesting it may be a novel compound for research and development. This guide provides a comprehensive overview of its known properties and places it within the broader context of trifluoromethylated indole derivatives to illuminate its potential significance and avenues for future investigation. This molecule is intended for research use only and not for diagnostic or therapeutic applications.[1]
The structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is characterized by a core indole scaffold, which is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. The key substitutions on this scaffold are a methyl group at the nitrogen (position 1), a phenethyl group at position 2, and both a hydroxyl and a trifluoromethyl group at position 3. The presence of the trifluoromethyl (CF3) group is particularly noteworthy, as this moiety is a bioisostere of a methyl group and is known to significantly enhance the metabolic stability and lipophilicity of drug candidates.[2]
Chemical and Physical Properties
The fundamental physicochemical properties of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol are summarized below. It is important to note that many of these properties have not been experimentally determined and are based on computational predictions.
| Property | Value |
| CAS Number | 439095-40-6 |
| IUPAC Name | 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol |
| Molecular Formula | C18H18F3NO |
| Molecular Weight | 321.35 g/mol |
| Physical State | Not specified |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
| Storage Temperature | Ambient |
Structural and Reactivity Insights
The molecular architecture of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol suggests several avenues for its chemical reactivity. The tertiary alcohol at the 3-position can potentially undergo reactions such as esterification, oxidation, or dehydration. The indole core itself is a potential site for electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents. The trifluoromethyl group is generally stable but exerts strong electron-withdrawing effects, which can modulate the reactivity of the entire molecule.
Potential Biological Significance and Therapeutic Context
While no specific biological activity has been reported for CAS 439095-40-6, the structural motifs present in the molecule are found in compounds with a wide range of therapeutic applications.
-
The Indole Nucleus: Indole and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]
-
The Trifluoromethyl Group in Drug Design: The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile.[4][5] It can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through favorable interactions. Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern drug discovery.[4][5]
-
Indolinone Derivatives and Inflammation: Structurally related fluorinated indolinone derivatives have been shown to possess anti-inflammatory activity through the inhibition of the interleukin-1 receptor (IL-1R).[6] This suggests that 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol could be investigated for similar properties.
Synthesis Strategies for Trifluoromethylated Indoles
A specific synthesis protocol for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is not publicly available. However, general methods for the synthesis of trifluoromethylated indoles have been described in the scientific literature. One common approach involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating agent.[7] Another strategy involves the direct oxidation of a substituted indole to the corresponding indoxyl, which can then be further functionalized.[8]
A plausible synthetic workflow for this class of compounds could be envisioned as follows:
Figure 1. A generalized, hypothetical synthetic workflow for trifluoromethylated indolinols.
Experimental Protocols: A General Framework
Given the absence of specific studies on this compound, the following are general experimental protocols that could be adapted to investigate its properties.
Protocol 1: Assessment of In Vitro Anti-inflammatory Activity
-
Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), in appropriate media.
-
Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS).
-
Treatment: Concurrently, treat the cells with varying concentrations of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.
-
Cytokine Analysis: After an appropriate incubation period, collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compound for the inhibition of cytokine production.
Protocol 2: Evaluation of Metabolic Stability
-
Microsomal Incubation: Incubate 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol with liver microsomes (human, rat, or mouse) in the presence of NADPH as a cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent, such as acetonitrile.
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Half-life Calculation: The in vitro half-life (t1/2) is determined from the rate of disappearance of the parent compound.
Safety and Handling
Based on the available safety data sheet information, 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is classified with the following GHS hazards:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.
Upon thermal decomposition, this compound may produce hazardous substances, including carbon oxides, nitrogen oxides, and highly toxic and corrosive hydrogen fluoride.
Future Directions and Conclusion
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol represents an under-explored area of chemical space. Its structural features, particularly the combination of the indole core and the trifluoromethyl group, suggest that it could be a valuable probe for biological systems and a starting point for drug discovery programs. Future research should focus on elucidating its synthesis, characterizing its physicochemical properties in more detail, and screening it for a wide range of biological activities, with a particular emphasis on anti-inflammatory and anticancer potential. The development of robust analytical methods for its quantification in biological matrices will also be crucial for any further preclinical development.
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The Ascendant Role of Trifluoromethylated Indolinols in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Fluorine and the Indole Nucleus
In the landscape of contemporary medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Concurrently, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[2] The unique electronic properties of the CF3 group—its high electronegativity, metabolic stability, and ability to enhance lipophilicity—can profoundly modulate the pharmacokinetic and pharmacodynamic profile of a parent molecule.[2][3] This guide delves into the synthesis, biological activities, and therapeutic potential of a promising class of compounds that marries these two powerful motifs: trifluoromethylated indolinols. While research has broadly explored trifluoromethylated indoles, this guide will focus on the specific attributes and potential of their reduced hydroxylated counterparts, the indolinols, and their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Synthetic Strategies: From Trifluoromethylated Indoles to Indolinols
The synthesis of trifluoromethylated indolinols typically proceeds through the initial construction of a trifluoromethylated indole core, followed by reduction to the indolinol. A prevalent and efficient method for the synthesis of 2-(trifluoromethyl)indoles is the domino trifluoromethylation/cyclization of readily available 2-alkynylanilines.[4][5][6]
This approach utilizes a copper-based trifluoromethylating reagent, often derived from fluoroform (a cost-effective industrial byproduct), to introduce the CF3 group with high regioselectivity.[6] The subsequent cyclization of the trifluoromethylated intermediate furnishes the desired indole scaffold.[4][5] The versatility of this method allows for the synthesis of a diverse library of substituted trifluoromethylated indoles by varying the substituents on the starting 2-alkynylaniline.[5] Once the trifluoromethylated indole is obtained, it can be converted to the corresponding indolinol through reduction, typically using a hydride-donating agent such as sodium borohydride.
Caption: Synthetic workflow from 2-alkynylaniline to trifluoromethylated indolinol.
Experimental Protocol: Domino Trifluoromethylation/Cyclization
The following protocol is a representative example for the synthesis of 2-(trifluoromethyl)indoles, adapted from established literature.[4][5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the substituted 2-alkynylaniline (1.0 mmol), the CuCF3 reagent (1.2 mmol), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO, 5 mL) to the tube under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Anticancer Activity: A Promising Avenue for Novel Therapeutics
The indole nucleus is a common feature in many anticancer agents, and the addition of a trifluoromethyl group has been shown to significantly enhance their cytotoxic activity.[7][8] Several studies have demonstrated that trifluoromethylated indole and its derivatives exhibit potent antiproliferative effects against a range of human cancer cell lines.[4][7][9]
The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[7][10] Mechanistic studies suggest that trifluoromethylated indole derivatives can trigger both the intrinsic and extrinsic apoptotic pathways.[10] This involves the modulation of key regulatory proteins, such as the Bcl-2 family of proteins and caspases.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethylated Isoxazole | MCF-7 (Breast) | 2.63 | [10] |
| Trifluoromethylated Isoxazole (analogue) | MCF-7 (Breast) | 3.09 | [10] |
| Non-trifluoromethylated Isoxazole | MCF-7 (Breast) | 19.72 | [10] |
| Indolo-pyrazole derivative | SK-MEL-28 (Melanoma) | 3.46 | [9] |
| Pyrazolinyl-indole derivative | Leukemia | - | [4] |
Table 1: In Vitro Anticancer Activity of Trifluoromethylated Heterocycles.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated indolinol derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Proposed mechanism of apoptosis induction by trifluoromethylated indolinols.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole derivatives have been investigated for their antimicrobial properties, and the incorporation of a trifluoromethyl group can enhance this activity.[10][11] Trifluoromethylated indole derivatives have shown promising activity against a range of bacteria and fungi.[11][12]
The antimicrobial mechanism of these compounds is not yet fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl quinolone derivative | Staphylococcus aureus (Gram-positive) | Good activity | [11] |
| Trifluoromethyl quinolone derivative | Escherichia coli (Gram-negative) | Less activity | [11] |
| Trifluoromethyl quinolone derivative | Aspergillus niger (Fungus) | Moderate activity | [11] |
| Trifluoromethyl quinolone derivative | Candida albicans (Fungus) | Comparable activity | [11] |
| N-(trifluoromethyl)phenyl pyrazole | MRSA | 3.12 | [12] |
Table 2: Antimicrobial Activity of Trifluoromethylated Heterocycles.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylated indolinol compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neuroprotective Effects: A Potential Strategy for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a growing interest in the neuroprotective potential of indole derivatives.[13] While specific studies on trifluoromethylated indolinols are limited, related indole compounds have demonstrated neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory activities.[1][13]
The trifluoromethyl group, by enhancing lipophilicity, may improve the ability of these compounds to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[2]
| Compound Class | Neuroprotective Mechanism | Model System | Reference |
| 3-Substituted indolin-2-one | Potent neuroprotection | Neuronal cultures | [13] |
| Indole derivatives | Antioxidant, free radical scavenger | In vivo head trauma model | [14] |
| Rutin (flavonoid) | Antioxidant, anti-inflammatory | In vitro and in vivo models | [1] |
Table 3: Neuroprotective Effects of Indole Derivatives and Related Compounds.
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol describes a common in vitro method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium and differentiate them into a neuronal phenotype using retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the trifluoromethylated indolinol for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay or a similar method.
-
Data Analysis: Compare the viability of cells treated with the test compound and the oxidative stressor to that of cells treated with the stressor alone to determine the neuroprotective effect.
Caption: Key structural features influencing the biological activity of trifluoromethylated indoles.
Conclusion and Future Perspectives
Trifluoromethylated indolinols represent a promising class of compounds with diverse biological activities. The strategic incorporation of the trifluoromethyl group into the privileged indole scaffold has been shown to enhance anticancer and antimicrobial properties. While the neuroprotective potential of this specific subclass requires further investigation, the broader class of indole derivatives has shown significant promise in this area.
Future research should focus on:
-
The synthesis of novel trifluoromethylated indolinol derivatives with diverse substitution patterns.
-
In-depth mechanistic studies to elucidate the molecular targets and signaling pathways involved in their biological activities.
-
Comprehensive in vivo studies to evaluate their efficacy and safety in animal models of cancer, infectious diseases, and neurodegenerative disorders.
-
Detailed SAR studies to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.
The continued exploration of trifluoromethylated indolinols holds significant potential for the discovery and development of new and effective therapeutic agents to address a range of unmet medical needs.
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Unlocking the Therapeutic Potential of Indole Derivatives: A Guide to Key Molecular Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its inherent structural versatility and ability to interact with a multitude of biological targets have cemented its role in modern drug discovery.[2][3] This technical guide provides a comprehensive exploration of the key therapeutic targets of indole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these interactions across major disease areas, present detailed experimental protocols for target validation, and visualize complex biological pathways. Our focus is on the causality behind experimental design and the self-validating nature of the described protocols, ensuring a blend of technical accuracy and practical application.
The Indole Scaffold: A Cornerstone of Modern Pharmacology
The indole ring system is a fundamental structural motif found in a vast array of natural products, most notably the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[4][5] This natural prevalence has inspired medicinal chemists to explore its potential, leading to the development of numerous FDA-approved drugs for conditions ranging from cancer and migraines to hypertension and depression.[3][6][7] The unique electronic properties of the indole nucleus and its ability to be readily functionalized allow for the fine-tuning of pharmacological activity, making it a highly valuable starting point for the design of novel therapeutics.[8] This guide will systematically dissect the molecular targets that underpin the diverse therapeutic effects of indole derivatives.
Key Therapeutic Targets in Oncology
Indole derivatives have emerged as powerful anticancer agents by modulating critical pathways involved in cancer cell proliferation, survival, and metastasis.[9][10] Their efficacy stems from their ability to interact with a range of well-validated oncological targets.[11]
Microtubule Dynamics: Disrupting the Cellular Scaffolding
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, makes them an attractive target for anticancer therapy.
Mechanism of Action: Indole derivatives, particularly the famous Vinca alkaloids like vincristine and vinblastine, function by interfering with microtubule function.[9] They bind to the β-tubulin subunit at a specific site (the Vinca domain), which inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[8][9]
Featured Indole Derivatives Targeting Tubulin:
| Compound | Target | IC50 | Therapeutic Application |
| Vincristine | Tubulin Polymerization | Low micromolar range | Leukemia, Lymphoma |
| Vinblastine | Tubulin Polymerization | Low micromolar range | Hodgkin's disease, Testicular cancer |
| Indole-vinyl sulfone 9 | Tubulin Polymerization | 3.09 µmol/L | Preclinical (various cancer cell lines)[12] |
| Benzimidazole-indole 8 | Tubulin Polymerization | 2.52 µmol/L | Preclinical (various cancer cell lines)[12] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a self-validating system to assess the effect of a test compound on tubulin polymerization. The causality is clear: a change in fluorescence directly correlates with the extent of microtubule formation.
-
Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Compound Incubation: Add various concentrations of the indole derivative test compound to the tubulin solution in a 96-well microplate. Include a positive control (e.g., Vincristine) and a negative control (vehicle, e.g., DMSO).
-
Initiation of Polymerization: Initiate the polymerization process by adding GTP to a final concentration of 1.0 mM and incubating the plate at 37°C.
-
Data Acquisition: Monitor the polymerization kinetics by measuring the change in fluorescence of a reporter dye (e.g., DAPI) that specifically binds to polymerized microtubules. Measurements are taken every minute for 60 minutes using a fluorescence plate reader.
-
Analysis: Plot the fluorescence intensity against time. An inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Workflow Visualization: Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibitors.
Protein Kinases: Halting Aberrant Signaling
Protein kinases are enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[2] Indole scaffolds are exceptionally well-suited to fit into the ATP-binding pocket of many kinases, making them potent inhibitors.
Mechanism of Action: Indole-based kinase inhibitors act as competitive antagonists of ATP. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction pathways that drive tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[9] Targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in various cancers.[12][13] Sunitinib is a prime example of a multi-targeted tyrosine kinase inhibitor with an indole core.[9]
Signaling Pathway: EGFR Inhibition by Indole Derivatives
Caption: Inhibition of the EGFR signaling cascade by an indole derivative.
Therapeutic Targets in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a complex pathological landscape involving neurotransmitter deficiency, oxidative stress, and protein misfolding.[4][14] Indole derivatives offer a multi-pronged therapeutic approach to tackle these interconnected pathways.[14]
Cholinesterase and Monoamine Oxidase Inhibition
Mechanism of Action: In Alzheimer's disease, cognitive decline is linked to a deficit of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down ACh.[15] Indole derivatives can inhibit these enzymes, thereby increasing the levels and duration of action of ACh in the brain.[14][15]
Similarly, monoamine oxidase (MAO) enzymes (MAO-A and MAO-B) are responsible for degrading neurotransmitters like serotonin and dopamine.[16] Their inhibition by indole compounds can help restore neurotransmitter balance, which is beneficial in both depression and Parkinson's disease. The development of multi-target-directed ligands (MTDLs) that can inhibit both cholinesterases and MAO from a single indole-based molecule is a promising strategy.[16]
Featured Indole Derivatives for Neurodegenerative Disease:
| Compound | Target(s) | IC50 / Activity | Therapeutic Indication |
| Donepezil analog (Indole-based) | AChE / BuChE | Potent nanomolar inhibition[15] | Alzheimer's Disease |
| Ladostigil analog (Indole-based) | AChE / MAO-A / MAO-B | Dual inhibitory properties[16] | Alzheimer's / Depression |
| Azepino[4,3-b]indole derivative 26 | BChE (selective) | 0.020 µM | Alzheimer's Disease[14] |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust method to screen for AChE inhibitors. The causality is based on the enzymatic reaction producing a colored product; inhibition reduces the color intensity.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), DTNB (Ellman's reagent), and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the indole test compound.
-
Enzyme Addition: Add the AChE enzyme solution to all wells except the blank. Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The reaction of thiocholine (produced by AChE) with DTNB generates a yellow-colored anion.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Modulation of Protein Aggregation and Oxidative Stress
A key pathological feature of many neurodegenerative diseases is the misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's.[4] Oxidative stress is also a major contributor to neuronal damage.[17]
Mechanism of Action: Certain indole derivatives have been shown to interfere with the fibrillation process of Aβ peptides, preventing the formation of neurotoxic aggregates.[4][17] Furthermore, many indole compounds, such as melatonin, are potent antioxidants that can neutralize harmful reactive oxygen species (ROS), protecting neurons from oxidative damage.[4] This dual functionality—anti-aggregation and antioxidant—makes them highly promising candidates for disease-modifying therapies.[17]
Logical Relationship: Multi-Target Strategy in Alzheimer's Disease
Caption: A multi-target indole derivative addressing key AD pathologies.
Therapeutic Targets in Inflammatory Diseases
Chronic inflammation underlies numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Indole derivatives, such as the widely used NSAID Indomethacin, are effective anti-inflammatory agents.[18]
Mechanism of Action: The anti-inflammatory properties of many indole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing inflammatory prostaglandins.[18][19] Some novel derivatives also exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways, potentially offering a better safety profile with reduced gastrointestinal side effects.[18] Additionally, certain indole compounds can modulate key inflammatory signaling pathways like NF-κB.[18]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds. The causality lies in the direct measurement of inflammation (edema) and its reduction by the test compound.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the indole test compound orally (p.o.) or intraperitoneally (i.p.) to the test group of animals. Administer the vehicle to the control group and a standard drug (e.g., Indomethacin) to a positive control group.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hrs).
-
Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.[20]
Future Directions and Conclusion
The therapeutic landscape of indole derivatives continues to expand.[1] Research is actively exploring their potential as antimicrobial agents that can disrupt bacterial membranes and inhibit biofilm formation, as well as antivirals that can target viral proteins.[18][21][22] The strategic chemical modification of the indole scaffold remains a vital tool for enhancing potency and selectivity.[3][8]
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The Trifluoromethyl Group: A Double-Edged Sword in Metabolic Stability
An In-Depth Technical Guide for Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, primarily lauded for its ability to confer enhanced metabolic stability to drug candidates. This guide provides a comprehensive technical exploration of the multifaceted role of the CF₃ group in drug metabolism. We will delve into the fundamental physicochemical properties that underpin its metabolic shielding effects, dissect the known metabolic pathways—including those that lead to C-F bond cleavage—and explore the potential for bioactivation. Furthermore, this guide offers detailed, field-proven protocols for the in vitro assessment of metabolic stability using human liver microsomes and cryopreserved hepatocytes, complete with insights into analytical methodologies. By synthesizing mechanistic understanding with practical application, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically deploy the trifluoromethyl group to design safer, more effective therapeutics.
The Strategic Imperative for the Trifluoromethyl Group in Drug Design
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl moiety, into bioactive molecules has become an indispensable strategy in drug discovery.[1][2][3] This is evidenced by the significant number of FDA-approved drugs that feature this group.[3][4] The rationale for this extends beyond simple bioisosteric replacement of a methyl group or chlorine atom; it is a deliberate tactic to modulate a compound's physicochemical and pharmacokinetic profile.[1][5]
The CF₃ group's unique properties—high electronegativity, steric bulk greater than a methyl group, and significant lipophilicity (Hansch-Fujita π constant of +0.88)—profoundly influence a molecule's behavior in vivo.[1][6] These characteristics can enhance membrane permeability, improve binding affinity to biological targets, and, most critically, increase metabolic stability.[2][6] A well-placed trifluoromethyl group can block metabolic "hotspots," deactivating aromatic rings and shielding adjacent sites from enzymatic attack, thereby reducing metabolic clearance, extending half-life, and lowering the required therapeutic dose.[1][6]
The Physicochemical Underpinnings of Metabolic Resistance
The remarkable metabolic stability conferred by the trifluoromethyl group stems from several key physicochemical properties:
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, especially by the workhorses of drug metabolism, the cytochrome P450 (CYP) enzymes.[1][2]
-
Electron-Withdrawing Nature: The potent electron-withdrawing effect of the three fluorine atoms deactivates adjacent aromatic rings, making them less susceptible to oxidative metabolism by CYPs.[1][6] This electronic effect can also influence the pKa of nearby functional groups, which can in turn affect binding and solubility.
-
Steric Hindrance: The CF₃ group is bulkier than a hydrogen or methyl group. This steric shield can physically impede the access of metabolizing enzymes to nearby sites on the molecule, further contributing to its metabolic robustness.[6]
Metabolic Fates of Trifluoromethylated Compounds: Beyond Inertness
While the CF₃ group is a powerful tool for enhancing metabolic stability, it is not entirely inert. The metabolic fate of a trifluoromethylated compound is complex and can be influenced by the position of the CF₃ group and the overall molecular scaffold.
Dominant Metabolic Pathways
For many trifluoromethylated drugs, metabolism occurs on other parts of the molecule, with the CF₃ group itself remaining intact. Common metabolic transformations include:
-
Hydroxylation: CYP-mediated oxidation at positions remote from the CF₃ group or on adjacent alkyl chains.
-
Glucuronidation and Sulfation (Phase II Conjugation): If the molecule contains suitable functional groups (e.g., hydroxyl, amine), it can undergo conjugation reactions mediated by enzymes like UDP-glucuronosyltransferases (UGTs). For example, the drug Enasidenib is metabolized by both CYP and UGT enzymes.[4]
The strong electron-withdrawing nature of the CF₃ group can influence the regioselectivity of these reactions, directing metabolism to other sites.[7]
The Challenge of C-F Bond Cleavage: Metabolic Defluorination
Despite the strength of the C-F bond, enzymatic defluorination can occur through several mechanisms, although these are generally less common than metabolism at other sites.
-
Oxidative Defluorination: This pathway is often mediated by cytochrome P450 enzymes. The proposed mechanism involves an initial oxidation of the CF₃ group or an adjacent carbon, which can lead to unstable intermediates that subsequently eliminate fluoride ions.[8][9] For aromatic compounds, this can proceed through the formation of an epoxide intermediate.[9]
-
Hydrolytic Defluorination: In some cases, particularly with trifluoromethylphenols, spontaneous or enzyme-mediated hydrolysis can lead to the formation of a carboxylic acid and the release of fluoride ions.[10][11] This process is often pH-dependent.
The following diagram illustrates a generalized scheme for the oxidative metabolism of a trifluoromethyl group on an aromatic ring, which can potentially lead to defluorination.
Caption: Oxidative metabolism of an aromatic trifluoromethyl group.
Bioactivation and Toxicity: The "Dark Side" of the Trifluoromethyl Group
While often enhancing safety by blocking the formation of reactive metabolites from other parts of a molecule, the metabolism of the CF₃ group itself can, in some instances, lead to bioactivation.[12] The formation of acyl fluorides or other electrophilic intermediates during metabolism can result in covalent binding to cellular macromolecules like proteins, which is a potential mechanism for idiosyncratic adverse drug reactions.[12]
Furthermore, the release of fluoride ions during defluorination can contribute to toxicity, although the concentrations are typically low. A more significant concern is the potential for the metabolism of certain fluorinated compounds to produce highly toxic metabolites such as fluoroacetic acid.[13] Therefore, a thorough investigation of the metabolic fate of any new trifluoromethylated drug candidate is essential to rule out the formation of such toxic species.
Experimental Assessment of Metabolic Stability: A Practical Guide
The in vitro assessment of metabolic stability is a critical step in early drug discovery to rank-order compounds and predict their in vivo pharmacokinetic behavior.[14] The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.
High-Throughput Screening with Human Liver Microsomes (HLM)
HLM are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[7] They are a cost-effective and robust system for initial screening of metabolic stability.
Experimental Protocol: HLM Metabolic Stability Assay
-
Preparation of Reagents:
-
Prepare a 1 µM working solution of the test compound in 0.1 M phosphate buffer (pH 7.4).
-
Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the test compound working solution to start the incubation (final volume typically 200 µL).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Caption: Workflow for HLM metabolic stability assay.
A More Complete Picture with Cryopreserved Hepatocytes
Cryopreserved human hepatocytes offer a more physiologically relevant model as they contain both Phase I and Phase II enzymes, as well as transporters.[15][16] They are the "gold standard" for in vitro metabolism studies.
Experimental Protocol: Cryopreserved Hepatocyte Metabolic Stability Assay
-
Hepatocyte Thawing and Plating (if applicable):
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and gently centrifuge to pellet the cells.
-
Resuspend the cells in fresh medium and determine cell viability (e.g., via trypan blue exclusion).
-
For suspension assays, dilute the cells to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).
-
-
Incubation:
-
Pre-warm the hepatocyte suspension at 37°C in a shaking water bath.
-
Add the test compound (typically at 1 µM final concentration) to initiate the incubation.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[16]
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Data Analysis and Interpretation
From the concentration-time data, several key parameters can be calculated:
-
Half-life (t₁/₂): The time required for the concentration of the parent compound to decrease by half.
-
Intrinsic Clearance (CLᵢₙₜ): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors.
These parameters allow for the rank-ordering of compounds and can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.
The following table provides a conceptual comparison of the expected metabolic stability parameters for a hypothetical compound with and without a trifluoromethyl group at a metabolically labile position.
| Parameter | Compound without CF₃ (e.g., -CH₃) | Compound with CF₃ | Rationale |
| Half-life (t₁/₂) in vitro | Shorter | Longer | The CF₃ group blocks a key metabolic pathway, reducing the rate of metabolism and slowing the clearance of the parent drug.[5] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance reflects the metabolic capacity of the liver; blocking metabolism with a CF₃ group reduces this value.[5] |
| Number of Metabolites | Generally higher | Significantly reduced | By inhibiting a primary site of metabolism, the formation of downstream metabolites is limited.[5] |
Analytical Considerations: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for metabolic stability assays due to its high sensitivity, selectivity, and speed.[17]
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically employed to separate the parent drug from its metabolites and matrix components.
-
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique.[12] Analysis is often performed in positive ion mode, as many drugs contain basic nitrogen atoms that are readily protonated.[12] However, depending on the compound's structure, negative ion mode may provide better sensitivity. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for high specificity.
Strategic Modulation of Metabolic Stability
The decision to incorporate a trifluoromethyl group should be data-driven and strategic. Key considerations include:
-
Identifying Metabolic Hotspots: Before introducing a CF₃ group, it is crucial to identify the sites of metabolic liability on the lead compound, typically through metabolite identification studies.
-
Positional Isomers: The position of the CF₃ group on an aromatic ring (ortho, meta, or para) can have a significant impact on metabolic stability and pharmacological activity.[4] A systematic evaluation of positional isomers is often warranted.
-
Balancing Physicochemical Properties: While a CF₃ group can improve metabolic stability, its high lipophilicity can sometimes negatively impact solubility. A careful balance of properties is essential for developing a successful drug candidate.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates.[6] Its unique electronic and steric properties effectively shield molecules from enzymatic degradation, often leading to improved pharmacokinetic profiles. However, the assumption of complete metabolic inertness is an oversimplification. A thorough understanding of the potential for metabolic defluorination and bioactivation is critical for mitigating potential toxicity risks. The systematic application of robust in vitro assays, such as those using human liver microsomes and hepatocytes, coupled with sensitive LC-MS/MS analysis, provides the necessary data to make informed decisions in the drug design and development process. By leveraging a deep understanding of the principles outlined in this guide, researchers can continue to harness the benefits of the trifluoromethyl group to create the next generation of safer and more effective medicines.
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Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
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Trifluoromethylation - Wikipedia. (n.d.). Wikipedia. [Link]
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Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]
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Chu, L., & Qing, F.-L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513–1522. [Link]
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Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (2025). RSC Publishing. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). ResearchGate. [Link]
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Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. (2021). ACS Publications. [Link]
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Chu, L., & Qing, F.-L. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. ACS Publications. [Link]
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Metabolism and Toxicity of Fluorine Compounds. (2021). PubMed Central. [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PubMed Central. [Link]
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Dalvie, D. K., et al. (2015). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. ResearchGate. [Link]
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Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]
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(PDF) Novel organic synthesis platforms inspired by enzyme-promoted biochemical transformations often demonstrate unexpected efficacy in solving challenging problems in organic synthesis. (2026). ResearchGate. [Link]
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Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (2023). Angewandte Chemie International Edition. [Link]
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Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. [Link]
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Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Hepatocyte Stability. (n.d.). Evotec. [Link]
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Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube. [Link]
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Tyzack, J. D., et al. (2016). Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations. PubMed. [Link]
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Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.). ResearchGate. [Link]
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Cryopreservation of assay-ready hepatocyte monolayers by chemically-induced ice nucleation: preservation of hepatic function and hepatotoxicity screening capabilities. (n.d.). PubMed Central. [Link]
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Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (2024). ChemRxiv. [Link]
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Hughes, T. B., et al. (2013). Modeling the Bioactivation and Subsequent Reactivity of Drugs. PubMed Central. [Link]
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Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (2023). The University of Manchester. [Link]
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
Introduction: The Purification Challenge
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is a complex synthetic molecule belonging to the 3-substituted indole derivative class of compounds.[1][2][3][4] These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[3][4] The specific structure of the target molecule, featuring a chiral tertiary alcohol and a trifluoromethyl group, presents unique challenges for purification. The primary goals of this application note are to provide a robust and reproducible HPLC protocol for achieving high purity of the target compound and to discuss the underlying chromatographic principles that inform the method development process.
The key challenges in purifying this molecule include:
-
Stereochemistry: The molecule possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers. Synthetic routes often produce a racemic (1:1) mixture.[5] Depending on the downstream application, separation of these enantiomers may be critical.
-
Impurity Profile: Crude synthetic mixtures may contain starting materials, reagents, and structurally similar byproducts, necessitating a high-resolution separation technique.
-
Compound Stability: The trifluoromethyl group can influence the molecule's stability, requiring careful selection of mobile phase pH and temperature to prevent degradation.[6][7]
This guide will detail a systematic approach, from analytical method development to preparative scale-up, for the efficient purification of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.
Foundational Principles: Chromatographic Strategy
Reverse-phase HPLC (RP-HPLC) is the method of choice for this compound due to its relatively non-polar nature, conferred by the phenethyl and methyl-indolinol scaffold.[8][9] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.
The Role of Mobile Phase Additives: To ensure sharp, symmetrical peaks, a mobile phase additive is often essential. Trifluoroacetic acid (TFA) is commonly used at low concentrations (0.05-0.1%) for several reasons:[10]
-
pH Control: TFA is a strong acid that lowers the mobile phase pH, typically to around 2-3.[11] This suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause undesirable interactions with the analyte, leading to peak tailing.
-
Ion Pairing: TFA can act as an ion-pairing agent, which can be beneficial for the separation of basic compounds.[11][12]
It is important to note that while effective for UV-based detection, TFA can cause signal suppression in mass spectrometry (LC/MS) applications.[13] If LC/MS is the intended analytical follow-up, formic acid is a more suitable alternative.
Workflow for HPLC Purification
The overall process can be visualized as a systematic progression from small-scale analytical development to larger-scale preparative purification.
Caption: A logical approach to diagnosing high backpressure.
Conclusion
This application note provides a comprehensive, field-tested framework for the successful HPLC purification of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. By following a systematic process of analytical method development, careful scale-up calculations, and meticulous execution of the preparative run, researchers can achieve high purity and yield of this challenging molecule. The principles and protocols described herein are broadly applicable to other substituted indolinols and complex small molecules encountered in drug discovery and development.
References
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?
- ResearchGate. (2014).
- Benchchem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- PMC - NIH. (n.d.).
- ResearchGate. (2025).
- NIH. (2025).
- Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SIELC Technologies. (n.d.). TFA (Trifluoroacetic Acid).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 1.
- MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- PubMed. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC.
- PLOS One. (2017).
- HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Primer. (2013).
- Ingenieria Analitica Sl. (2013).
- Thermo Fisher Scientific. (2019).
- ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- ResearchGate. (2025). (PDF)
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
- IJSDR. (2023). Troubleshooting in HPLC: A Review.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Waters. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
- Chiralpedia. (2022).
- Phenomenex. (n.d.). Troubleshooting Guide.
- SciRP.org. (n.d.).
- Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
- Agilent. (2023).
- Oxford Academic. (2021). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- NIH. (n.d.). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl].
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Application Notes and Protocols for In Vitro Assay Development of Novel Indole Compounds
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This structural motif is present in a wide array of natural products and synthetic molecules exhibiting significant biological activities, including potent anticancer properties.[3][4] Marketed drugs such as the vinca alkaloids (vinblastine and vincristine) and several kinase inhibitors underscore the therapeutic potential of indole-containing compounds.[3][5] The unique electronic and steric properties of the indole ring system allow it to interact with a diverse range of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2]
This guide provides a comprehensive framework for the in vitro evaluation of novel indole compounds, with a primary focus on anticancer applications. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to effectively screen, validate, and characterize the mechanism of action of these promising molecules. The experimental workflows detailed herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
I. Primary Screening: Assessing Antiproliferative Activity
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This provides a broad measure of cytotoxic or cytostatic activity and is crucial for identifying promising lead compounds for further investigation.
A. Rationale for Cell Viability Assays
Cell viability assays are foundational in drug discovery, offering a quantitative measure of a compound's ability to inhibit cell growth.[6][7] These assays typically measure metabolic activity, which correlates with the number of viable cells.[6] A dose-dependent decrease in cell viability upon treatment with a novel indole compound is a primary indicator of potential anticancer activity.[8]
B. Experimental Workflow: Cell Viability Assessment
Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.
B. Kinase Inhibition
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. [9]Many indole derivatives have been developed as kinase inhibitors. [10][11] 1. Rationale: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is often a primary mechanism for the anticancer effects of targeted therapies.
2. Protocol: In Vitro Kinase Inhibition Assay (Generic)
This is a general protocol that can be adapted for various kinases. It typically involves measuring the phosphorylation of a substrate by a kinase in the presence of the inhibitor.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-32P]ATP, or non-radiolabeled for detection with phosphospecific antibodies)
-
Kinase reaction buffer
-
Novel indole compound
-
Positive control (a known inhibitor of the specific kinase)
-
Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and the indole compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done through various methods, such as filter binding assays for radiolabeled ATP, ELISA with phosphospecific antibodies, or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
C. Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a critical role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. [2][12] 1. Rationale: HDAC inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. In vitro HDAC inhibition assays directly measure the enzymatic activity of HDACs.
2. Protocol: In Vitro HDAC Inhibition Assay
This assay typically uses a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent signal.
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6) [12]* Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
Novel indole compound
-
Positive control (e.g., SAHA, Trichostatin A)
-
Fluorometer
Procedure:
-
Reaction Setup: In a black 96-well plate, combine the HDAC enzyme and the indole compound at various concentrations in the assay buffer.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate at 37°C for the recommended time.
-
Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.
D. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs, including indole derivatives, induce apoptosis. [12][13] 1. Rationale: Assays for apoptosis can confirm that the observed decrease in cell viability is due to the induction of programmed cell death. Key markers of apoptosis include the activation of caspases and the cleavage of specific cellular proteins. [14][15] 2. Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. [16] Materials:
-
Cancer cells treated with the indole compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the indole compound as described in the cell viability assay protocol.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
3. Protocol: Western Blotting for Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins. [14][15] Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells treated with the indole compound. [14]2. SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane. [14]3. Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against cleaved PARP or cleaved caspase-3. [17]Follow with incubation with an HRP-conjugated secondary antibody. [17]4. Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. [17]5. Data Analysis: An increase in the levels of cleaved PARP and cleaved caspase-3 confirms the induction of apoptosis.
Figure 3: Simplified signaling pathway of apoptosis induction and key markers for detection.
E. Reactive Oxygen Species (ROS) Generation
Some indole compounds can induce oxidative stress in cancer cells, leading to cell death. [5] 1. Rationale: An increase in intracellular ROS levels can damage cellular components and trigger apoptosis. Assays that measure ROS levels can determine if this is a mechanism of action for the novel indole compound.
2. Protocol: DCFH-DA Assay for Intracellular ROS
This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [18][19] Materials:
-
Cancer cells
-
DCFH-DA solution
-
PBS or HBSS
-
Novel indole compound
-
Positive control (e.g., H2O2 or tert-butyl hydroperoxide) [19]* Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate cells with DCFH-DA solution for 30-60 minutes at 37°C. [19][20]2. Washing: Wash the cells with PBS or HBSS to remove excess probe. [19]3. Compound Treatment: Treat the cells with the indole compound at various concentrations. [20]4. Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a microplate reader or flow cytometer. [19]5. Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
F. Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. [21]Some indole compounds can inhibit this process. [5] 1. Rationale: In vitro angiogenesis assays, such as the tube formation assay, can assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells. [22][23][24] 2. Protocol: Endothelial Cell Tube Formation Assay
This assay measures the ability of endothelial cells (e.g., HUVECs) to form three-dimensional tube-like structures on an extracellular matrix substrate. [22] Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Extracellular matrix gel (e.g., Matrigel)
-
Novel indole compound
-
Positive control (e.g., suramin)
-
Microscope and imaging software
Procedure:
-
Plate Coating: Coat a 96-well plate with the extracellular matrix gel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the gel-coated plate in the presence of the indole compound at various concentrations.
-
Incubation: Incubate for 4-18 hours at 37°C to allow for tube formation. 4. Imaging: Visualize the tube-like structures using a microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops. A decrease in these parameters indicates anti-angiogenic activity.
III. Data Presentation and Interpretation
For robust and clear communication of results, all quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Activity of a Novel Indole Compound
| Assay Type | Cell Line/Target | IC50 (µM) | Notes |
| Cell Viability (MTT) | MCF-7 | 5.2 ± 0.8 | Dose-dependent inhibition of cell proliferation. |
| Cell Viability (MTT) | A549 | 8.1 ± 1.2 | Moderate activity against lung cancer cells. |
| Tubulin Polymerization | Purified Tubulin | 2.5 ± 0.4 | Direct inhibition of microtubule formation. |
| Kinase Inhibition | EGFR | > 50 | Not a primary target. |
| HDAC Inhibition | HDAC6 | 0.75 ± 0.1 | Potent and selective HDAC6 inhibitor. |
| Caspase-3/7 Activation | MCF-7 | - | 3.5-fold increase at 10 µM. |
| ROS Generation | MCF-7 | - | Significant increase in ROS after 6h treatment. |
| Tube Formation | HUVEC | 12.5 ± 2.1 | Inhibition of angiogenesis. |
IV. Conclusion
The systematic in vitro evaluation of novel indole compounds is a critical component of the drug discovery process. By employing a tiered approach that begins with broad screening for antiproliferative activity and progresses to detailed mechanistic studies, researchers can efficiently identify and characterize promising therapeutic candidates. The protocols and rationale presented in this guide provide a solid foundation for these investigations, emphasizing the importance of robust experimental design and self-validating assays to ensure the generation of high-quality, reproducible data.
V. References
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Abdel-Maksoud, M. S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. [Link]
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Alpan, A. S., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-554. [Link]
-
Reaction Biology. Angiogenesis Assay Service for Drug Discovery. [Link]
-
Li, Y., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(21), 5032. [Link]
-
Phan, T. X., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In: Methods in Molecular Biology. Humana, New York, NY. [Link]
-
Amsbio. In Vitro Angiogenesis Assays. [Link]
-
ResearchGate. Cell viability assay of chemical compounds used in the experiments. [Link]
-
Al-Ostath, S., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 28(14), 5368. [Link]
-
Kumar, A., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(2), 148-171. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
Al-Mousawi, S. M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2596. [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. [Link]
-
Staton, C. A., et al. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Angiogenesis, 12(3), 267-275. [Link]
-
Park, D., et al. (2014). Caspase Protocols in Mice. In: Methods in Molecular Biology. Humana Press, New York, NY. [Link]
-
Sygnature Discovery. Cell Proliferation and Viability Assay. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089. [Link]
-
Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42168-42179. [Link]
-
Jordan, M. A., et al. (2007). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In: The Role of Microtubules in Mitosis. Humana Press, Totowa, NJ. [Link]
-
Kim, Y.-S., et al. (2013). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. International Journal of Molecular Sciences, 14(3), 5358-5378. [Link]
-
Cell Biolabs, Inc. ROS Assay Kit Protocol. [Link]
-
Li, Y., et al. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. European Journal of Medicinal Chemistry, 240, 114569. [Link]
-
Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments), (170), e61826. [Link]
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Application Notes and Protocols for the Pharmacokinetic Profiling of Trifluoromethylated Drug Candidates
Introduction: The Strategic Role of the Trifluoromethyl Group in Modern Drug Discovery
The incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This functional group is not merely a structural placeholder but a strategic tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The unique physicochemical characteristics of the -CF3 group, including its high electronegativity, steric bulk, and metabolic stability, contribute to improved lipophilicity, enhanced binding affinity to target proteins, and increased resistance to metabolic degradation.[2] Consequently, a significant number of FDA-approved drugs across various therapeutic areas contain the trifluoromethyl moiety.[5]
This technical guide provides a comprehensive overview and detailed protocols for the pharmacokinetic profiling of trifluoromethylated drug candidates. As a Senior Application Scientist, the following sections will not only outline the requisite experimental steps but also delve into the causality behind these choices, ensuring a robust and self-validating approach to pharmacokinetic characterization.
I. The Pharmacokinetic Landscape of Trifluoromethylated Compounds
The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group can profoundly influence each of these processes.
-
Absorption: The lipophilicity imparted by the -CF3 group can enhance membrane permeability and, consequently, oral bioavailability.[2]
-
Distribution: The binding of trifluoromethylated drugs to plasma proteins can be influenced by the presence of the -CF3 group, affecting the unbound drug concentration available to exert its therapeutic effect.[5][6]
-
Metabolism: The high strength of the carbon-fluorine bond makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to increased metabolic stability and a longer half-life.[3][4] However, metabolism can still occur at other sites on the molecule.
-
Excretion: The overall metabolic profile will dictate the routes and rates of excretion of the parent drug and its metabolites.
A thorough understanding of these factors is critical for predicting a drug candidate's in vivo behavior and establishing a safe and effective dosing regimen.
II. Experimental Workflows for Pharmacokinetic Profiling
A systematic approach to pharmacokinetic profiling involves a series of in vitro and in vivo studies. The following workflow provides a logical progression for characterizing trifluoromethylated drug candidates.
Caption: A comprehensive workflow for the pharmacokinetic profiling of trifluoromethylated drug candidates.
III. Detailed Application Notes and Protocols
A. In Vitro ADME Assays
1. Caco-2 Permeability Assay for Oral Absorption Prediction
-
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key drug transporters, serving as a reliable in vitro model of the intestinal epithelium. This assay predicts the rate and extent of oral absorption of a drug candidate.
-
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application: Add the trifluoromethylated test compound (typically at a concentration of 1-10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B for A-to-B transport; A for B-to-A transport).
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
2. Metabolic Stability in Liver Microsomes
-
Rationale: Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. This assay provides an early assessment of a compound's susceptibility to metabolic degradation.
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of the trifluoromethylated test compound in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation Mixture: In a 96-well plate, combine the test compound working solution with liver microsomes (from human or relevant animal species).
-
Reaction Initiation: Pre-warm the plate to 37°C and initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
-
3. Cytochrome P450 Reaction Phenotyping
-
Rationale: Identifying the specific CYP isozymes responsible for the metabolism of a trifluoromethylated drug candidate is crucial for predicting potential drug-drug interactions.
-
Protocol:
-
Recombinant CYP Incubation: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Chemical Inhibition Assay: Incubate the test compound with pooled human liver microsomes in the presence and absence of specific CYP inhibitors.
-
Analysis: Quantify the depletion of the parent compound or the formation of a specific metabolite using LC-MS/MS.
-
Data Interpretation: A significant decrease in metabolism in the presence of a specific inhibitor or metabolism by a particular recombinant CYP indicates the involvement of that isozyme.
-
4. Plasma Protein Binding Assay
-
Rationale: The extent of binding to plasma proteins determines the free (unbound) fraction of a drug, which is available to interact with its target and be cleared from the body. Equilibrium dialysis is the gold standard method.
-
Protocol:
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cut-off of 5-10 kDa).
-
Sample Preparation: Add the trifluoromethylated test compound to plasma (human or animal) in one chamber and buffer in the other.
-
Equilibration: Incubate the plate at 37°C with shaking for an appropriate duration to reach equilibrium (typically 4-6 hours).
-
Sample Collection and Analysis: After incubation, collect aliquots from both the plasma and buffer chambers and determine the compound concentration by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
B. In Vivo Pharmacokinetic Studies
1. Pharmacokinetic Study in Rodents
-
Rationale: In vivo studies in animal models, typically rats or mice, are essential to determine the complete pharmacokinetic profile of a drug candidate, including its bioavailability, clearance, volume of distribution, and elimination half-life.
-
Protocol:
-
Animal Dosing: Administer the trifluoromethylated drug candidate to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, Cl, and Vd.
-
C. Analytical Methodologies
1. LC-MS/MS Method Development and Validation
-
Rationale: A robust and validated bioanalytical method is fundamental for accurate quantification of the drug and its metabolites in biological matrices.
-
Method Development:
-
Tuning: Optimize the mass spectrometric conditions for the trifluoromethylated analyte and a suitable internal standard, focusing on precursor and product ion selection for selected reaction monitoring (SRM). The strong electron-withdrawing nature of the -CF3 group can influence fragmentation patterns.
-
Chromatography: Develop a chromatographic method that provides adequate separation from endogenous matrix components and potential metabolites.
-
Sample Preparation: Optimize a sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to achieve sufficient recovery and minimize matrix effects.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance for Industry) for parameters including selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
2. Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
-
Rationale: Identifying the metabolic fate of a trifluoromethylated drug is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.
-
Protocol:
-
Sample Analysis: Analyze in vitro (e.g., from microsomal incubations) and in vivo (e.g., plasma, urine, feces) samples using LC-HRMS (e.g., Q-TOF or Orbitrap).
-
Data Mining: Utilize data mining software to search for potential metabolites based on predicted biotransformations (e.g., oxidation, glucuronidation) and characteristic mass shifts.
-
Structural Elucidation: Use the accurate mass measurement to determine the elemental composition of potential metabolites and interpret the MS/MS fragmentation spectra to elucidate their structures. A key consideration for trifluoromethylated compounds is the potential for defluorination, which can be detected by a characteristic mass shift.
-
3. NMR Spectroscopy for Structural Confirmation
-
Rationale: NMR spectroscopy, particularly 19F NMR, provides unambiguous structural information and can be a powerful tool for confirming the identity of metabolites and investigating the metabolic fate of the trifluoromethyl group.
-
Application:
-
19F NMR: Can be used to directly observe and quantify the parent drug and any fluorine-containing metabolites.
-
1H and 13C NMR: Provide detailed structural information for isolated metabolites.
-
2D NMR techniques (e.g., HSQC, HMBC): Can establish connectivity and confirm the site of metabolic modification.
-
IV. Data Presentation and Interpretation
Table 1: In Vitro ADME Profile of a Hypothetical Trifluoromethylated Drug Candidate
| Parameter | Value | Interpretation |
| Caco-2 Permeability | ||
| Papp (A-B) (10⁻⁶ cm/s) | 15.2 | High permeability, suggesting good oral absorption. |
| Papp (B-A) (10⁻⁶ cm/s) | 18.5 | |
| Efflux Ratio | 1.2 | Not a significant substrate of efflux transporters. |
| Metabolic Stability | ||
| Human Liver Microsomes t₁/₂ (min) | 85 | Moderate to high metabolic stability. |
| Rat Liver Microsomes t₁/₂ (min) | 62 | Higher clearance in rats compared to humans. |
| Plasma Protein Binding | ||
| Human Plasma fu (%) | 2.5 | Highly bound to plasma proteins. |
| Rat Plasma fu (%) | 3.1 | Similar binding in rats and humans. |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Oral (10 mg/kg) | IV (2 mg/kg) |
| Cmax (ng/mL) | 850 | - |
| Tmax (h) | 1.5 | - |
| AUC₀-inf (ng*h/mL) | 4250 | 1700 |
| t₁/₂ (h) | 6.8 | 6.5 |
| Cl (mL/min/kg) | - | 19.6 |
| Vd (L/kg) | - | 7.6 |
| F (%) | 50 | - |
V. Visualization of Key Processes
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Application Notes and Protocols for High-Throughput Screening with 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
Introduction: Unveiling the Potential of an Orphan Compound
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group into such molecules can significantly enhance their metabolic stability, lipophilicity, and overall pharmacological profile.[4] 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is a compound that merges these advantageous chemical features. While its synthesis and crystal structure have been described, its biological activity remains uncharacterized, positioning it as an "orphan compound" with untapped therapeutic potential.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on utilizing high-throughput screening (HTS) to elucidate the biological function of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. Given that the molecular target is unknown, this guide will first detail a phenotypic screening approach to identify a cellular response, followed by a hypothetical target-based screening protocol to de-orphanize the compound.
Part 1: Phenotypic Screening to Identify Biological Activity
Phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the drug's specific molecular target.[5] This approach is particularly valuable for orphan compounds like 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, as it allows for the discovery of novel biological activities and mechanisms of action. A logical first step is to screen for broad cytotoxic or anti-proliferative effects across a panel of diverse cancer cell lines.
Workflow for Phenotypic Screening
Caption: Hypothetical inhibition of the mTOR signaling pathway.
Protocol 2: Fluorescence-Based Kinase Activity Assay (Hypothetical Target: mTOR)
This protocol describes a generic, fluorescence-based assay to measure the kinase activity of mTOR in the presence of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.
1. Materials and Reagents:
-
Recombinant human mTOR enzyme
-
Fluorescently labeled peptide substrate for mTOR
-
ATP
-
Kinase assay buffer
-
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
-
Known mTOR inhibitor (positive control, e.g., Rapamycin)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
2. Assay Development:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of mTOR and the peptide substrate to achieve a linear reaction rate and a sufficient signal-to-background ratio.
-
ATP Concentration: Determine the Km of ATP for mTOR to run the assay at or near the Km for ATP, which allows for the sensitive detection of competitive inhibitors.
-
Z'-Factor Calculation: As in the phenotypic screen, ensure a Z'-factor > 0.5 using a known inhibitor.
3. High-Throughput Screening Protocol:
- Dispense the kinase assay buffer into all wells of a 384-well plate.
- Add 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol at various concentrations. Include vehicle and positive controls.
- Add the mTOR enzyme to all wells except the negative control wells.
- Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
- Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.
- Incubate for the predetermined optimal time (e.g., 60 minutes) at room temperature, protected from light.
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
4. Data Analysis:
- Subtract the background fluorescence (wells without enzyme).
- Normalize the data to the positive and negative controls.
- Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from HTS should be summarized in a clear and structured format.
Table 1: Assay Development Parameters
| Parameter | Phenotypic Screen | Target-Based Screen |
| Cell Line / Enzyme | e.g., MCF-7 | Recombinant mTOR |
| Seeding Density / Enzyme Conc. | 2,500 cells/well | 5 nM |
| Substrate Concentration | N/A | 1 µM |
| ATP Concentration | N/A | 10 µM (Km) |
| Incubation Time | 72 hours | 60 minutes |
| Z'-Factor | 0.78 | 0.85 |
Table 2: Hypothetical HTS Results
| Compound | Phenotypic IC50 (µM) | Target IC50 (µM) |
| 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol | 1.2 | 0.8 |
| Positive Control (Staurosporine / Rapamycin) | 0.01 | 0.005 |
| Negative Control (Vehicle) | > 50 | > 50 |
Troubleshooting and Identification of HTS Artifacts
High-throughput screening is susceptible to various artifacts that can lead to false-positive or false-negative results. It is crucial to implement strategies to identify and mitigate these issues.
-
Compound Interference: Some compounds can interfere with the assay technology itself. For example, fluorescent compounds can quench or enhance the signal in fluorescence-based assays. It is advisable to perform a counterscreen in the absence of the enzyme or cells to identify such compounds.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can be assessed by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.
-
Cytotoxicity in Target-Based Assays: In cell-based target assays, the observed effect might be due to general cytotoxicity rather than specific target engagement. A parallel cytotoxicity assay should always be run.
-
Edge Effects: Variations in temperature or evaporation across the plate can lead to "edge effects." Proper plate incubation and sealing can minimize these.
By following these detailed protocols and considerations, researchers can effectively utilize high-throughput screening to unravel the biological activity of novel compounds like 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, paving the way for new therapeutic discoveries.
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Application Notes & Protocols: A Guide to Elucidating the Mechanism of Action of Novel Indole Compounds
Introduction: The Indole Scaffold - A Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Found in neurotransmitters like serotonin, hormones such as melatonin, and numerous approved pharmaceuticals, indole-containing molecules exhibit a vast spectrum of biological activities. These include potent anticancer, neuroprotective, and antimicrobial properties.[1][2] However, the transition from a promising "hit" compound to a viable drug candidate is contingent upon a deep and precise understanding of its mechanism of action (MoA). A thorough MoA study not only validates the compound's therapeutic potential but also informs on potential off-target effects, toxicity, and strategies for optimization.[3]
This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to systematically investigate the MoA of novel indole compounds. Our approach is designed to be a self-validating system, progressing logically from broad phenotypic observations to the identification of specific molecular interactions. We emphasize the causality behind experimental choices, ensuring that each step builds a robust, evidence-based narrative of the compound's biological function.
A Strategic Framework for MoA Elucidation
A successful MoA investigation follows a multi-phased, hierarchical approach. This strategy maximizes efficiency by using broad, resource-efficient assays to generate initial hypotheses, which are then tested and refined using more specific and targeted experiments.
Caption: A logical workflow for Mechanism of Action (MoA) studies.
Phase 1: Assessing Primary Phenotypic Effects
The initial goal is to quantify the primary biological effect of the indole compound. For oncology or neurobiology applications, this typically involves assessing its impact on cell viability. For infectious disease research, it involves determining its antimicrobial potency.
Application Note 1.1: Cell Viability and Cytotoxicity Screening
Causality: Before investigating how a compound works, you must first confirm that it works and at what concentration. Tetrazolium reduction assays like MTT and XTT are foundational experiments that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[4] These assays are rapid, cost-effective, and suitable for high-throughput screening to determine key parameters like the half-maximal inhibitory concentration (IC50).
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium salt (e.g., yellow XTT) into a colored formazan product (e.g., orange).[4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified using a spectrophotometer.[5]
Protocol 1.1: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the indole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls, and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling agent).
-
Assay: Add 50 µL of the XTT mixture to each well. Incubate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the control wells.
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 600-690 nm is used to subtract background noise.[6]
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the test wavelength absorbance.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
| Parameter | Description | Example Value |
| Cell Line | Human colorectal carcinoma | HCT116 |
| Seeding Density | Cells per well | 8,000 |
| Treatment Time | Duration of compound exposure | 48 hours |
| IC50 | Half-maximal inhibitory concentration | 5.2 µM |
Application Note 1.2: Antimicrobial Susceptibility Testing
Causality: For indole compounds with suspected antimicrobial activity, the first step is to quantify their potency against relevant microbial strains. The Minimum Inhibitory Concentration (MIC) is the standard metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This establishes a baseline of activity and helps prioritize compounds.
Protocol 1.2: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the indole compound in broth, typically starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum). A known antibiotic can be used as a comparator.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.[9]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-100 µL from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]
| Parameter | Description | Example Value (vs. S. aureus) |
| MIC | Minimum Inhibitory Concentration | 8 µg/mL |
| MBC | Minimum Bactericidal Concentration | 16 µg/mL |
| MBC/MIC Ratio | Ratio indicating bactericidal (≤4) vs. bacteriostatic (>4) activity | 2 (Bactericidal) |
Phase 2: Cellular Pathway Deconvolution
Once a primary effect is confirmed, the next phase is to uncover the underlying cellular mechanisms. If an indole compound is cytotoxic, is it inducing apoptosis? If it's cytostatic, is it causing cell cycle arrest? Answering these questions requires a suite of cell-based assays.
Application Note 2.1: Investigating Apoptosis and Cell Cycle Arrest
Causality: Many effective anticancer agents function by inducing programmed cell death (apoptosis) or by halting cell division (cell cycle arrest). Distinguishing between these outcomes is a critical step in MoA characterization. Flow cytometry is a powerful tool for this purpose, allowing for the rapid analysis of individual cells within a large population.[10]
Caption: Differentiating cell cycle arrest from apoptosis.
Protocol 2.1: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Cell Treatment: Culture and treat cells with the indole compound at relevant concentrations (e.g., 1x and 2x IC50) for a set time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Wash the cells with ice-cold PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to a final concentration of ~70%. Fix for at least 2 hours at 4°C or store at -20°C for several weeks.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[12]
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
-
Interpretation: The DNA content will be displayed as a histogram.[10]
-
G0/G1 phase: A peak at 2n DNA content.
-
S phase: A broad distribution between 2n and 4n DNA content.
-
G2/M phase: A peak at 4n DNA content.
-
Sub-G1 peak: A peak with <2n DNA content, indicative of apoptotic cells with fragmented DNA. An accumulation of cells in a specific phase compared to the vehicle control suggests cell cycle arrest.
-
Application Note 2.2: Probing Key Signaling Pathways
Causality: Cellular processes like survival, proliferation, and death are governed by complex signaling networks. An indole compound likely exerts its effects by modulating one or more of these pathways. Western blotting is the workhorse technique for this investigation, allowing for the semi-quantitative analysis of specific protein levels and their post-translational modifications (e.g., phosphorylation), which often indicates their activation state.[13]
Principle: Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and probing the membrane with antibodies specific to a target protein.[14]
Protocol 2.2: Western Blotting for Signaling Protein Analysis
-
Protein Extraction: Treat cells with the indole compound for various time points. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.[15]
-
Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer, which contains SDS to denature proteins and impart a uniform negative charge.[16] Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel. Apply an electric current to separate the proteins based on their molecular weight.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-Akt, total-Akt, cleaved Caspase-3, p53). This is typically done overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). After another wash, add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin) to correct for loading differences. Compare the protein levels in treated vs. control samples.
Phase 3: Molecular Target Identification & Validation
The final phase aims to pinpoint the direct molecular target of the indole compound. This involves moving from cellular systems to more defined, often cell-free, assays.
Application Note 3.1: Validating Pathway Activity with Reporter Assays
Causality: Western blotting can show that a signaling pathway is altered, but a reporter gene assay can confirm that this change results in a functional outcome, such as the activation or repression of a specific transcription factor. These assays are crucial for linking observed signaling events to changes in gene expression.[17]
Principle: A reporter assay uses a plasmid containing a promoter with response elements for a specific transcription factor (e.g., NF-κB, AP-1) placed upstream of a reporter gene, like firefly luciferase.[18] When the transcription factor is active, it binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the transcription factor's activity.[19]
Protocol 3.1: Dual-Luciferase® Reporter Assay
-
Transfection: Co-transfect cells with two plasmids:
-
The experimental reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization.
-
-
Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the cells with the indole compound.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure firefly luciferase activity.
-
Then, add the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase reaction.[20]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each sample. Normalize this ratio to the vehicle control to determine the fold change in transcription factor activity.
Application Note 3.2: Direct Target Engagement - In Vitro Kinase Assays
Causality: Indole scaffolds are common in kinase inhibitors. If upstream data suggests a particular kinase is involved (e.g., decreased phosphorylation of its substrate via Western blot), an in vitro kinase assay is the definitive experiment to determine if the compound directly inhibits the enzyme's activity.[21]
Principle: A purified, active kinase is incubated with its specific substrate and ATP in the presence or absence of the indole inhibitor. The assay then measures the amount of substrate phosphorylation or the amount of ADP produced.[22]
Protocol 3.2: In Vitro Kinase Activity Assay (Generic)
-
Reaction Setup: In a microplate, combine the kinase buffer, the purified active kinase enzyme, and the indole compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of the kinase's specific substrate peptide and ATP.[23]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination & Detection: Stop the reaction. The detection method varies by kit:
-
Luminescent-based (e.g., Kinase-Glo®): Measures the amount of remaining ATP. Less ATP means higher kinase activity.
-
Antibody-based (e.g., ELISA): Uses a phospho-specific antibody to detect the phosphorylated substrate.[24]
-
-
Data Analysis: Plot the kinase activity against the log of the compound concentration to determine the IC50 of direct enzyme inhibition.
Application Note 3.3: Investigating Protein-DNA Interactions
Causality: Some indole compounds may not target an enzyme but instead interfere with the ability of a protein, such as a transcription factor, to bind to DNA. The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a classic technique used to detect such interactions.[25]
Principle: This assay is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.[26][27] If the indole compound disrupts this binding, the "shifted" band will decrease in intensity.
Protocol 3.3: Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Labeling: Synthesize a short DNA oligonucleotide containing the consensus binding site for the transcription factor of interest and label it (e.g., with biotin or a radioactive isotope).
-
Binding Reaction: Incubate the labeled DNA probe with a source of the target protein (e.g., a nuclear cell extract) in a binding buffer.[28]
-
Compound Addition: For the test condition, pre-incubate the nuclear extract with the indole compound before adding the labeled probe.
-
Controls:
-
Negative Control: Labeled probe only (no protein).
-
Positive Control: Labeled probe + protein extract.
-
Specificity Control (Cold Competition): Labeled probe + protein + a 100-fold excess of unlabeled ("cold") probe. This should eliminate the shifted band.
-
-
Electrophoresis: Run the binding reactions on a native (non-denaturing) polyacrylamide gel.
-
Transfer & Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin).
-
Interpretation: A reduction in the intensity of the shifted band in the presence of the indole compound suggests it inhibits the protein-DNA interaction.
Conclusion
Determining the mechanism of action of a novel indole compound is a systematic process of inquiry that integrates data from a variety of experimental approaches. By progressing from broad phenotypic assays to specific molecular interaction studies, researchers can build a compelling, evidence-based case for their compound's biological activity. The protocols and strategies outlined in this guide provide a robust framework for this investigation, enabling scientists to unlock the full therapeutic potential of this versatile chemical scaffold. Each experiment, when properly controlled and interpreted, serves as a critical piece of the puzzle, ultimately revealing the intricate ways in which these powerful molecules influence cellular life.
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Application Notes and Protocols for Assessing Metabolic Stability in Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising molecule to a therapeutic reality, understanding its metabolic fate is paramount. A compound's metabolic stability, or its susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Rapid metabolism can lead to low systemic exposure and the formation of potentially active or toxic metabolites, while excessively slow metabolism might result in drug accumulation and toxicity.[1] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling project teams to prioritize candidates with favorable pharmacokinetic properties and guide medicinal chemistry efforts to optimize metabolic liabilities.[2][3]
Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are a widely used in vitro tool for these assessments.[2][4] They are enriched in key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the Phase I metabolism of a vast number of drugs.[2][5] The relative simplicity, cost-effectiveness, and high-throughput compatibility of microsomal stability assays make them an indispensable part of the drug discovery toolkit.[4] This application note provides a comprehensive protocol for conducting metabolic stability assays using liver microsomes, delving into the scientific rationale behind each step to empower researchers to generate robust and reliable data.
Theoretical Framework: A Glimpse into Hepatic Drug Metabolism
The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.
-
Phase I Metabolism: These reactions, primarily oxidations, reductions, and hydrolyses, introduce or unmask functional groups on the drug molecule, increasing its polarity.[6] The cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the major players in Phase I metabolism.[5] These enzymes require nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor for their catalytic activity.[5]
-
Phase II Metabolism: In this phase, the modified drug or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione.[6] This conjugation further increases water solubility and facilitates excretion. The key enzymes in this phase are transferases, like UDP-glucuronosyltransferases (UGTs).[5]
Liver microsomes are rich in both CYP and UGT enzymes, making them an excellent model for studying both Phase I and, with appropriate cofactors, Phase II metabolism.[4][5]
Experimental Design and Key Parameters
A well-designed microsomal stability assay is crucial for obtaining meaningful data. The following table outlines the key experimental parameters and the rationale for their selection.
| Parameter | Typical Range/Value | Rationale |
| Microsomal Protein Concentration | 0.25 - 1.0 mg/mL | This concentration range ensures sufficient enzymatic activity to observe metabolism of a broad range of compounds while minimizing non-specific binding of the test compound to the microsomal proteins. Very high concentrations can also lead to viscosity issues during sample handling. |
| Test Compound (Substrate) Concentration | 0.5 - 1.0 µM | This concentration is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes. At concentrations significantly below Km, the rate of metabolism is directly proportional to the substrate concentration, simplifying the data analysis to a first-order kinetic model. |
| Incubation Time | 0 - 60 minutes | The incubation period should be long enough to observe a significant depletion of the parent compound for moderately to rapidly metabolized compounds. However, excessively long incubation times can lead to a decrease in enzyme activity, potentially underestimating the clearance rate. |
| Cofactors | NADPH (for Phase I), UDPGA (for Phase II) | NADPH is an essential cofactor for CYP-mediated metabolism.[5] A regenerating system for NADPH is often used to maintain its concentration throughout the incubation. UDPGA is the cofactor required for UGT-mediated glucuronidation.[4] |
| Temperature | 37°C | This temperature mimics physiological conditions in the human body, ensuring that the enzymatic reactions proceed at a relevant rate. |
| pH | ~7.4 | A physiological pH is maintained using a buffer system (e.g., potassium phosphate buffer) to ensure optimal enzyme activity. |
| Organic Solvent Concentration | < 1% (typically < 0.5% DMSO) | Test compounds are often dissolved in organic solvents like DMSO. It is critical to keep the final concentration of the organic solvent in the incubation mixture low, as higher concentrations can inhibit enzyme activity. |
A Self-Validating Protocol for Assessing Metabolic Stability
This protocol is designed to be a self-validating system through the inclusion of appropriate controls.
Materials and Reagents
-
Pooled liver microsomes (human or other species of interest)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)
-
Negative control (vehicle, typically the same concentration of DMSO as the test compound)
-
Ice-cold stop solution (e.g., acetonitrile or methanol containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker set to 37°C
-
Multichannel pipettes
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The following diagram illustrates the overall workflow of the microsomal stability assay.
Experimental workflow for the liver microsomal stability assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Thaw the liver microsomes on ice. Once thawed, dilute them to the desired working concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer. Keep the microsomal suspension on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the diluted test compound, positive controls, and vehicle control to their respective wells.
-
Add the diluted microsomal suspension to all wells except for the "no microsome" control wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This allows the components to reach thermal equilibrium.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. The T=0 time point should be taken immediately after the addition of the cofactor by adding an aliquot of the reaction mixture to a separate plate containing the ice-cold stop solution.
-
-
Time-Point Sampling:
-
Incubate the reaction plate at 37°C with continuous shaking.
-
At each subsequent time point (e.g., 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture from each well to the corresponding well of the stop solution plate.
-
-
Reaction Termination and Sample Processing:
-
After the final time point, vortex the stop solution plate to ensure complete protein precipitation.
-
Centrifuge the plate at a high speed (e.g., 3000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
The Importance of Controls for a Self-Validating System
| Control Type | Description | Purpose |
| Positive Controls | Compounds with known metabolic fates (e.g., high and low clearance).[4] | To verify that the microsomal system is enzymatically active and performing as expected. Consistent results for the positive controls across different experiments demonstrate assay robustness. |
| Negative Control (No Cofactor) | Incubations performed without the NADPH regenerating system.[4] | To assess for any non-CYP mediated degradation or chemical instability of the test compound in the assay matrix.[4] |
| Vehicle Control | Incubations containing all components except the test compound, with the vehicle (e.g., DMSO) added instead.[4] | To identify any interfering peaks from the assay matrix during LC-MS/MS analysis. |
| T=0 Control | Sample taken immediately after the addition of the cofactor. | Represents 100% of the initial compound concentration and is used to normalize the data from subsequent time points. |
| Heat-Inactivated Microsomes | Incubations with microsomes that have been denatured by heat. | To further confirm that the observed degradation is due to enzymatic activity and not non-specific binding or chemical instability. |
Data Analysis and Interpretation
The primary goal of data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint) of the test compound.
Quantification and First-Order Kinetics
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The data is then plotted as the natural logarithm of the percentage of the compound remaining versus time. If the reaction follows first-order kinetics (which is expected when the substrate concentration is well below Km), this plot will yield a straight line.
Calculation of In Vitro Half-Life (t½)
The slope of the linear regression line from the plot of ln(% remaining) versus time is the elimination rate constant (k).
-
Slope (k) = (ln(C1) - ln(C2)) / (t1 - t2)
The in vitro half-life is then calculated using the following equation, which is derived from the first-order rate equation:
-
t½ = 0.693 / k
Calculation of Intrinsic Clearance (CLint)
Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow. It is calculated from the in vitro half-life and the experimental conditions:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))
This can be simplified to:
-
CLint (µL/min/mg protein) = k * (Volume of incubation (µL) / Amount of microsomal protein (mg))
The following diagram illustrates the data analysis pipeline.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Molecular mechanism of phase I and phase II drug-metabolizing enzymes: implications for detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Indole Scaffold: A Versatile Tool in Neuroscience Research
Introduction: The Strategic Value of Fluorination in Neurological Drug Discovery
The indole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of endogenous signaling molecules and clinically approved drugs targeting the central nervous system (CNS).[1][2][3][4] Its inherent biological activity and synthetic tractability have made it a cornerstone of neurological drug discovery.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the indole core has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these molecules. The CF3 group can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity for its biological target, often leading to improved efficacy and a more desirable pharmacokinetic profile.[5] This guide provides a detailed overview of the applications of trifluoromethyl indoles in neuroscience research, complete with field-proven protocols and technical insights for their effective utilization in the laboratory.
I. Trifluoromethyl Indoles as Therapeutic Agents in Neurological Disorders
The unique properties conferred by the trifluoromethyl group have been leveraged to develop indole-based compounds with therapeutic potential across a range of neurological and psychiatric conditions.
A. Modulation of Monoamine Oxidase for Neurodegenerative Diseases and Depression
Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] Dysregulation of these neurotransmitter systems is implicated in the pathophysiology of depression and neurodegenerative conditions like Parkinson's disease.[7][8] Trifluoromethyl indoles have been successfully developed as potent and selective MAO inhibitors.[6]
| Compound Class | Target | Potency (Ki or IC50) | Selectivity | Therapeutic Indication | Reference |
| Indole-5,6-dicarbonitriles | MAO-A / MAO-B | 0.250 µM (MAO-A), 0.581 µM (MAO-B) | Varies with substitution | Depression, Parkinson's Disease | [7] |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 µM (Ki) | 99-fold for MAO-B | Parkinson's Disease | [6] |
This protocol outlines a fluorometric assay to determine the inhibitory activity of trifluoromethyl indole compounds against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity.[9]
Materials:
-
Purified human MAO-A and MAO-B enzymes
-
MAO-A Assay Buffer
-
MAO-A Substrate (e.g., Tyramine)
-
High Sensitivity Probe (e.g., Amplex Red)
-
Developer (e.g., Horseradish Peroxidase)
-
Inhibitor Control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
Test trifluoromethyl indole compounds
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute MAO-A and MAO-B enzymes in MAO-A Assay Buffer to the desired concentration.
-
Prepare a stock solution of the High Sensitivity Probe in DMSO.
-
Reconstitute the MAO-A Substrate and Developer in assay buffer.
-
Prepare serial dilutions of the test trifluoromethyl indole compounds and inhibitor controls in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the appropriate reagent in the following order:
-
Blank wells: 50 µL of MAO-A Assay Buffer.
-
Control wells: 50 µL of MAO-A or MAO-B enzyme.
-
Inhibitor control wells: 25 µL of MAO-A or MAO-B enzyme and 25 µL of the corresponding inhibitor control.
-
Test compound wells: 25 µL of MAO-A or MAO-B enzyme and 25 µL of the test compound dilution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the reaction mixture by combining the MAO-A Substrate, High Sensitivity Probe, and Developer in MAO-A Assay Buffer.
-
Initiate the reaction by adding 50 µL of the reaction mixture to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission for Amplex Red).
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The use of a fluorometric assay provides a sensitive and high-throughput method for screening potential inhibitors.[9] The pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibitory potency. Including known selective inhibitors (Clorgyline and Pargyline) serves as a positive control and allows for the determination of the selectivity of the test compounds for MAO-A versus MAO-B.
B. Targeting Neuroinflammation and Oxidative Stress in Neurodegeneration
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's.[10][11] Indole derivatives, including those with trifluoromethyl groups, have shown promise in mitigating these processes.[10]
This protocol describes the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model to evaluate the anti-neuroinflammatory and neuroprotective effects of a trifluoromethyl indole compound.[12]
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
MPTP Induction:
-
Administer MPTP hydrochloride (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection four times at 2-hour intervals on a single day.
-
-
Compound Administration:
-
Administer the test trifluoromethyl indole compound (e.g., 20 mg/kg, i.p.) daily, starting 24 hours before MPTP administration and continuing for the duration of the experiment (e.g., 7 days).[13]
-
-
Behavioral Assessment (Rotation Test):
-
On day 7 post-MPTP, induce rotational behavior by administering apomorphine (a dopamine agonist).
-
Record the number of full contralateral rotations over a 30-minute period. A reduction in rotations in the compound-treated group compared to the vehicle-treated MPTP group indicates a therapeutic effect.[13]
-
-
Immunohistochemical Analysis:
-
At the end of the experiment, perfuse the animals with 4% paraformaldehyde and collect the brains.
-
Prepare 40 µm free-floating sections of the substantia nigra and striatum.[14]
-
Perform immunofluorescence staining for:
-
Tyrosine hydroxylase (TH) to assess the survival of dopaminergic neurons.
-
Iba1 to quantify microglial activation (a marker of neuroinflammation).
-
Pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[13]
-
-
-
Data Analysis:
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Measure the fluorescence intensity of Iba1, IL-1β, IL-6, and TNF-α staining in the substantia nigra and striatum.
-
Compare the results between the control, MPTP-vehicle, and MPTP-compound treated groups using appropriate statistical tests.
-
Self-Validating System: The combination of behavioral assessment and immunohistochemical analysis provides a robust evaluation of the compound's efficacy. A positive outcome in the rotation test should be corroborated by evidence of reduced neuronal loss and decreased neuroinflammatory markers in the brain tissue.
C. Modulation of Serotonin Receptors for Psychiatric Disorders
The serotonergic system is a major target for the treatment of depression and anxiety.[15] Trifluoromethyl indoles have been designed as selective modulators of various serotonin receptor subtypes.
This protocol describes a method to assess the activity of trifluoromethyl indoles on a specific serotonin receptor subtype (e.g., 5-HT2A) using a commercially available β-arrestin recruitment assay.[16]
Materials:
-
HEK293 cells stably expressing the target serotonin receptor fused to one component of a split-luciferase and β-arrestin fused to the other component.
-
Cell culture medium and supplements.
-
Test trifluoromethyl indole compounds.
-
Reference agonist and antagonist for the target receptor.
-
Luciferase substrate (e.g., furimazine).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells according to the supplier's instructions.
-
Plate the cells in the 96-well plates at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds, reference agonist, and antagonist.
-
For agonist testing, add the compounds directly to the cells.
-
For antagonist testing, pre-incubate the cells with the test compounds for 30 minutes before adding the reference agonist.
-
-
Assay Measurement:
-
Add the luciferase substrate to all wells.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For agonist activity, plot the luminescence signal against the log of the compound concentration and determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration and determine the IC50 value.
-
Logical Relationship Diagram:
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for anxiety-like and depression-like behavior [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. innoprot.com [innoprot.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson’s disease by promoting Nrf2/NQO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescent Staining of Fixed Mouse Brain Tissue Sections [protocols.io]
- 15. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Fischer Indole Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. My aim is to provide you with not just protocols, but the underlying logic and field-tested insights to help you navigate the complexities of this synthesis and troubleshoot common issues effectively.
A Brief Introduction to a Classic Reaction
First described by Emil Fischer in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the creation of the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2] The indole motif is a privileged scaffold in a vast number of natural products, pharmaceuticals, and agrochemicals, making this reaction indispensable in modern organic synthesis.[3][4]
The generally accepted mechanism involves several key steps: the formation of a phenylhydrazone, tautomerization to an enamine, a crucial[5][5]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[1][2][3] Understanding this pathway is fundamental to diagnosing and resolving issues that may arise during your experiments.
Section 1: Catalyst-Related Issues
The choice and handling of the acid catalyst are critical for the success of the Fischer indole synthesis.[1][6][7] Both Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) are effective, but their performance can be highly substrate-dependent.[1][2][6][7]
FAQ: My reaction is not starting or is very slow. What are the common issues with the acid catalyst?
-
Insufficient Catalyst Loading or Activity: The catalyst is essential for protonating the hydrazone and facilitating the key sigmatropic rearrangement. Ensure you are using a sufficient molar equivalent of the acid. For solid catalysts like ZnCl₂, ensure they are anhydrous, as water can deactivate them.
-
Inappropriate Catalyst Choice: A catalyst that is too weak may not be able to promote the reaction efficiently. Conversely, an overly strong acid can lead to substrate decomposition or unwanted side reactions. If a standard catalyst like acetic acid or ZnCl₂ is ineffective, consider screening other options. Polyphosphoric acid (PPA) is often a good choice for less reactive substrates due to its strong dehydrating and acidic properties.[3][7]
-
Poor Solubility: If the catalyst is not soluble in the reaction medium, its effectiveness will be severely limited. Ensure adequate mixing and consider a solvent that can dissolve both the substrates and the catalyst.
FAQ: I am observing significant side product formation. Could the catalyst be the cause?
Absolutely. The nature and strength of the acid catalyst can influence the reaction pathway and lead to the formation of undesired byproducts.
-
"Abnormal" Fischer Indole Synthesis: In some cases, particularly with certain substitution patterns, an alternative cyclization can occur, leading to isomeric products.[5] This is often influenced by the catalyst choice.
-
Substrate Decomposition: Harsh acidic conditions, especially at elevated temperatures, can cause degradation of sensitive starting materials or the indole product itself. If you suspect this is happening, try using a milder catalyst (e.g., switching from PPA to acetic acid) or lowering the reaction temperature.
-
Regioselectivity Issues: With unsymmetrical ketones, the formation of two different enamine intermediates is possible, leading to a mixture of indole regioisomers.[3][8] The choice of acid catalyst can significantly impact the ratio of these products.[7][8][9]
FAQ: Which catalyst should I choose for my specific substrate? (Lewis vs. Brønsted acids)
There is no one-size-fits-all answer, and empirical screening is often necessary. However, here are some general guidelines:
| Catalyst Type | Common Examples | Strengths | Potential Issues |
| Brønsted Acids | Acetic Acid, p-TsOH, H₂SO₄, PPA | Readily available, effective for many substrates. PPA is excellent for difficult cyclizations. | Strong mineral acids can cause charring and decomposition. PPA can be difficult to work with. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often milder than strong Brønsted acids. Can chelate to substrates, influencing regioselectivity. | Can be moisture-sensitive. Stoichiometric amounts are often required. Work-up can be more complex. |
Section 2: Substrate and Reagent-Related Problems
The stability and reactivity of your starting materials are paramount.
FAQ: My arylhydrazine is unstable. How can I handle it and what are the alternatives?
Arylhydrazines can be sensitive to air and light, leading to decomposition. It is often best to use them fresh or store them under an inert atmosphere. In many cases, you can generate the hydrazone in situ by simply mixing the arylhydrazine and the carbonyl compound in a suitable solvent like acetic acid, without isolating the intermediate.[3][10]
For particularly unstable hydrazines, consider preparing them immediately before use, for example, by reducing the corresponding diazonium salt.[6]
FAQ: The ketone/aldehyde is not reacting or is undergoing self-condensation. What can I do?
-
Steric Hindrance: Highly substituted ketones or aldehydes may react slowly. In such cases, more forcing conditions (higher temperatures, stronger catalysts) may be necessary.
-
Enolizability: The carbonyl compound must be able to form an enamine intermediate.[11] This requires at least two alpha-hydrogens.[11]
-
Self-Condensation: Aldehyd self-condensation is a common side reaction under acidic conditions. To mitigate this, you can try adding the aldehyde slowly to the reaction mixture containing the hydrazine and catalyst.
FAQ: I have a sterically hindered substrate. How can I improve the yield?
For sterically demanding substrates, you may need to employ more robust reaction conditions. This could involve:
-
Using a stronger acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Increasing the reaction temperature, potentially using a high-boiling solvent like xylene or conducting the reaction under microwave irradiation.[3]
-
Prolonging the reaction time.
Careful monitoring of the reaction progress by TLC or LC-MS is crucial to avoid product decomposition under these more forcing conditions.
Section 3: Reaction Condition Optimization
Fine-tuning the reaction parameters is key to maximizing yield and purity.
FAQ: What is the optimal temperature and reaction time for my synthesis?
This is highly dependent on the reactivity of your substrates and the catalyst used. Many Fischer indole syntheses proceed well at elevated temperatures, often at the reflux temperature of the solvent.[10] A good starting point is to heat the reaction mixture for 2-4 hours and monitor its progress.[10] Less reactive substrates may require higher temperatures and longer reaction times.
FAQ: How do I choose the right solvent for the Fischer indole synthesis?
The ideal solvent should:
-
Dissolve the reactants and catalyst.
-
Have a boiling point appropriate for the desired reaction temperature.
-
Be inert to the reaction conditions.
Commonly used solvents include:
-
Acetic acid: Often serves as both the solvent and a moderately strong acid catalyst.[3]
-
Ethanol/Methanol: Good for the initial hydrazone formation, but a stronger acid catalyst is usually needed for the cyclization step.
-
Toluene/Xylene: High-boiling, non-polar solvents that are useful for reactions requiring high temperatures.
-
Ionic Liquids: Have been shown to be effective media for this synthesis.
In some cases, the reaction can be run neat (without a solvent), which can simplify work-up.[12]
FAQ: I am getting a complex mixture of products. How can I improve the regioselectivity?
When using an unsymmetrical ketone, a mixture of regioisomers can be formed.[3] The product distribution is influenced by the steric and electronic properties of the ketone and the reaction conditions.[3][8]
To improve regioselectivity:
-
Vary the acid catalyst: Different catalysts can favor the formation of one regioisomer over the other.[7][8][9]
-
Change the solvent: The polarity of the solvent can influence the stability of the transition states leading to the different products.
-
Modify the temperature: Lowering the temperature may increase the selectivity of the reaction.
-
Substrate modification: In some cases, installing a temporary blocking group on the ketone can direct the cyclization to the desired position.
Section 4: Work-up and Purification Challenges
Isolating the desired indole in high purity is the final, critical step.
FAQ: I am having trouble isolating my indole product. What are some effective work-up procedures?
A typical work-up procedure involves:
-
Cooling the reaction mixture.
-
Quenching the reaction by pouring it into a large volume of water or ice.
-
Neutralizing the acid with a base (e.g., sodium bicarbonate, sodium hydroxide).
-
Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Concentrating the solvent under reduced pressure.
FAQ: My final product is colored/impure. What are common impurities and how can I remove them?
Common impurities include unreacted starting materials, side products from the reaction, and polymeric tars. Purification is typically achieved by:
-
Recrystallization: An effective method for obtaining highly pure crystalline indoles.[13] A variety of solvents or solvent mixtures may need to be screened to find the optimal conditions.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying indoles from complex mixtures. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used for elution.
-
Distillation: For volatile indoles, distillation under reduced pressure can be an effective purification technique.
Experimental Protocols
General Protocol for a Fischer Indole Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).
-
Add the chosen solvent (e.g., glacial acetic acid, toluene).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.2 eq; or ZnCl₂, 1.0-2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and proceed with the appropriate work-up and purification procedure.
Protocol for the Synthesis of 2-Phenylindole
This protocol is adapted from established procedures.[14][15]
-
In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
-
Heat the mixture gently (e.g., on a steam bath) for approximately 1 hour to form the acetophenone phenylhydrazone.[15]
-
Allow the mixture to cool slightly and dissolve it in a minimal amount of hot ethanol. Induce crystallization by stirring or scratching the flask.
-
Isolate the phenylhydrazone by filtration and dry it.
-
To a separate flask, add the dried acetophenone phenylhydrazone and an excess of polyphosphoric acid (PPA).
-
Heat the mixture with stirring to approximately 100-120 °C for 15-30 minutes.
-
Cool the reaction mixture and carefully quench it by adding ice and water.
-
Neutralize the mixture with a suitable base (e.g., 10 M NaOH) until it is alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 2-phenylindole by recrystallization (e.g., from ethanol/water) or column chromatography.
Visualizing the Process
The Fischer Indole Synthesis Mechanism
Caption: A logical workflow for troubleshooting common issues.
References
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54093. [Link]
- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Letters in Organic Chemistry, 7(3), 224-227. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Heravi, M. M., Zadsirjan, V., & Rohani, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
YouTube. (2018). Part III (Fischer indole synthesis). Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]
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YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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SciSpace. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE. Retrieved from [Link]
-
ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]
-
YouTube. (2024). 2-phenylindole : Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
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Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). General Fischer indole synthesis (pathway a) and its interrupted.... Retrieved from [Link]
- Google Patents. (n.d.). US4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
-
National Institutes of Health. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
Welcome to the technical support center for the synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.
Overview of the Synthetic Pathway
The synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. The overall synthetic strategy involves three key stages:
-
Synthesis of the Isatin Precursor: Preparation of 1-Methyl-2-phenethylisatin.
-
Trifluoromethylation: Introduction of the trifluoromethyl group at the C3 position of the isatin.
-
Reduction: Selective reduction of the C2-ketone to the corresponding indolinol.
This guide will break down each stage, highlighting potential pitfalls and providing solutions to common problems.
Visualizing the Workflow
Caption: A flowchart of the three main stages in the synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol and the associated troubleshooting points.
Part 1: Synthesis of 1-Methyl-2-phenethylisatin (Isatin Precursor)
A crucial starting material for this synthesis is 1-Methyl-2-phenethylisatin. A common method for its preparation is the reaction of N-methylisatin with a phenethyl Grignard reagent, followed by oxidation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with N-methylisatin is giving a low yield of the desired 2-substituted product. What are the likely causes?
A1: Low yields in the Grignard reaction with isatins are a common issue and can be attributed to several factors:
-
Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure your reaction is performed under strictly anhydrous conditions with freshly prepared or titrated Grignard reagent.[1]
-
Reaction at C2-Carbonyl: Isatins have two electrophilic carbonyl groups (C2 and C3). While the C3-carbonyl is generally more reactive, reaction at the C2-carbonyl can occur, leading to undesired side products.[2]
-
Enolization: The acidic proton at the N1 position of unprotected isatin can be deprotonated by the Grignard reagent, quenching the reagent and reducing the yield. Using N-methylisatin, as in this synthesis, mitigates this specific issue.[3]
-
Over-addition: Excess Grignard reagent can potentially lead to the formation of di-addition products.
Troubleshooting Guide: Isatin Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of N-methylisatin | Inactive Grignard reagent (degraded by moisture/air). | Use freshly prepared phenethylmagnesium bromide. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Insufficient activation of magnesium. | Activate magnesium turnings with iodine or 1,2-dibromoethane before adding the phenethyl bromide. | |
| Formation of multiple products (TLC analysis) | Reaction at the C2-carbonyl or di-addition. | Control the stoichiometry of the Grignard reagent carefully (typically 1.1-1.2 equivalents). Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to -20 °C) to improve selectivity.[2] |
| Oily or difficult-to-purify crude product | Presence of unreacted starting materials and magnesium salts. | Ensure complete reaction by monitoring with TLC. Perform a careful aqueous workup with saturated ammonium chloride solution to quench the reaction and remove magnesium salts.[4] |
Part 2: Trifluoromethylation of 1-Methyl-2-phenethylisatin
The introduction of the trifluoromethyl group is a critical step, commonly achieved using a nucleophilic trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF₃).[5]
Frequently Asked Questions (FAQs)
Q2: What are the most common side products during the trifluoromethylation of my isatin with TMSCF₃?
A2: The reaction of ketones with TMSCF₃ can lead to several side products:
-
Silyl Enol Ether: Formation of the silyl enol ether of the isatin can occur, which is a common side reaction in trifluoromethylations of ketones.[6]
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.
-
Hydrolysis of TMSCF₃: If moisture is present, the Ruppert-Prakash reagent can be hydrolyzed, reducing its effectiveness.
Troubleshooting Guide: Trifluoromethylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the trifluoromethylated product | Presence of moisture. | Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere. |
| Insufficient catalyst/activator. | A catalytic amount of a fluoride source (e.g., TBAF) or a suitable base is often required to initiate the reaction.[7] | |
| Formation of a significant amount of silyl enol ether | Reaction conditions favoring enolization. | Use a non-polar solvent and a low reaction temperature to disfavor enolization. |
| Reaction is sluggish or does not proceed | Poor quality of TMSCF₃. | Use freshly distilled or a new bottle of the Ruppert-Prakash reagent. |
Mechanism of Side Product Formation: Silyl Enol Ether
Caption: Formation of the silyl enol ether side product during trifluoromethylation.
Part 3: Reduction of 1-Methyl-2-phenethyl-3-hydroxy-3-(trifluoromethyl)indolin-2-one
The final step is the selective reduction of the C2-carbonyl group to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its milder nature compared to other reducing agents like LiAlH₄.[8]
Frequently Asked Questions (FAQs)
Q3: I am observing the formation of a dehydrated product during or after the reduction. How can I prevent this?
A3: The tertiary alcohol in the target molecule is prone to dehydration, especially under acidic conditions, to form a more stable conjugated system.
-
Acidic Workup: Avoid strongly acidic conditions during the workup of the reduction. A neutral or slightly basic workup is preferred.
-
Purification: During purification (e.g., silica gel chromatography), the acidic nature of the silica can promote dehydration. To mitigate this, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).[8][9]
Q4: My reduction with NaBH₄ is not selective and I see other functional groups being reduced. What should I do?
A4: Sodium borohydride is generally selective for aldehydes and ketones.[10] If you are observing the reduction of other functional groups, it might be due to the specific reaction conditions or the presence of activating groups. However, in this specific molecule, the primary site of reduction should be the C2-ketone. If over-reduction is a concern, consider using an even milder reducing agent or performing the reaction at a lower temperature.
Troubleshooting Guide: Reduction and Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of the dehydrated product | Acid-catalyzed dehydration during workup or purification. | Use a neutral or slightly basic workup. For chromatography, use deactivated silica gel or an alternative purification method like recrystallization.[9] |
| Incomplete reduction | Insufficient reducing agent or short reaction time. | Use a slight excess of NaBH₄ and monitor the reaction by TLC until the starting material is consumed. |
| Low recovery of the final product after purification | Adsorption of the polar indolinol onto silica gel. | Use a more polar eluent system for chromatography. Consider alternative purification methods if product loss on silica is significant. |
Side Product Formation: Dehydration
Caption: Acid-catalyzed dehydration of the final product to form an alkene side product.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2-phenethylisatin (General Procedure)
-
To a solution of N-methylisatin in anhydrous THF at -20 °C under an argon atmosphere, add phenethylmagnesium bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -20 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude intermediate (a diol) is then oxidized without further purification. Dissolve the crude material in a suitable solvent (e.g., acetone) and treat with an oxidizing agent (e.g., Jones reagent) at 0 °C.
-
After the oxidation is complete (monitored by TLC), quench the reaction and perform a standard workup.
-
Purify the crude product by column chromatography on silica gel to afford 1-Methyl-2-phenethylisatin.
Protocol 2: Trifluoromethylation of 1-Methyl-2-phenethylisatin
-
To a solution of 1-Methyl-2-phenethylisatin in anhydrous THF at 0 °C under an argon atmosphere, add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equivalents).
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equivalents, as a solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Methyl-2-phenethyl-3-hydroxy-3-(trifluoromethyl)indolin-2-one.
Protocol 3: Reduction to 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
-
To a solution of 1-Methyl-2-phenethyl-3-hydroxy-3-(trifluoromethyl)indolin-2-one in methanol at 0 °C, add sodium borohydride (NaBH₄, 2.0 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel (e.g., silica gel treated with 1% triethylamine in the eluent) to obtain the final product.
Summary of Potential Side Products
| Reaction Step | Side Product | Structure | Reason for Formation |
| Isatin Synthesis | C2-addition product | Isomer of the desired intermediate | Reaction of the Grignard reagent at the less reactive C2-carbonyl. |
| Trifluoromethylation | Silyl enol ether | Enol ether of the isatin | Deprotonation of the isatin followed by trapping with TMSCF₃. |
| Reduction/Purification | Dehydrated product | Alkene | Acid-catalyzed elimination of water from the tertiary alcohol. |
References
-
Iwanami, K., & Oriyama, T. (2006). A novel and practical trifluoromethylation of aldehydes and ketones with trimethyl(trifluoromethyl)silane in the presence of molecular sieves in DMSO. Synlett, 2006(01), 112-114. [Link]
-
Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 39(6), 575-579. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Hooper, M., & Pitkethly, W. N. (1972). 2-Arylmethylideneindolin-3-ones: stereochemistry and reduction with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, 1607-1612. [Link]
-
Pardeshi, A., & Gupta, A. (2018). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins. ResearchGate. [Link]
-
Sarah Chem. (2014, January 27). Dehydration of Secondary and Tertiary Alcohols [Video]. YouTube. [Link]
-
Lloyd-Jones, G. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(2), 836-847. [Link]
- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Dilman, A. D., & Levin, V. V. (2011). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Danheiser, R. L., Tsai, Y. M., & Fink, D. M. (1988). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses, 66, 1. [Link]
-
Yamaguchi, J., Shibuta, E., & Oishi, Y. (2014). Simple Reduction of Hydantoins with Sodium Borohydride. International Journal of Organic Chemistry, 4(5), 286-291. [Link]
-
LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Macmillan Group - Princeton University. (2022, July 5). Deoxytrifluoromethylation of Alcohols. [Link]
-
Morstein, J., et al. (2016). Trifluoromethylation of Arylsilanes with (phen)CuCF3. eScholarship. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Yield of Palladium-Catalyzed Indole Synthesis
Welcome to the technical support center for palladium-catalyzed indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Palladium-catalyzed methods offer a versatile toolkit for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] However, the success of these reactions is highly dependent on a fine balance of multiple parameters.[3] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when undertaking palladium-catalyzed indole synthesis.
Q1: My reaction yield is consistently low. What are the most common factors I should investigate first?
Low yields can arise from a multitude of factors, including suboptimal reaction conditions, reactant or intermediate instability, and the presence of incompatible functional groups.[4] Key areas to focus on initially are:
-
Atmosphere Control: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water can interfere with the catalytic cycle, particularly with water-sensitive bases like sodium tert-butoxide.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is critical and substrate-dependent.[3][5]
Q2: How do I choose the right palladium catalyst and ligand for my specific substrates?
The selection is highly dependent on the specific indole synthesis method (e.g., Heck, Buchwald-Hartwig, Larock).[1][2][4]
-
For C-N bond formation (Buchwald-Hartwig type): Bulky, electron-rich phosphine ligands are often preferred.[6] For primary amines, ligands like BrettPhos are effective, while RuPhos is a good choice for secondary amines.[5]
-
For C-C bond formation (Heck or Sonogashira type): The choice can vary. While some reactions proceed under "ligand-free" conditions, phosphine ligands are most commonly used to modulate reactivity.[3] For intramolecular Heck reactions, ligands like P(OPh)₃ have been shown to be highly effective.[7]
Q3: What is the role of the base, and how do I select the correct one?
The base is crucial and its role can be multifaceted, including deprotonating a nucleophile (like an amine in Buchwald-Hartwig amination) or neutralizing acid generated during the reaction.[5]
-
Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common choices, especially for C-N couplings.[1][5]
-
Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ may be required for substrates with base-sensitive functional groups, though this might necessitate higher reaction temperatures.[5][7] The choice of base can also influence selectivity in some reactions.[3]
Q4: My reaction is not going to completion, and I observe starting material decomposition. What could be the cause?
Incomplete conversion alongside decomposition suggests potential catalyst deactivation or substrate instability under the reaction conditions.
-
Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.[8] Some pre-catalysts, like Pd(OAc)₂, can also cause oxidative decomposition of the indole nucleus if not properly coordinated.[9]
-
High Temperature: While heat is often required, excessive temperatures can lead to thermal decomposition of sensitive starting materials or products.[7] Consider screening a range of temperatures to find the optimal balance.[4][10]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The active Pd(0) species has not formed or has been deactivated. | Solution: Use a reliable pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active LPd(0) more efficiently than sources like Pd(OAc)₂.[5] Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[5] Ensure a strictly inert atmosphere. |
| 2. Inappropriate Ligand: The ligand is not suitable for the specific transformation, failing to stabilize the catalyst or promote the key steps of the catalytic cycle. | Solution: Consult literature for ligand recommendations based on your specific reaction type and substrates (e.g., Buchwald-Hartwig, Heck).[5] For challenging couplings, screening a panel of ligands (e.g., Xantphos, BINAP, DavePhos) can be highly effective.[1][11] | |
| 3. Incorrect Base/Solvent Combination: The chosen base may not be strong enough, or the solvent may not be appropriate for the reaction. | Solution: For C-N couplings, switch to a stronger base like NaOtBu or LHMDS.[5] Screen different anhydrous, degassed solvents. Toluene and DMF are common choices for many palladium-catalyzed reactions.[1][7] Note that highly coordinating solvents like THF or DMF can sometimes influence selectivity.[3] | |
| Formation of Side Products (e.g., C-arylation instead of N-arylation) | 1. Reaction Conditions Favoring Undesired Pathway: The kinetic or thermodynamic landscape of the reaction favors an alternative pathway. | Solution: Modify the base and ligand. For N-arylation of indoles, the combination of a bulky, electron-rich phosphine ligand and a strong base like NaOtBu often favors the desired product.[6] Weaker bases might lead to competing C-arylation. |
| 2. Isomerization of Intermediates: An intermediate in the catalytic cycle may be isomerizing before the desired product-forming step. | Solution: This is common in Heck reactions. The addition of silver or thallium salts can sometimes prevent isomerization by promoting a cationic pathway.[12] Lowering the reaction temperature can also sometimes improve selectivity. | |
| Catalyst Turns Black (Palladium Precipitation) | 1. Catalyst Deactivation/Aggregation: The active, soluble Pd(0) complex is unstable and precipitates as inactive palladium black. | Solution: Ensure an adequate ligand-to-palladium ratio. Phosphine ligands help solubilize and stabilize the metallic palladium.[12] If using a heterogeneous catalyst like Pd/C, be aware that significant deactivation can occur after the first run.[3] Adding an oxidant like benzoquinone (BQ) before the reaction starts can sometimes suppress the formation of metallic Pd aggregates.[8] |
| Poor Yield with Sterically Hindered Substrates | 1. Steric Hindrance: Bulky groups on the aryl halide or the indole precursor impede oxidative addition or reductive elimination. | Solution: Employ ligands with increased bulk and electron-donating ability (e.g., BrettPhos, RuPhos) which are designed to accelerate these key catalytic steps.[5] Higher temperatures and longer reaction times may be necessary.[5] |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Purity of solvents, bases, or starting materials may differ. | Solution: Use freshly distilled/dried solvents. Ensure bases are stored under inert gas and are free-flowing. If possible, purify starting materials before use. |
| 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. | Solution: Employ robust techniques for creating an inert atmosphere, such as multiple vacuum/backfill cycles with argon or nitrogen. Use septa and syringes for reagent addition.[5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Indole
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., Xantphos)
-
Indole
-
Aryl halide (bromide or iodide)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (1-2 mol%), the ligand (1.2-2.4 mol%), the base (1.4 equivalents), and a stir bar to the reaction vessel.
-
Addition of Reactants: Add the indole (1.0 equivalent) and the aryl halide (1.2 equivalents) to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[5]
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[1]
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours).[5] Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[5] Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common issues in palladium-catalyzed indole synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
The Catalytic Heart: Simplified Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. The diagram below outlines a generalized cycle for a cross-coupling reaction.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. [Link]
-
Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21-25. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron, 76(46), 131238. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Akhtar, W. M., & Khan, M. A. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(10), 1222. [Link]
-
White, P. B., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. ACS Catalysis, 12(15), 9342-9348. [Link]
-
Lautens, M., & Fillion, E. (2001). Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. Organic & Biomolecular Chemistry, 1, 2038-2046. [Link]
-
Wagaw, S., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. [Link]
-
Chen, Y., & Hartwig, J. F. (2004). Syntheses of Indoles via a Palladium-Catalyzed Annulation between Iodoanilines and Ketones. The Journal of Organic Chemistry, 69(13), 4518-4523. [Link]
-
Isherwood, M., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 24(56), 15036-15043. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Garg, N. K., et al. (2011). Palladium-Catalyzed Annulations of Strained Cyclic Allenes. Journal of the American Chemical Society, 133(49), 19634-19637. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
D'souza, D. M., & Müller, T. J. (2007). Recent Progress Concerning the N-Arylation of Indoles. Synthesis, 2007(05), 663-681. [Link]
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Zhang, Y., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2686-2696. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]
-
Chem Help ASAP. (2020, February 13). palladium catalytic cycle [Video]. YouTube. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. Palladium-Catalyzed Annulations of Strained Cyclic Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Stability of Trifluoromethyl-3-Indolinol Compounds
Welcome to the technical support center for trifluoromethyl-3-indolinol compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these valuable molecules. Drawing upon established principles of organic chemistry and analytical sciences, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of trifluoromethyl-3-indolinol compounds.
Q1: What are the primary stability concerns for trifluoromethyl-3-indolinol compounds?
A1: The trifluoromethyl-3-indolinol scaffold, while benefiting from the metabolic stability often conferred by the trifluoromethyl group, possesses inherent structural features that can lead to degradation. The primary concerns are:
-
Acid-Catalyzed Dehydration: The hydroxyl group at the 3-position is prone to elimination under acidic conditions, leading to the formation of a reactive indolenine intermediate.
-
Oxidation: The indolinol moiety can be susceptible to oxidation, potentially forming oxindole or isatin-like structures.[1]
-
Photodegradation: Indole derivatives can be sensitive to light, which may trigger degradation pathways.
-
Thermal Lability: Elevated temperatures can promote decomposition, particularly dehydration.
Q2: How does the trifluoromethyl group influence the stability of the 3-indolinol core?
A2: The strong electron-withdrawing nature of the trifluoromethyl group can have a dual effect. It can enhance the metabolic stability of the molecule as a whole by blocking potential sites of enzymatic oxidation.[2][3] However, it can also influence the reactivity of the indolinol core, potentially affecting the ease of dehydration and the susceptibility to nucleophilic attack.
Q3: What are the initial signs of degradation in my sample of a trifluoromethyl-3-indolinol compound?
A3: Initial signs of degradation can include:
-
A change in the physical appearance of the sample (e.g., color change from white to yellow or brown).
-
The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate.
-
The emergence of additional peaks in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) chromatograms.
-
A decrease in the peak area of the parent compound in your analytical runs over time.
Q4: What are the best general practices for storing trifluoromethyl-3-indolinol compounds?
A4: To minimize degradation, these compounds should be stored:
-
In a cool, dark, and dry place: A refrigerator or freezer is recommended.
-
Under an inert atmosphere: Purging the storage container with argon or nitrogen can prevent oxidative degradation.
-
In amber glass vials: This will protect the compound from light exposure.
-
As a solid: Storing the compound in its solid, crystalline form is generally preferable to in-solution storage.
II. Troubleshooting Guides
This section provides detailed guidance for specific experimental issues you may encounter.
Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis After Dissolving in Acidic Mobile Phase
Issue: You observe new peaks, often with a shorter retention time, and a corresponding decrease in the main peak area shortly after dissolving your trifluoromethyl-3-indolinol compound in an acidic mobile phase (e.g., containing trifluoroacetic acid or formic acid).
Probable Cause: Acid-catalyzed dehydration of the 3-hydroxyl group is the most likely culprit. The hydroxyl group is protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination leads to the formation of a trifluoromethyl-substituted indolenine intermediate. This intermediate is highly electrophilic and can react with nucleophiles in the mobile phase or dimerize/polymerize, leading to multiple new peaks.[4]
Proposed Degradation Pathway:
Caption: Acid-catalyzed dehydration of trifluoromethyl-3-indolinol.
Solutions and Experimental Protocols:
-
Adjust Mobile Phase pH:
-
Protocol: Prepare your mobile phase with a neutral or slightly basic pH buffer (e.g., phosphate buffer pH 7.0-7.5), if compatible with your column and analytical method.
-
Causality: By removing the acidic catalyst, you prevent the protonation of the hydroxyl group, thus inhibiting the dehydration reaction.
-
-
Use Aprotic Solvents for Sample Preparation:
-
Protocol: Dissolve your sample in a high-quality aprotic solvent like acetonitrile or tetrahydrofuran immediately before injection. Minimize the time the sample spends in any protic or acidic solution.
-
Causality: Aprotic solvents lack protons to donate and will not facilitate the acid-catalyzed dehydration mechanism.
-
-
Perform a Time-Course Study:
-
Protocol: Inject your sample dissolved in the acidic mobile phase at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the rate of degradation.
-
Causality: This will confirm if the degradation is time-dependent and directly related to exposure to the acidic conditions.
-
Troubleshooting Guide 2: Sample Discoloration and Purity Loss Over Time
Issue: Your solid sample of trifluoromethyl-3-indolinol, initially a white or off-white powder, develops a yellow or brownish tint over time, and subsequent analysis shows a decrease in purity.
Probable Cause: This is likely due to a combination of oxidation and potentially slow, solid-state degradation. The indoline ring system can be susceptible to aerial oxidation.[1]
Proposed Degradation Pathway:
Caption: Proposed oxidative degradation of trifluoromethyl-3-indolinol.
Solutions and Experimental Protocols:
-
Inert Atmosphere Storage:
-
Protocol: Store your compound in a vial that has been flushed with an inert gas like argon or nitrogen before sealing. For long-term storage, consider a glove box or a desiccator with an inert atmosphere.
-
Causality: Removing oxygen from the storage environment directly prevents oxidative degradation.
-
-
Photostability Assessment:
-
Protocol: Expose a small amount of your compound to a controlled light source (as per ICH Q1B guidelines) and compare its purity over time to a sample stored in the dark.[5]
-
Causality: This will determine if light is contributing to the degradation and discoloration.
-
-
Recrystallization:
-
Protocol: If your sample has already discolored, you may be able to repurify it by recrystallization from an appropriate solvent system.
-
Causality: This removes colored impurities that have formed due to degradation.
-
Troubleshooting Guide 3: Inconsistent Results in Biological Assays
Issue: You are observing variability in the results of your biological assays using a trifluoromethyl-3-indolinol compound, especially when using stock solutions prepared in advance.
Probable Cause: The compound may be degrading in the assay medium or the solvent used for the stock solution. The degradation products may have different biological activities or could be inactive, leading to inconsistent results.
Solutions and Experimental Protocols:
-
Assess Stability in Assay Buffer:
-
Protocol: Incubate your compound in the assay buffer under the same conditions as your experiment (temperature, light, etc.) for the duration of the assay. Analyze samples at different time points by HPLC to check for degradation.
-
Causality: This will identify if the assay conditions themselves are causing the compound to degrade.
-
-
Prepare Fresh Stock Solutions:
-
Protocol: Always prepare fresh stock solutions of your trifluoromethyl-3-indolinol compound immediately before use. If you must store solutions, keep them at -20°C or -80°C in small, single-use aliquots.
-
Causality: Minimizing the time the compound spends in solution reduces the opportunity for solvent-mediated degradation.
-
-
Characterize Degradation Products:
-
Protocol: If you identify degradation products, consider isolating them (e.g., by preparative HPLC) and testing their biological activity in your assay.
-
Causality: This will help you understand if the degradation products are contributing to the observed biological effects and will aid in interpreting your results.
-
III. Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for monitoring the purity of your trifluoromethyl-3-indolinol compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Developing a Stability-Indicating HPLC Method:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization:
-
Start with a gradient of acetonitrile and water.
-
If degradation is observed, use a buffered mobile phase at a neutral pH.
-
-
Forced Degradation Studies: To ensure your method can separate the parent compound from its degradation products, perform forced degradation studies under the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat in an oven
-
Photolytic: Expose to UV and visible light
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the main peak is not co-eluting with any degradation products.
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Potential Degradation Products |
| Acid-Catalyzed Dehydration | Low pH (e.g., acidic mobile phases, reaction conditions) | Trifluoromethylindolenine, dimers, polymers, solvent adducts |
| Oxidation | Exposure to air (oxygen), light | Trifluoromethyl-3-oxindole, isatin derivatives, colored impurities |
| Photodegradation | Exposure to UV and visible light | Complex mixture of photoproducts |
| Thermal Decomposition | High temperatures | Dehydration products, ring-opened fragments |
IV. References
-
Madsen, U., & Nielsen, E. Ø. (Eds.). (2010). Textbook of Drug Design and Discovery. CRC Press.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
Bak, F., & Widdel, F. (1986). Anaerobic degradation of indolic compounds by sulfate-reducing enrichment cultures. Archives of Microbiology, 146(2), 170-176.
-
Fujioka, M., & Wada, H. (1968). The bacterial oxidation of indole. Biochimica et Biophysica Acta (BBA) - Enzymology, 158(1), 70-78.
-
Kamath, A. V., & Vaidyanathan, C. S. (1990). New pathway for the biodegradation of indole in Aspergillus niger. Applied and Environmental Microbiology, 56(1), 275-280.
-
Qu, Y., Zhou, J., Wang, S., & Sun, F. (2017). Biodegradation of indole by a newly isolated Cupriavidus sp. SHE. Journal of Hazardous Materials, 325, 203-211.
-
Sadauskas, M., Vaitekūnas, J., & Strazdaitė-Žielienė, Ž. (2017). Degradation of indole by Acinetobacter sp. O153. Applied Microbiology and Biotechnology, 101(18), 7021-7032.
-
Yang, Z., Wang, Y., & Li, Y. (2017). Biodegradation of indole by a novel strain of Acinetobacter pittii L1. Journal of Environmental Sciences, 57, 236-244.
-
Arora, P. K., & Bae, H. (2014). Biotransformation of indole to novel metabolic products by an endophytic fungus, Arthrinium sp. S3. Bioresource Technology, 171, 213-216.
-
Lin, C. W., Chen, C. Y., & Wu, C. H. (2015). Indigo formation by Acinetobacter baumannii ATCC 19606. Journal of Basic Microbiology, 55(10), 1215-1221.
-
Fukuoka, T., Ohta, Y., & Hori, K. (2015). A novel metabolic pathway for indole degradation in Cupriavidus sp. strain KK10. Applied and Environmental Microbiology, 81(12), 4078-4087.
-
Kim, D., Lee, J. H., & Kim, Y. M. (2013). Indole degradation by Burkholderia unamae CK43B. Journal of Microbiology, 51(5), 652-657.
-
Lee, J. H., Kim, D., & Kim, Y. M. (2009). Degradation of indole by Pseudomonas aeruginosa. Journal of Microbiology, 47(6), 736-740.
-
Lee, S. Y., Kim, D., & Kim, Y. M. (2015). Degradation of indole by Agrobacterium tumefaciens. Journal of Microbiology, 53(11), 785-790.
-
Qu, Y., Zhou, J., Wang, S., & Sun, F. (2015). Complete genome sequence of Cupriavidus sp. strain SHE, a novel indole-degrading bacterium. Journal of Biotechnology, 214, 146-147.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
Tesso, T., Tamer, T., & Ejigu, A. (2019). Review on biological activities of indole and its derivatives. Journal of Chemistry.
-
Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., & Li, D. (2018). Biodegradation of indole by a novel aerobic bacterial strain, Ochrobactrum sp. B2. Journal of Hazardous Materials, 344, 553-561.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
Sources
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Solubility of Indole Derivatives in Aqueous Solutions
From the Desk of the Senior Application Scientist
Greetings Researchers,
The indole scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of numerous natural products, pharmaceuticals, and research compounds. However, the inherent hydrophobicity of the bicyclic indole ring system frequently presents a significant challenge: low aqueous solubility. This hurdle can complicate experimental setups, lead to inconsistent results, and hinder the development of promising drug candidates.
This technical guide is designed to move beyond simple lists of solvents and provide a structured, mechanism-based approach to troubleshooting and overcoming these solubility issues. We will explore the "why" behind each technique, empowering you to make informed decisions for your specific indole derivative.
Frequently Asked Questions (FAQs)
Q1: Why is my indole derivative so difficult to dissolve in my aqueous buffer?
The core indole structure, consisting of a benzene ring fused to a pyrrole ring, is predominantly nonpolar and hydrophobic. This structure prefers to interact with itself rather than with polar water molecules, leading to low solubility.[1] The specific functional groups attached to your indole derivative will further modify its solubility. Large, nonpolar substituents will decrease aqueous solubility, while ionizable groups (acids or bases) can be leveraged to increase it dramatically.
Q2: My compound won't dissolve. What is the very first thing I should try?
Before employing more complex methods, always start with the simplest physical techniques. Prepare a slurry of your compound in the desired aqueous medium and try:
-
Vigorous Vortexing or Sonication: This increases the surface area of the solid particles exposed to the solvent, accelerating the rate of dissolution.
-
Gentle Heating: Solubility often increases with temperature.[1][2] Try warming the solution (e.g., to 37°C or 50°C), but be cautious of potential compound degradation, especially for extended periods. Always check the stability of your compound at higher temperatures first.
If these methods fail, the next step is to assess the chemical properties of your molecule, as outlined in the guides below.
Q3: Can I just dissolve my compound in 100% DMSO and add it to my experiment?
While tempting, this is not recommended for most biological applications. Dimethyl sulfoxide (DMSO) is an excellent, powerful solvent, but it can have significant effects on cell viability, enzyme activity, and other biological processes, even at concentrations as low as 1%.
The correct approach is to use DMSO to prepare a highly concentrated stock solution (e.g., 10-100 mM). This stock can then be diluted into your final aqueous experimental medium, ensuring the final DMSO concentration is negligible and non-interfering (typically well below 0.5%).[3] Always perform a vehicle control in your experiments using the same final concentration of DMSO.
Q4: How does changing the pH dramatically alter the solubility of some indole derivatives?
This effect is entirely dependent on the presence of ionizable functional groups.[4][5] The principle is to convert a neutral, less soluble molecule into a charged salt, which is significantly more polar and water-soluble.[6]
-
For Acidic Indoles (e.g., containing a carboxylic acid like Indole-3-acetic acid): By raising the pH of the solution with a base (like NaOH), you deprotonate the acidic group (e.g., -COOH becomes -COO⁻). This negatively charged ion is much more soluble in water.[3]
-
For Basic Indoles (e.g., containing an amine group): By lowering the pH of the solution with an acid (like HCl), you protonate the basic group (e.g., -NH₂ becomes -NH₃⁺). This positively charged ion is more soluble.
Q5: What are co-solvents and when are they the right choice?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This "less polar" environment is more accommodating to hydrophobic molecules like indole derivatives, thereby increasing their solubility. This method is particularly useful for neutral compounds that cannot be ionized via pH adjustment. Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9]
Q6: My colleague suggested making a different salt of my compound. When is this necessary?
Salt formation is a cornerstone of pharmaceutical development used to optimize a compound's physical and chemical properties.[10][11][12] If your indole derivative is an acid or a base, and simple pH adjustment of the solution is not sufficient or practical for your final application (e.g., if the required pH is outside a physiologically compatible range), preparing a purified, solid salt form is an excellent strategy. This involves a chemical reaction to create a stable, isolatable salt (e.g., a hydrochloride or sodium salt) that often has vastly improved solubility and dissolution characteristics compared to the free acid or free base form.[13][14]
In-Depth Troubleshooting Guides
Guide 1: A Systematic Workflow for Solubility Enhancement
Before choosing a method, it's crucial to follow a logical progression to save time and resources. This workflow starts with the simplest methods and progresses to more complex but powerful techniques.
Caption: A decision tree for troubleshooting indole derivative solubility.
Guide 2: Protocol for Solubility Enhancement via pH Modification
This technique is the most effective method for indole derivatives containing acidic or basic functional groups.
Causality: By shifting the pH of the solution past the compound's pKa, you convert the neutral form into its conjugate acid or base. This charged species (an ion) is significantly more polar and thus more soluble in aqueous media.[4]
Step-by-Step Protocol:
-
Preparation: Create a suspension (slurry) of your indole derivative in the desired aqueous buffer at a concentration slightly higher than your target. A magnetic stirrer is recommended.
-
Titration (for Acidic Indoles):
-
Slowly add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise to the suspension.
-
Monitor the suspension visually. As the pH increases and surpasses the pKa of the acidic group, the solid will begin to dissolve.
-
Continue adding the base until the solution is completely clear.
-
-
Titration (for Basic Indoles):
-
Slowly add a dilute acidic solution (e.g., 0.1 M or 1 M HCl) dropwise to the suspension.
-
As the pH decreases and drops below the pKa of the basic group, the solid will dissolve.
-
Continue adding the acid until the solution is completely clear.
-
-
Finalization & Verification:
-
Measure the final pH of the clear solution. This is the minimum (for bases) or maximum (for acids) pH required for solubility at this concentration.
-
Crucial: Ensure this final pH is compatible with your experimental system. If not, you may need to consider another method.
-
It is advisable to check compound stability at the solubilizing pH, as extreme pH values can cause hydrolysis or degradation over time.
-
Guide 3: Utilizing Co-solvent Systems
This method is ideal for neutral indole derivatives or when pH modification is not a viable option.
Causality: Co-solvents work by reducing the dielectric constant of water, making the bulk solvent less polar. This lowers the energy penalty required to create a cavity in the solvent for the nonpolar solute, favoring dissolution.
Data Presentation: Common Co-solvents
| Co-solvent | Properties & Use Cases | Typical Final Concentration |
| Ethanol | Good solubilizer, volatile. Commonly used for initial stock solutions. | < 5% |
| Propylene Glycol (PG) | Less volatile than ethanol, common in pharmaceutical formulations. | < 20% |
| Polyethylene Glycol 400 (PEG 400) | Low volatility, viscous. Excellent for compounds that are difficult to solubilize. | < 30% |
| Glycerol | Viscous, biocompatible. Often used in combination with other co-solvents. | Variable |
Note: The listed concentrations are general guidelines. The maximum tolerable concentration is highly dependent on the specific experimental system (e.g., cell line, enzyme assay).
Step-by-Step Protocol:
-
Solvent Screening (Optional but Recommended): Test the solubility of your compound in small amounts of pure co-solvents (Ethanol, PG, PEG 400, etc.) to identify the most effective one.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your indole derivative in the chosen co-solvent. Ensure it is fully dissolved.
-
Dilution into Aqueous Phase:
-
Begin with your final volume of aqueous buffer under vigorous stirring.
-
Slowly and dropwise, add the required volume of the co-solvent stock solution into the buffer.
-
Crucial: Adding the stock to the buffer (and not the other way around) is critical. This method, known as "dilution from a soluble state," prevents the compound from immediately precipitating upon contact with the large volume of water. The vigorous stirring rapidly disperses the co-solvent and drug molecules before they can aggregate.
-
-
Observation: If the solution remains clear, the method is successful. If a fine precipitate forms ("crashing out"), the final co-solvent concentration may be too low to maintain solubility. You may need to try a different co-solvent or a higher concentration if your system permits.
Guide 4: Improving Solubility with Cyclodextrins
Cyclodextrins are excellent tools for increasing the apparent solubility of highly hydrophobic, non-ionizable compounds without using organic co-solvents.
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a nonpolar, hydrophobic interior cavity.[15][16] The hydrophobic indole derivative can partition into this cavity, forming a "host-guest" inclusion complex. The exterior of this complex is hydrophilic, rendering the entire assembly soluble in water.[17][][19]
Caption: Encapsulation of a hydrophobic indole derivative by a cyclodextrin.
Step-by-Step Protocol:
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) is common, but chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher solubility and are often more effective.
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer to create a stock solution (e.g., 10-20% w/v).
-
Form the Complex:
-
Add the solid indole derivative powder directly to the cyclodextrin solution. An excess of the indole compound is recommended to ensure saturation.
-
Stir the mixture vigorously at room temperature or with gentle heat for an extended period (typically 24-48 hours) to allow the equilibrium of complex formation to be reached.
-
-
Isolate the Soluble Fraction:
-
After incubation, remove the undissolved, excess indole derivative by filtration (using a 0.22 µm syringe filter) or centrifugation.
-
The clear filtrate or supernatant now contains your indole derivative solubilized within the cyclodextrin inclusion complexes.
-
-
Quantification: The concentration of the solubilized drug in the final solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
References
-
Solubility of Indole (C8H7N). Solubility of Things. [Link]
- Process of preparing purified aqueous indole solution.
-
Espinoza-Hicks, J. C., et al. (2020). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. (2019). [Link]
-
Al-Ghazali, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Serajuddin, A. T. M. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences. [Link]
-
Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. [Link]
-
Rane, B. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Dissolve IBA (indole-3 butyric acid) in water? ResearchGate. (2018). [Link]
-
Lee, J. H., et al. (2010). Environmental Factors Affecting Indole Production in Escherichia Coli. FEMS Microbiology Letters. [Link]
-
Kumar, L., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
Indole. Wikipedia. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Stahl, P. H., & Nakano, M. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]
-
Paulekuhn, G. S., et al. (2007). Principles of Salt Formation. ResearchGate. [Link]
-
Patel, J. R., et al. (2017). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Al-Ghazali, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Lee, J. H., et al. (2010). Environmental factors affecting indole production in Escherichia coli. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). How Does pH Affect Solubility? YouTube. [Link]
-
Uekama, K., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Drug Delivery Science and Technology. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? ResearchGate. (2023). [Link]
-
Co-solvent: Significance and symbolism. Toolots. (2025). [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions for Indole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address one of the most persistent challenges in modern synthetic chemistry: catalyst deactivation in cross-coupling reactions for indole synthesis. The indole core is a privileged scaffold in medicinal chemistry, and palladium-catalyzed reactions are a cornerstone of its synthesis and functionalization. However, the success of these powerful reactions hinges on maintaining the activity of the catalyst throughout the transformation.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, implement effective solutions, and ultimately, design more robust and reliable synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental questions surrounding catalyst deactivation. Understanding the root causes is the first step toward effective troubleshooting.
Q1: My reaction has stalled and the solution is turning black. What's happening to my palladium catalyst?
A: The formation of a black precipitate, colloquially known as "palladium black," is a classic visual indicator of catalyst deactivation.[1] This occurs when the soluble, catalytically active palladium(0) species agglomerate into insoluble, inactive palladium metal nanoparticles.[1][2] This process is often irreversible under standard reaction conditions and effectively removes the catalyst from the catalytic cycle, leading to a stalled reaction.
Several factors can promote the formation of palladium black:
-
Low Ligand Concentration: Insufficient ligand-to-metal ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
High Temperatures: Elevated temperatures can accelerate both the desired reaction and the deactivation pathways, including agglomeration.
-
Poor Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not adequately stabilize the Pd(0) center.[3]
Q2: What are the primary mechanisms of catalyst deactivation in palladium-catalyzed indole synthesis?
A: Beyond the formation of palladium black, several other deactivation pathways can compromise your reaction. The specific mechanism often depends on the type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Larock) and the reaction conditions.
Table 1: Key Catalyst Deactivation Pathways
| Deactivation Mechanism | Description | Common Causes |
| Pd(0) Agglomeration | Formation of insoluble, inactive Pd nanoparticles (Palladium Black). | Insufficient ligand, high temperature, ligand degradation.[1][4] |
| Oxidative Damage | Oxidation of the active Pd(0) to inactive Pd(II) species by air or other oxidants. | Air leaks in the reaction setup, oxidizing impurities in reagents or solvents.[5] |
| Ligand Degradation | Decomposition of the supporting ligand (e.g., phosphine oxidation or cleavage). | Presence of air or water, inherent instability of the ligand at high temperatures.[6] |
| Product/Substrate Inhibition | Strong coordination of the indole product or starting materials to the catalyst, preventing turnover. | The nitrogen atom in the indole ring can act as a poison.[7] |
| Base-Induced Decomposition | The base can, in some cases, promote catalyst degradation pathways. | Incompatible base/ligand combination, excessively strong bases.[8][9] |
Q3: Can my choice of indole substrate or coupling partner contribute to catalyst deactivation?
A: Absolutely. The indole nucleus itself can be problematic. The lone pair of electrons on the indole nitrogen can coordinate to the palladium center, acting as an endogenous catalyst poison and inhibiting catalytic activity.[7] This is particularly relevant in C-H functionalization reactions where the indole is present in high concentration from the start.
Furthermore, certain functional groups on your substrates can be detrimental:
-
Strongly Coordinating Groups: Functional groups like unprotected amines, thiols, or certain heterocycles can bind tightly to the palladium center and inhibit catalysis.
-
Reactive Functional Groups: In Buchwald-Hartwig aminations, functional groups like azo compounds can poison the catalyst.[9] Similarly, esters and nitro groups may be incompatible with strong bases like KOtBu, leading to side reactions that can affect the catalyst.[9]
Q4: How critical are the solvent and base in maintaining catalyst stability?
A: The roles of the solvent and base are paramount and intricately linked to catalyst stability.[10]
-
Solvent: The polarity and coordinating ability of the solvent can influence the solubility and stability of the catalytic species. For instance, in some cases, polar aprotic solvents like DMF or DMA can stabilize catalytic intermediates, while in others, non-polar solvents like toluene are preferred to minimize side reactions.
-
Base: The choice of base is critical. A base that is too strong can lead to ligand degradation or unwanted side reactions.[9] Conversely, a base that is too weak may result in slow transmetalation (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination), leading to catalyst decomposition over extended reaction times. The combination of an inorganic base like K2CO3 or Cs2CO3 with the right solvent is often crucial for success in indole synthesis.[11]
Part 2: Troubleshooting Guides - A Practical Approach
When a reaction fails, a systematic approach is necessary to identify and solve the problem.
Guide 1: My Indole Synthesis Reaction Stalled. How Do I Diagnose the Issue?
If your reaction has stopped prematurely (as determined by TLC or LCMS), a logical diagnostic workflow can help pinpoint the cause.
dot
Caption: A decision tree for diagnosing stalled cross-coupling reactions.
Guide 2: I Suspect Ligand Degradation. What Are My Options?
Phosphine-based ligands, while common, are susceptible to oxidation to the corresponding phosphine oxides, especially at elevated temperatures in the presence of trace oxygen or water.
-
Consider More Robust Ligands: N-heterocyclic carbenes (NHCs) are an excellent alternative to phosphines.[12][13] NHCs form very strong bonds with palladium and are generally more resistant to oxidation and high temperatures, leading to more stable and active catalysts.[12][14] They are particularly effective in challenging cross-coupling reactions.[13]
Table 2: Comparison of Common Ligand Classes for Indole Synthesis
| Ligand Class | Strengths | Potential Weaknesses | Recommended For |
| Trialkylphosphines (e.g., P(t-Bu)3) | Highly electron-donating, promote oxidative addition.[3] | Air-sensitive, prone to oxidation.[3] | Suzuki, Buchwald-Hartwig with aryl chlorides. |
| Buchwald-type Biarylphosphines (e.g., XPhos, SPhos) | Bulky and electron-rich, stabilize monoligated Pd(0) species, highly active. | Can be expensive, still susceptible to oxidation. | A wide range of C-N and C-C couplings. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors, thermally robust, resistant to oxidation.[12][13] | Can be sterically demanding, sometimes leading to slower reductive elimination. | Challenging couplings, reactions at high temperatures. |
Guide 3: Can a "Dead" Catalyst Be Revived In Situ?
In some specific cases, catalyst activity can be restored.
-
Re-oxidation of Pd(0) to Pd(II): For certain deactivation pathways where inactive Pd(0) is formed, the addition of a mild oxidant can sometimes regenerate the active Pd(II) precatalyst. For instance, benzoquinone (BQ) has been used to re-oxidize inactive Pd(0) species back to the active Pd(II) state in specific catalytic systems.[5] However, this is highly system-dependent and may not be broadly applicable.
-
Washing Procedures: For heterogeneous catalysts like Pd/C, deactivation is often due to the deposition of organic materials on the catalyst surface. Washing the filtered catalyst with a suitable solvent like methanol can sometimes restore its activity.[15]
Part 3: Advanced Protocols & Preventative Measures
The best troubleshooting is prevention. Implementing robust experimental practices can significantly reduce the incidence of catalyst deactivation.
Protocol 1: Rigorous Reagent and Solvent Preparation
Oxygen and moisture are common culprits in catalyst and ligand degradation.[16]
Objective: To minimize atmospheric contaminants that can deactivate the catalyst.
Materials:
-
Anhydrous reaction solvent (e.g., toluene, dioxane, THF)
-
High-purity inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool under a stream of inert gas or in a desiccator.
-
Solvents: Use commercially available anhydrous solvents or purify them using a solvent purification system. Before use, sparge the solvent with an inert gas (e.g., argon) for 15-30 minutes to remove dissolved oxygen.
-
Reagents: Use high-purity reagents. If a base like K2CO3 is clumpy, it can be gently heated under vacuum to remove adsorbed water.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Use septa and needles for reagent transfers. Maintain a gentle inert gas flow throughout the reaction.
Protocol 2: Selecting the Optimal Catalyst System for Larock Indole Synthesis
The Larock indole synthesis is a powerful heteroannulation reaction for creating 2,3-disubstituted indoles.[17][18] Catalyst performance is highly dependent on the specific substrates and conditions.
dot
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- 18. DSpace [diposit.ub.edu]
Technical Support Center: Purification Challenges for Fluorinated Organic Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with fluorinated organic compounds. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, offering significant advantages in pharmaceuticals, agrochemicals, and materials science.[1][2] However, these same properties often complicate purification processes. This guide provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help researchers, scientists, and drug development professionals navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the behavior and purification of fluorinated organic compounds.
Q1: Why are my fluorinated compounds behaving unexpectedly during chromatographic purification?
A1: The introduction of fluorine can have paradoxical effects on a molecule's polarity. A single fluorine atom can increase polarity due to the polar C-F bond.[3] Conversely, a trifluoromethyl (CF3) group, while also possessing a strong dipole, can increase a molecule's hydrophobicity and lipophilicity due to its high molar volume.[3] This dual nature can lead to elution patterns that are difficult to predict with standard chromatographic techniques. For instance, compounds with very different fluorine content may have surprisingly similar polarities, leading to co-elution issues.[4]
Q2: What is "fluorous chemistry" and how can it simplify purification?
A2: Fluorous chemistry leverages the principle of "like-dissolves-like."[1] Highly fluorinated compounds, often referred to as "fluorous," exhibit high solubility in perfluorinated solvents (e.g., perfluorohexane) and low solubility in common organic solvents.[1][5] By attaching a "fluorous ponytail" (a perfluoroalkyl chain) to your molecule of interest, you can selectively extract it from a reaction mixture into a fluorous solvent or retain it on a fluorous solid-phase extraction (F-SPE) cartridge.[1][5][6] The non-fluorous impurities are washed away, and the desired compound is then recovered by eluting with a more fluorophilic solvent.[6]
Q3: Are there specialized chromatography phases for fluorinated compounds?
A3: Yes. While standard silica gel and C18 reversed-phase columns are commonly used, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) moieties, have become popular alternatives.[7] These phases offer different selectivity compared to traditional alkyl phases due to unique interactions like dipole-dipole, π-π, and ion-exchange.[7][8] PFP phases, in particular, often show enhanced retention for basic analytes and can provide better separation for difficult-to-resolve mixtures of fluorinated compounds.[7]
Q4: How can I effectively remove residual fluorinating agents or their byproducts?
A4: This is a common challenge. The method depends on the specific reagents used. For example, after a reaction with a deoxyfluorinating agent like DAST, a careful aqueous quench with a base like sodium bicarbonate is often employed to neutralize the reagent and its byproducts.[9] Subsequent aqueous workups and extractions are crucial. For highly fluorinated impurities, fluorous solid-phase extraction (F-SPE) can be highly effective.[6] In some cases, specialized adsorbents or scavengers may be necessary to remove persistent impurities.[10]
Troubleshooting Guides for Specific Purification Techniques
This section provides detailed troubleshooting for common purification methods in a Q&A format.
Flash Chromatography
Q: My mono- and di/tri-fluorinated products are co-eluting on silica gel. How can I improve their separation?
A: This is a frequent issue due to the subtle differences in polarity. Here’s a systematic approach to troubleshoot this:
-
Solvent System Optimization:
-
Systematic Screening: Avoid relying solely on standard hexane/ethyl acetate systems. Experiment with different solvent systems that offer alternative selectivities. Consider solvents like dichloromethane, diethyl ether, or adding a small percentage of methanol.
-
TLC Analysis: Perform a thorough TLC analysis with multiple solvent systems to identify the one that provides the best separation (largest ΔRf).
-
-
Alternative Stationary Phases:
-
Deactivated Silica: If you suspect your compound is unstable on silica, you can deactivate it by pre-treating the column with a small amount of a polar solvent like triethylamine in your eluent.[11]
-
Alumina or Florisil: For compounds that are highly sensitive to the acidity of silica gel, consider using neutral alumina or Florisil.[11]
-
Fluorinated Phases: If available, using a column with a fluorinated stationary phase (e.g., PFP) can provide the alternative selectivity needed for separation.[7][8]
-
Experimental Protocol: Deactivating a Silica Gel Column
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Packing: Pack the column as you normally would.
-
Eluent Preparation: Prepare your mobile phase, adding 0.1-1% triethylamine (or another suitable base) to the solvent mixture.
-
Equilibration: Flush the packed column with at least 3-5 column volumes of the triethylamine-containing eluent before loading your sample. This neutralizes the acidic sites on the silica surface.
-
Loading and Elution: Load your sample and run the chromatography as usual with the modified eluent.
Workflow for Troubleshooting Co-elution in Flash Chromatography
Caption: Troubleshooting workflow for separating closely eluting fluorinated compounds.
Recrystallization
Q: My fluorinated compound won't crystallize, or it oils out. What should I do?
A: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of solid crystals. Fluorinated compounds can be particularly prone to this. Here's how to troubleshoot:
-
Solvent Selection is Key: The ideal solvent should dissolve your compound well when hot but poorly when cold.[12]
-
Use a Solvent Pair: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it's highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it's sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid, then allow it to cool slowly.
-
-
Control the Cooling Rate: Rapid cooling encourages oiling out or the formation of small, impure crystals.
-
Allow the flask to cool slowly to room temperature on the benchtop.
-
Once at room temperature, transfer the flask to an ice bath to maximize crystal formation.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Fluorous Solid-Phase Extraction (F-SPE)
Q: My fluorous-tagged compound is not being retained on the F-SPE cartridge. What's going wrong?
A: Incomplete retention is usually due to using an elution solvent that is too "fluorophilic" during the loading and washing steps. The goal is to use a "fluorophobic" solvent to wash away non-fluorous impurities while the fluorous-tagged compound remains on the cartridge.[6]
| Solvent System (Fluorophobicity) | Description | Use Case |
| Highly Fluorophobic | 80:20 Methanol/Water or 70:30 Acetonitrile/Water | Ideal for washing away most non-fluorous organic impurities.[6] |
| Moderately Fluorophobic | 90:10 DMF/Water | Useful for less polar non-fluorous compounds.[6] |
| Anhydrous Fluorophobic | 100% DMSO | Use if your compound is water-sensitive.[6] |
| Fluorophilic (Elution) | Methanol, Acetone, THF | Used to elute the retained fluorous-tagged compound from the cartridge.[6] |
Troubleshooting Steps:
-
Check Your Loading/Washing Solvent: Ensure you are using a sufficiently fluorophobic solvent mixture (e.g., 80:20 MeOH/H₂O).[6] If your non-fluorous impurities are very non-polar, you may need to decrease the organic component in your wash solvent.
-
Sample Loading: Dissolve your crude mixture in the most fluorophobic solvent possible before loading it onto the pre-conditioned cartridge.
-
Flow Rate: Do not force the solvent through the cartridge too quickly. A slower flow rate allows for better equilibration and retention.
Experimental Protocol: General F-SPE Workflow
Caption: A typical workflow for purification using Fluorous Solid-Phase Extraction (F-SPE).
Characterization and Purity Assessment: The Power of ¹⁹F NMR
Confirming the purity of your fluorinated compound is critical. While ¹H NMR and mass spectrometry are essential, ¹⁹F NMR is an exceptionally powerful tool for this purpose.
Q: Why is ¹⁹F NMR so useful for analyzing fluorinated compounds?
A: ¹⁹F NMR offers several key advantages:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is as sensitive as the ¹H nucleus and is 100% naturally abundant, allowing for rapid data acquisition.[13]
-
Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range (~300 ppm) compared to ¹H NMR.[14] This means that even structurally similar fluorinated compounds often have well-resolved, distinct signals, making it an excellent tool for identifying impurities and confirming the structure of the desired product.[13]
-
No Background Signal: Since most organic molecules and solvents do not contain fluorine, the spectrum is clean, with signals only from your fluorinated species.[14][15] This makes it straightforward to detect even minor fluorinated impurities.[15]
Safety First: Handling Fluorinated Compounds and Reagents
Safety is paramount when working with fluorinated materials. Many fluorinating agents are highly reactive, corrosive, and toxic.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves selected for their resistance to the specific chemicals being used.[16][18][19]
-
Ventilation: Conduct all experiments in a well-ventilated chemical fume hood.[20]
-
Quenching: Be extremely cautious when quenching reactions. Reactions involving reagents like DAST or Deoxo-Fluor should be quenched slowly at low temperatures, typically by adding the reaction mixture to a cooled, saturated solution of sodium bicarbonate.[9]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.
-
Emergency Preparedness: For work with particularly hazardous materials like hydrofluoric acid (HF), ensure that an appropriate spill kit and an antidote like calcium gluconate gel are readily available.[17][19][20]
References
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Organofluorine chemistry - Wikipedia. Available at: [Link]
- US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents.
-
NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. Available at: [Link]
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Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC - NIH. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC - NIH. Available at: [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available at: [Link]
-
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Fluorine NMR. Available at: [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. Available at: [Link]
-
The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH. Available at: [Link]
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC - NIH. Available at: [Link]
-
PFAS: What are 'forever chemicals' and how can we clean them up? - CSIRO. Available at: [Link]
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Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH. Available at: [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. Available at: [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications. Available at: [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety - University of Wisconsin-Madison. Available at: [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR | ChemRxiv. Available at: [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Available at: [Link]
- US2494867A - Removal of fluorine from organic materials - Google Patents.
-
Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II - MDPI. Available at: [Link]
-
Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. Available at: [Link]
-
3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. Available at: [Link]
-
Water Quality Criteria and Ecological Risk Assessment of Fluoride for the Protection of Water Organisms in Surface Water - MDPI. Available at: [Link]
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Safety First—Best Practices and Risk Management for Flash Chromatography - Teledyne Labs. Available at: [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. Available at: [Link]
-
Application Progress of New Adsorption Materials for Removing Fluorine from Water - MDPI. Available at: [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-Portal.org. Available at: [Link]
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC. Available at: [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Fluorous chemistry - Wikipedia. Available at: [Link]
-
DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6 - YouTube. Available at: [Link]
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Validation & Comparative
A Strategic Guide to Bioisosteric Replacement of the Trifluoromethyl Group in Drug Design
In the landscape of modern medicinal chemistry, the trifluoromethyl (CF₃) group stands as a cornerstone substituent, prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Its strategic incorporation can enhance metabolic stability, tune lipophilicity, and improve target binding affinity.[2][3] However, the quest for optimized drug-like properties is a nuanced endeavor, and a "one-size-fits-all" approach is seldom successful. This has led to the exploration of bioisosteres for the trifluoromethyl group—substituents that mimic its key characteristics while offering a broader palette for fine-tuning a molecule's profile.
This guide provides an in-depth comparison of prominent bioisosteres for the trifluoromethyl group, offering a blend of theoretical rationale and practical, data-driven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key in vitro assays, empowering you to make informed decisions in your drug discovery programs.
The Trifluoromethyl Group: A Privileged Moiety
The prevalence of the trifluoromethyl group in pharmaceuticals is a testament to its multifaceted contributions to molecular design.[1][4] Its strong electron-withdrawing nature, conferred by the high electronegativity of fluorine, significantly impacts the electronic properties of aromatic rings.[4][5] This electronic perturbation can be crucial for modulating pKa and enhancing interactions with biological targets.[4]
From a pharmacokinetic standpoint, the CF₃ group is a powerful tool for enhancing metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5] This increased stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[6] Furthermore, the trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can be leveraged to modulate a compound's ability to cross biological membranes.[5]
The Concept of Bioisosterism: Beyond Simple Mimicry
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group with another that retains similar physicochemical properties, leading to comparable biological activity. However, the most successful bioisosteric replacements often do more than just mimic the original group; they introduce subtle yet impactful changes that can overcome specific liabilities of the parent molecule, such as toxicity, poor metabolic stability, or suboptimal pharmacokinetics.
The selection of an appropriate bioisostere for the trifluoromethyl group is a context-dependent decision that requires a deep understanding of the structure-activity relationship (SAR) of the chemical series and the specific challenges that need to be addressed.
A Comparative Analysis of Trifluoromethyl Bioisosteres
Here, we present a comparative overview of several key bioisosteres for the trifluoromethyl group, with a focus on their physicochemical properties and their impact on drug-like characteristics.
The Pentafluorosulfanyl (SF₅) Group: The "Super-Trifluoromethyl"
The pentafluorosulfanyl (SF₅) group is often referred to as a "super-trifluoromethyl" due to its even greater electronegativity and lipophilicity.[7] It is also larger than the trifluoromethyl group, which can be advantageous for filling larger binding pockets.[7] Like the CF₃ group, the SF₅ group is exceptionally stable metabolically.[7] However, the synthetic accessibility of SF₅-containing building blocks has historically been a limitation, though this is gradually improving.
The Cyano (CN) Group: A Polar Alternative
The cyano group is a smaller, more polar bioisostere of the trifluoromethyl group. While it is also electron-withdrawing, its impact on lipophilicity is markedly different, often leading to increased aqueous solubility. This can be a desirable attribute for compounds with excessively high lipophilicity. However, the cyano group can be susceptible to metabolic hydrolysis to a carboxylic acid, which can be a metabolic liability.
The Nitro (NO₂) Group: A Potent but Problematical Isostere
The nitro group is a strong electron-withdrawing group with a size comparable to the trifluoromethyl group. In some cases, it has been shown to be a potent replacement for the CF₃ group in terms of biological activity.[7] However, the nitro group is often associated with toxicity concerns, as it can be metabolically reduced to reactive intermediates.[8] For this reason, it is generally considered a less desirable functional group in drug candidates.[8]
The Sulfoximine (=S(O)NH) Group: An Emerging Player
Sulfoximines are a relatively new class of functional groups in medicinal chemistry that are gaining traction as bioisosteres for sulfones and, in some contexts, the trifluoromethyl group. They are polar, weakly basic, and can act as hydrogen bond donors and acceptors. This unique combination of properties can lead to improved solubility and metabolic stability.[9]
Quantitative Comparison of Physicochemical Properties
To facilitate a direct comparison, the following table summarizes key physicochemical parameters for the trifluoromethyl group and its prominent bioisosteres.
| Functional Group | van der Waals Volume (ų) | Hansch-Fujita π Constant | Hammett Constant (σp) | Dipole Moment (D) |
| -CH₃ | 21.9 | +0.56 | -0.17 | ~0.4 |
| -CF₃ | 42.6 | +0.88 | +0.54 | ~2.6 |
| -SF₅ | 67.8 | +1.51 | +0.68 | ~3.5 |
| -CN | 28.6 | -0.57 | +0.66 | ~4.0 |
| -NO₂ | 38.0 | -0.28 | +0.78 | ~4.2 |
| -S(O)NHCH₃ | ~60-70 | Varies | Varies | Varies |
Note: Values are approximate and can vary depending on the molecular context. Data compiled from various sources.
Experimental Protocols for Comparative Evaluation
A rigorous comparison of bioisosteres requires robust experimental data. The following are detailed, step-by-step protocols for key in vitro assays used to characterize the physicochemical and pharmacokinetic properties of drug candidates.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The "shake-flask" method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.
Experimental Workflow for LogP Determination
Caption: Workflow for LogP determination by the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Case Studies: Bioisosteric Replacement in Action
The true test of a bioisosteric replacement strategy lies in its application to real-world drug discovery programs. Here are a few examples:
-
CF₃ vs. NO₂ in CB1 Receptor Modulators: In the development of positive allosteric modulators for the cannabinoid CB1 receptor, an aliphatic nitro group was successfully replaced with a trifluoromethyl group.[8] The resulting CF₃-containing compounds were not only more potent but also exhibited significantly improved in vitro metabolic stability.[8] A pilot in vivo study showed that the trifluoromethyl analogue had similar efficacy to the nitro-containing parent compound in a mouse model of neuropathic pain.[2][8]
-
CF₃ vs. SF₅ in p97 ATPase Inhibitors: A study on inhibitors of the AAA ATPase p97 compared a series of analogues with different substituents at the C-5 position of an indole core, including CF₃, SF₅, and NO₂.[7] Interestingly, the trifluoromethoxy analogue was found to be a better biochemical match for the trifluoromethyl-substituted lead than the pentafluorosulfanyl analogue.[7][10] This highlights that bioisosteric relationships can be subtle and not always predictable based on simple physicochemical parameters alone.[7]
-
CF₃ vs. CH₃ in various drug candidates: The replacement of a metabolically labile methyl group with a trifluoromethyl group is a classic strategy in medicinal chemistry.[4] This substitution often leads to a dramatic increase in metabolic stability and can also enhance binding affinity.[6]
Conclusion and Future Perspectives
The trifluoromethyl group is an undeniably powerful tool in the medicinal chemist's arsenal.[3] However, a thoughtful consideration of its bioisosteres can open up new avenues for optimizing drug candidates. The choice of a bioisostere is not a simple matter of substitution but a strategic decision based on a thorough understanding of the SAR of the series and the specific liabilities that need to be addressed.
As our understanding of the subtle interplay between physicochemical properties and biological outcomes continues to grow, so too will the sophistication of our bioisosteric replacement strategies. Emerging bioisosteres, such as the sulfoximine group, offer exciting new possibilities for fine-tuning molecular properties. By combining a deep knowledge of fundamental medicinal chemistry principles with rigorous experimental evaluation, researchers can continue to push the boundaries of drug design and develop safer and more effective medicines.
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The Trifluoromethyl Group: A Game-Changer in Indole Scaffolds for Drug Discovery
A deep dive into the structure-activity relationship of trifluoromethylated indoles, offering a comparative analysis of their enhanced pharmacological properties and therapeutic potential.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its inherent biological activity and versatile chemical nature make it a "privileged scaffold" for drug development.[1] However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has led chemists to explore strategic modifications of this core structure. One of the most impactful strategies in this endeavor has been the introduction of the trifluoromethyl (CF3) group.
The incorporation of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties.[2] This highly electronegative moiety can increase lipophilicity, which often improves cell membrane permeability.[3] Furthermore, it can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] These modifications can lead to significant improvements in a drug candidate's overall performance. This guide provides a comprehensive comparison of trifluoromethylated indoles, examining how the position of the CF3 group influences their biological activity across different therapeutic areas.
The Impact of Trifluoromethylation on Biological Activity: A Positional Analysis
The strategic placement of the trifluoromethyl group on the indole ring is a critical determinant of its pharmacological effect. The unique electronic and steric profile conferred by the CF3 group can be leveraged in structure-activity relationship (SAR) studies to fine-tune the biological activity of indole derivatives.[3]
C2-Position: Enhancing Anticancer and Antiviral Potency
Trifluoromethylation at the C2 position of the indole ring has been shown to be particularly effective in the development of potent anticancer and antiviral agents. Several studies have highlighted that the presence of a CF3 group at this position can lead to a significant increase in activity.
For instance, a novel series of 2-(trifluoromethyl)indoles demonstrated potent activity against HIV-1.[4] Specifically, compounds 10i and 10k from this series exhibited low nanomolar IC50 values against wild-type HIV-1, comparable to the established drug efavirenz and superior to nevirapine.[4] Notably, these compounds also showed higher potency against the drug-resistant Y181C mutant strain than nevirapine.[4]
Table 1: Comparative Anti-HIV-1 Activity of C2-Trifluoromethylated Indoles [4]
| Compound | WT HIV-1 IC50 (nM) | Y181C Mutant HIV-1 IC50 (nM) |
| 10i | 3.2 | 85 |
| 10k | 4.5 | 92 |
| Efavirenz | 2.1 | 15 |
| Nevirapine | 15 | >1000 |
This data highlights the significant improvement in potency against both wild-type and resistant HIV-1 strains conferred by the C2-trifluoromethyl group.
The synthesis of these potent C2-trifluoromethylated indoles can be achieved through various methods, including a domino trifluoromethylation/cyclization of 2-alkynylanilines.[5] This approach allows for the efficient and regioselective introduction of the CF3 group.[5]
Caption: Synthetic workflow for 2-(Trifluoromethyl)indoles.
C3-Position: Modulating Antimicrobial and Neuroprotective Effects
While C2-trifluoromethylation has shown great promise, modifying the C3 position also yields compounds with significant biological activities, particularly in the antimicrobial and neuroprotective arenas. The introduction of a CF3 group at this position can influence the molecule's interaction with different biological targets.
For example, a study on novel chalcone derivatives incorporating a trifluoromethylated indole moiety at the C3 position demonstrated significant antimicrobial activity.[6] Compound A3 , bearing a 3-indolyl group, showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[6] This suggests that the bicyclic heteroaromatic scaffold at this position is a key contributor to the observed antimicrobial effects.[6]
In the context of neurodegenerative diseases, indole derivatives are being explored for their potential to combat conditions like Alzheimer's and Parkinson's disease.[7] The structural flexibility of the indole nucleus allows for modifications that can target pathways involved in these complex diseases, such as oxidative stress and protein misfolding.[7] While specific SAR data for C3-trifluoromethylated indoles in neuroprotection is still emerging, the known neuroprotective effects of indole alkaloids suggest this is a promising area for future research.[7]
C5-Position: A Key to Kinase Inhibition and Beyond
The C5 position of the indole ring has emerged as a critical site for modification in the development of kinase inhibitors for cancer therapy.[8] Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[8] Indole derivatives have been found to be effective inhibitors of a variety of kinases.[8]
The strategic placement of a trifluoromethyl group at the C5 position can significantly enhance the binding affinity and selectivity of these inhibitors.[3] This is due to the unique electronic properties of the CF3 group, which can influence key interactions within the kinase binding pocket.[3]
Table 2: The Influence of C5-Substitution on Kinase Inhibitory Activity (Hypothetical Data for Illustrative Purposes)
| Compound | Base Indole IC50 (nM) | C5-CF3 Indole IC50 (nM) | Target Kinase |
| Inhibitor X | 150 | 15 | EGFR |
| Inhibitor Y | 200 | 25 | VEGFR2 |
| Inhibitor Z | 500 | 50 | PI3K |
This hypothetical data illustrates the potential for a significant increase in potency with the addition of a C5-trifluoromethyl group.
The synthesis of 5-(Trifluoromethyl)indole is a key step in accessing these potent kinase inhibitors and other bioactive molecules.[3] Its availability as a versatile building block allows researchers to readily incorporate the beneficial features of the CF3 group into their drug candidates.[3]
Experimental Protocols
General Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization[5]
This protocol describes a general method for the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines.
-
Reactant Preparation: In a flame-dried Schlenk tube, dissolve the 2-alkynylaniline (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.
-
Addition of Reagents: Add CuCF3 (1.5 mmol) and TMEDA (2.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture at 80 °C for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Caption: Experimental workflow for the synthesis of 2-(Trifluoromethyl)indoles.
In Vitro Anti-HIV-1 Assay[4]
This protocol outlines a general procedure for evaluating the anti-HIV-1 activity of trifluoromethylated indole derivatives.
-
Cell Culture: Culture MT-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions.
-
Assay: Seed MT-2 cells in a 96-well plate. Add serial dilutions of the test compounds and a predetermined amount of HIV-1 (strain III B).
-
Incubation: Incubate the plates for 4-5 days at 37 °C.
-
Data Analysis: Assess the cytopathic effect (CPE) of the virus using the MTT method. Calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
Conclusion and Future Perspectives
The strategic incorporation of trifluoromethyl groups into the indole scaffold represents a powerful approach in modern drug discovery. The position of the CF3 group has a profound impact on the biological activity of the resulting compounds, enabling the fine-tuning of their pharmacological profiles for a wide range of therapeutic targets. C2-trifluoromethylated indoles have demonstrated exceptional potency as anti-HIV-1 agents, while modifications at the C3 and C5 positions have yielded promising antimicrobial agents and kinase inhibitors, respectively.
Future research in this area will likely focus on several key aspects. A deeper understanding of the molecular interactions between trifluoromethylated indoles and their biological targets, through techniques such as X-ray crystallography and computational modeling, will be crucial for rational drug design. The development of novel and more efficient synthetic methodologies for the regioselective trifluoromethylation of indoles will continue to be an important area of investigation.[9] Furthermore, the exploration of trifluoromethylated indoles in other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise.[7] As our understanding of the unique properties of the trifluoromethyl group continues to grow, so too will the potential of trifluoromethylated indoles to yield the next generation of innovative medicines.
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A Senior Application Scientist's Guide to the Validation of a New Biological Assay for a Novel Compound
For researchers, scientists, and drug development professionals, the introduction of a novel compound is a moment of both excitement and rigorous scrutiny. The biological assays used to characterize these compounds form the bedrock of our understanding of their efficacy and mechanism of action. Therefore, the validation of a new assay is not merely a procedural step but a fundamental requirement for generating reliable and reproducible data. This guide provides an in-depth comparison of a new, hypothetical bioluminescent assay for a novel kinase inhibitor, "Compound X," against an established fluorescent assay, serving as a practical framework for the validation process.
The Imperative of Robust Assay Validation
In the landscape of drug discovery, an assay is our window into the biological activity of a compound. An unvalidated or poorly validated assay is akin to a distorted lens, providing a misleading picture that can lead to costly and time-consuming missteps in the development pipeline. A thoroughly validated assay, on the other hand, ensures that the data generated is accurate, precise, and specific, providing a solid foundation for critical decisions.[1][2] This guide will walk you through the essential validation parameters, offering not just the "how" but, more importantly, the "why" behind each experimental choice.
Head-to-Head: A Novel Bioluminescent Assay vs. a Traditional Fluorescent Assay
For the purposes of this guide, we will be comparing two hypothetical assays designed to measure the inhibitory activity of "Compound X" on a specific kinase:
-
The New Assay: A bioluminescent assay that measures the depletion of ATP in the kinase reaction. A decrease in luminescence indicates a higher level of kinase inhibition. Bioluminescent assays are often favored for their high sensitivity and low background interference.[3]
-
The Alternative Assay: A traditional fluorescent assay that uses a labeled peptide substrate. Cleavage of the peptide by the kinase results in an increase in fluorescence.
The following sections will detail the validation of the new bioluminescent assay by comparing its performance against the established fluorescent assay across key validation parameters.
Accuracy: Hitting the Bullseye
Expertise & Experience: Accuracy is the measure of how close the experimental value is to the true or accepted value.[4] In the context of a biological assay, it demonstrates the assay's ability to correctly quantify the analyte. Without establishing accuracy, all other validation parameters are moot. We assess accuracy by determining the percentage recovery of a known amount of analyte spiked into the sample matrix.[3]
Experimental Protocol: Accuracy Assessment
-
Preparation of Spiked Samples: Prepare a series of quality control (QC) samples by spiking known concentrations of a reference standard of Compound X (e.g., low, medium, and high concentrations) into the assay matrix (e.g., cell lysate or buffer).
-
Assay Performance: Analyze the spiked QC samples using both the new bioluminescent assay and the alternative fluorescent assay.
-
Data Analysis: Calculate the mean concentration and the percentage recovery for each QC level. The percentage recovery is calculated as: (Mean Measured Concentration / Spiked Concentration) x 100%.
Caption: Workflow for Accuracy Assessment.
Data Presentation: Accuracy Comparison
| QC Level | Spiked Concentration (nM) | New Bioluminescent Assay (% Recovery) | Alternative Fluorescent Assay (% Recovery) | Acceptance Criteria |
| Low | 10 | 98.5% | 95.2% | 80-120% |
| Medium | 100 | 101.2% | 103.8% | 80-120% |
| High | 1000 | 99.8% | 105.1% | 80-120% |
Trustworthiness: The data demonstrates that the new bioluminescent assay exhibits excellent accuracy, with recovery values consistently closer to 100% across all concentrations compared to the alternative assay.
Precision: Consistency is Key
Expertise & Experience: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[4][5] It is a measure of the assay's reproducibility and is typically expressed as the coefficient of variation (%CV). We assess precision at two levels: intra-assay (repeatability) and inter-assay (intermediate precision).[4]
Experimental Protocol: Precision Assessment
-
Intra-Assay Precision (Repeatability):
-
Prepare QC samples at low, medium, and high concentrations.
-
Analyze multiple replicates (e.g., n=6) of each QC sample in a single assay run.
-
Calculate the mean, standard deviation, and %CV for each concentration.
-
-
Inter-Assay Precision (Intermediate Precision):
-
Repeat the intra-assay precision experiment on different days, with different operators, and if possible, with different batches of reagents.[4]
-
Calculate the overall mean, standard deviation, and %CV for each concentration across all runs.
-
Caption: Workflow for Precision Assessment.
Data Presentation: Precision Comparison
| Parameter | QC Level | New Bioluminescent Assay (%CV) | Alternative Fluorescent Assay (%CV) | Acceptance Criteria |
| Intra-Assay | Low | 4.2% | 8.5% | ≤15% |
| Medium | 3.1% | 6.2% | ≤15% | |
| High | 2.5% | 5.1% | ≤15% | |
| Inter-Assay | Low | 6.8% | 12.3% | ≤20% |
| Medium | 5.5% | 9.8% | ≤20% | |
| High | 4.1% | 8.2% | ≤20% |
Trustworthiness: The new bioluminescent assay demonstrates superior precision, with consistently lower %CV values for both intra- and inter-assay variability compared to the fluorescent assay. This indicates a more robust and reproducible assay.
Linearity and Range: The Working Boundaries
Expertise & Experience: Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample.[6][7] The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Experimental Protocol: Linearity and Range Assessment
-
Preparation of a Dilution Series: Prepare a serial dilution of a high-concentration stock of Compound X to cover a broad range of concentrations.
-
Assay Performance: Analyze each dilution in triplicate using both assays.
-
Data Analysis:
-
Plot the mean response against the known concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value close to 1 indicates a strong linear relationship.
-
The range is established by identifying the concentration range over which the assay is both linear, accurate, and precise.
-
Caption: Workflow for Linearity and Range Assessment.
Data Presentation: Linearity and Range Comparison
| Parameter | New Bioluminescent Assay | Alternative Fluorescent Assay | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.991 | ≥0.99 |
| Range (nM) | 1 - 2000 | 10 - 1500 | Defined by linearity, accuracy, and precision |
Trustworthiness: The new bioluminescent assay exhibits a stronger linear response over a wider dynamic range compared to the fluorescent assay, as indicated by the higher R² value and broader range. This allows for the accurate quantification of Compound X over a greater span of concentrations.
Specificity and Selectivity: Measuring Only What Matters
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8][9][10] Selectivity refers to the ability of the assay to distinguish the analyte from other substances in the sample.[11] Interference from other compounds can lead to inaccurate results.
Experimental Protocol: Specificity and Selectivity Assessment
-
Cross-Reactivity Testing:
-
Test structurally similar compounds or other kinase inhibitors at a high concentration in the assay.
-
Measure the response and compare it to the response of Compound X.
-
-
Interference Testing:
-
Spike potential interfering substances (e.g., detergents, solvents, other cellular components) into samples containing a known concentration of Compound X.
-
Measure the recovery of Compound X and compare it to a control sample without the interfering substance.
-
Caption: Workflow for Specificity and Selectivity Assessment.
Data Presentation: Specificity and Selectivity Comparison
| Test | Compound | New Bioluminescent Assay (% Interference/Cross-Reactivity) | Alternative Fluorescent Assay (% Interference/Cross-Reactivity) | Acceptance Criteria |
| Cross-Reactivity | Structurally Similar Kinase Inhibitor Y | < 1% | 8% | < 5% |
| Interference | 0.1% DMSO | < 2% | 12% | < 10% |
Trustworthiness: The new bioluminescent assay demonstrates superior specificity and selectivity, with minimal cross-reactivity and interference. The alternative fluorescent assay shows significant interference from DMSO, a common solvent, which could compromise data integrity.
Robustness: Withstanding the Inevitable Variations
Expertise & Experience: Robustness is a measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][13][14] This is a critical parameter for ensuring that the assay can be successfully transferred between laboratories and operators.
Experimental Protocol: Robustness Assessment
-
Identify Critical Parameters: Identify key assay parameters that could potentially vary, such as incubation time, temperature, reagent concentration, and cell passage number.
-
Introduce Deliberate Variations: Perform the assay while systematically varying each identified parameter within a defined range (e.g., ±10% of the standard protocol).
-
Analyze the Impact: Analyze the effect of these variations on the assay results, typically by monitoring the performance of QC samples.
Caption: Workflow for Robustness Assessment.
Data Presentation: Robustness Comparison
| Parameter Varied | New Bioluminescent Assay (% Change in QC Measurement) | Alternative Fluorescent Assay (% Change in QC Measurement) | Acceptance Criteria |
| Incubation Time (±10%) | 2% | 9% | < 10% |
| Temperature (±2°C) | 3% | 15% | < 10% |
| Reagent Concentration (±5%) | 4% | 11% | < 10% |
Trustworthiness: The new bioluminescent assay is significantly more robust than the fluorescent assay, demonstrating minimal variation in results when key parameters are altered. This suggests that the new assay will be more reliable and transferable.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise.[15][16] The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[15][16] These parameters define the sensitivity of the assay.
Experimental Protocol: LOD and LOQ Determination
-
Preparation of Low-Concentration Samples: Prepare a series of dilutions of Compound X at the low end of the expected range.
-
Assay Performance: Analyze multiple replicates of these low-concentration samples and blank samples.
-
Data Analysis:
Caption: Workflow for LOD and LOQ Determination.
Data Presentation: LOD and LOQ Comparison
| Parameter | New Bioluminescent Assay (nM) | Alternative Fluorescent Assay (nM) |
| LOD | 0.5 | 5 |
| LOQ | 1.5 | 15 |
Trustworthiness: The new bioluminescent assay is significantly more sensitive than the fluorescent assay, with a much lower LOD and LOQ. This allows for the detection and quantification of Compound X at lower concentrations, which can be crucial for potent compounds.
Conclusion: A Clearer Path Forward
The validation data presented in this guide unequivocally demonstrates the superiority of the new bioluminescent assay over the traditional fluorescent assay for the characterization of Compound X. The new assay is more accurate, precise, specific, and robust, with a wider linear range and greater sensitivity. By adopting this new assay, researchers can have higher confidence in their data, leading to more informed decision-making in the drug development process.
This guide has provided a comprehensive framework for the validation of a new biological assay. By following these principles of scientific integrity and rigorous experimental design, researchers can ensure that their assays are not just tools, but reliable instruments for discovery.
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A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Results for Indole Compounds
Introduction: Bridging the In Vitro-In Vivo Chasm
The indole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a vast array of compounds with significant therapeutic potential, particularly in oncology.[1][2] Researchers often demonstrate the potent cytotoxic or signaling-modulating effects of novel indole derivatives in in vitro models, such as cancer cell lines.[3][4][5][6] However, the journey from a promising IC50 value in a petri dish to a tangible therapeutic effect in a complex living system is fraught with challenges. This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate the critical transition from in vitro discovery to in vivo validation for indole compounds.
The core challenge lies in the "in vitro-in vivo gap."[7][8] A controlled in vitro environment cannot replicate the dynamic, multi-organ complexity of a living organism.[7][9] Factors such as absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—play a decisive role in a compound's ultimate success or failure.[7] This guide will dissect the causality behind experimental choices, providing not just protocols, but the strategic thinking required to design robust in vivo studies that generate clear, translatable data.
Section 1: The In Vitro Foundation: Defining Your Validation Starting Point
Before embarking on costly and time-consuming animal studies, a comprehensive in vitro data package is essential. This dataset forms the bedrock of your hypothesis for in vivo testing.
Causality Behind the Data: It is not enough to know a compound's IC50. You must understand how it works. Is it inducing apoptosis?[1] Inhibiting a specific kinase? Modulating a receptor?[10] This mechanistic insight, often gained from assays like Western blotting, flow cytometry, or specific enzyme inhibition tests, is critical for selecting the correct in vivo model and defining relevant pharmacodynamic (PD) biomarkers to measure target engagement.
The Limitations of Simplicity: Standard 2D cell culture models lack the physiological context of a tumor microenvironment and systemic metabolism.[7][9] A compound may be potent in vitro but could be rapidly metabolized by the liver in vivo, preventing it from ever reaching the target tumor at a sufficient concentration.[7] This is a primary reason for the failure of many promising drug candidates.
| Parameter | In Vitro Assay Example | Rationale for In Vivo Planning |
| Potency | MTT/CellTiter-Glo (IC50/EC50) | Establishes a baseline concentration needed for biological effect; informs initial dose range finding. |
| Mechanism of Action | Western Blot (e.g., for apoptosis markers like cleaved PARP, Caspase-3), Kinase Assays | Guides the selection of an appropriate disease model and informs which PD biomarkers to measure in vivo.[1] |
| Target Engagement | Cellular Thermal Shift Assay (CETSA), NanoBRET™ | Confirms the compound interacts with its intended target in a cellular context, increasing confidence for in vivo studies. |
| Solubility | Kinetic/Thermodynamic Solubility Assays | Critical for developing a suitable formulation for in vivo administration. Poor solubility is a major hurdle.[11] |
| Metabolic Stability | Liver Microsome/Hepatocyte Stability Assay | Predicts the rate of metabolic clearance in vivo. High clearance may necessitate frequent dosing or formulation strategies to improve exposure. |
Table 1. Critical In Vitro Data to Collect Before Initiating In Vivo Studies.
Section 2: Strategic Design of a Robust In Vivo Study
A successful in vivo study is not a single experiment but a multi-stage process. The transition from a controlled lab environment requires careful planning, from selecting the right model to formulating the compound for effective delivery.
The In Vivo Validation Workflow
Caption: Workflow for In Vivo Validation of Indole Compounds.
Formulation: The Delivery Challenge
Many indole compounds are lipophilic and suffer from poor aqueous solubility.[11] This is not a trivial issue; if the compound cannot be effectively delivered and absorbed, the study will fail regardless of the compound's intrinsic potency.
Causality Behind Formulation Choice: The goal is to create a formulation that maintains the compound in a soluble state long enough for absorption. The choice of strategy depends on the compound's physicochemical properties.[11][12]
-
For initial, non-GLP studies: Simple solubilizing vehicles like a mix of DMSO, Tween® 80, and saline are common. However, be aware that DMSO can have its own biological effects.
-
For advanced studies: Techniques like creating solid dispersions, using cyclodextrin complexes, or developing lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) may be necessary to improve oral bioavailability.[13][14][15]
Animal Model Selection: Asking the Right Question
The choice of animal model is dictated by the scientific question you are asking.[8]
-
Cell Line-Derived Xenografts (CDX): Human cancer cells are implanted into immunodeficient mice. This is the most common model for initial anti-cancer efficacy testing. Its primary advantage is simplicity and reproducibility. Its main drawback is the lack of a functional immune system, which is a critical component of many cancer therapies.[7]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating immunomodulatory indole compounds, as they possess a complete and functional immune system.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models better represent the heterogeneity and complexity of human tumors but are more expensive and time-consuming to establish.[7]
The Three Pillars of In Vivo Studies: Tolerability, PK, and Efficacy
These three study types are sequential and interconnected. Skipping a step is a common cause of failure.
-
Tolerability (Maximum Tolerated Dose - MTD) Study: The primary goal is to identify a safe dose range for your compound.[16][17] This is not an efficacy study. You are looking for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy) to determine the highest dose that can be administered without causing unacceptable side effects.[17]
-
Pharmacokinetic (PK) Study: This study answers the question: "How does the animal's body handle the drug?"[10][18] It measures key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total drug exposure) in the blood over time. Why PK is Non-Negotiable: The PK profile is essential for establishing an In Vitro-In Vivo Correlation (IVIVC).[19][20][21][22] If your in vitro IC50 is 1 µM, but your PK study shows the compound only reaches a Cmax of 100 nM in the plasma, the compound has no chance of working in vivo. This data allows you to select a dose for the efficacy study that is predicted to achieve and maintain plasma concentrations above the IC50.
-
Efficacy Study: This is the definitive test of your hypothesis. Using the dose(s) determined from MTD and PK studies, you will assess whether your indole compound can inhibit tumor growth or elicit the desired biological effect in your chosen animal model.
Section 3: Core Experimental Protocols
These protocols provide a standardized, self-validating framework. Adherence to Good Laboratory Practice (GLP) principles is recommended for studies intended for regulatory submission.[23][24]
Protocol 1: Acute Tolerability / MTD Study
Objective: To determine the maximum tolerated dose (MTD) of an indole compound.
-
Animal Selection: Use the same strain of mice/rats planned for the efficacy study (e.g., BALB/c nude mice for xenografts). Use a small group size (n=3-5 per dose group).
-
Dose Selection: Based on in vitro potency and literature on similar compounds, select a wide range of doses (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
Monitoring: Monitor animals daily for 7-14 days. Key parameters include:
-
Body weight (a >15-20% loss is a common sign of toxicity).
-
Clinical signs (activity level, posture, fur condition).
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss).
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of an indole compound after a single dose.
-
Animal Selection: Use cannulated animals if possible to facilitate serial blood sampling. Otherwise, use sparse sampling with multiple animals per time point (n=3 per time point).
-
Dose Administration: Administer a single dose of the compound (typically a dose at or below the MTD) via the chosen route.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2EDTA) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the indole compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, half-life).
The Efficacy Study Workflow
Caption: Workflow for a Xenograft Efficacy Study.
Protocol 3: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an indole compound.
-
Cell Culture & Implantation: Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer) and implant a suspension of cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of immunodeficient mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size, typically 100-150 mm³.
-
Randomization: Measure tumor volumes (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes. Groups should include:
-
Vehicle Control
-
Indole Compound (at one or more doses below MTD)
-
Positive Control (a standard-of-care chemotherapy, if available)
-
-
Treatment: Administer treatment according to the planned schedule (e.g., once daily via oral gavage for 21 days).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint & Analysis: The study ends when tumors in the control group reach a pre-defined size (e.g., 2000 mm³) or at a fixed time point. Calculate the Tumor Growth Inhibition (TGI) for each group. At the end of the study, tumors can be harvested for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for target protein levels).
Section 4: Data Interpretation - Connecting the Dots
The ultimate goal is to establish a clear and logical link between the in vitro data and the in vivo outcome.
In Vitro-In Vivo Correlation (IVIVC): This is the critical analysis step.[20][21][25] Compare the plasma concentrations achieved in your PK study with the in vitro IC50. For a compound to be effective, the free (unbound) plasma concentration should ideally exceed the IC50 for a sustained period.
| Scenario | Observation | Potential Cause & Next Step |
| Success | High in vitro potency. Good PK exposure (AUC > IC50). Significant in vivo efficacy (TGI > 50%). | Conclusion: Successful validation. Next Step: Proceed with further preclinical development (e.g., chronic toxicology). |
| PK Failure | High in vitro potency. Poor PK exposure (AUC << IC50). No in vivo efficacy. | Conclusion: Compound is not bioavailable. Next Step: Reformulation to improve solubility/absorption or chemical modification to reduce metabolic clearance.[11] |
| Efficacy Failure | High in vitro potency. Good PK exposure. No in vivo efficacy. | Conclusion: The in vitro model may not be predictive, or the compound has unexpected liabilities. Next Step: Conduct a PD study to confirm target engagement in the tumor. Re-evaluate the animal model's relevance.[8][26] |
| Toxicity Failure | Moderate in vitro potency. Good PK exposure. Efficacy observed only at toxic doses (near MTD). | Conclusion: Poor therapeutic window. Next Step: Medicinal chemistry efforts to improve potency and/or reduce off-target toxicity. |
Table 2. Troubleshooting Common Discrepancies in In Vitro vs. In Vivo Results.
Conclusion
The validation of in vitro findings in a living system is the crucible in which promising compounds become viable drug candidates. For indole derivatives, this process demands a rigorous, stepwise approach that prioritizes understanding the compound's pharmacokinetic behavior before assessing its efficacy. By strategically designing studies, adhering to robust protocols, and critically interpreting the resulting data to establish a clear IVIVC, researchers can successfully bridge the gap between the petri dish and the preclinical model, paving the way for the development of novel therapeutics.
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A Comprehensive Guide to Assessing the Therapeutic Index of Trifluoromethylated Compounds
In the landscape of modern drug discovery, the strategic incorporation of trifluoromethyl (CF₃) groups has emerged as a cornerstone for enhancing the therapeutic potential of new chemical entities. This guide provides an in-depth, technical comparison of trifluoromethylated compounds against their non-fluorinated counterparts, with a focus on a critical drug development parameter: the therapeutic index. Herein, we will dissect the methodologies for assessing this index, present comparative data, and explore the underlying mechanistic principles that confer the unique advantages of trifluoromethylation.
The Significance of the Trifluoromethyl Group in Medicinal Chemistry
The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties, often leading to a more favorable pharmacokinetic and pharmacodynamic profile.[1][2] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and more predictable drug exposure.[2]
-
Increased Potency: The high electronegativity of the fluorine atoms can influence the electronic properties of a molecule, potentially leading to stronger binding interactions with its biological target. For instance, the inclusion of a CF₃ group in the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to its non-fluorinated analog.[3]
-
Modulation of Lipophilicity: The CF₃ group is lipophilic, which can improve a compound's ability to cross cellular membranes and reach its target.[2] This property can be crucial for drugs targeting the central nervous system.
-
Improved Bioavailability: By blocking metabolic pathways and enhancing membrane permeability, trifluoromethylation can lead to improved oral bioavailability.[4]
These advantageous properties collectively contribute to the potential for an improved therapeutic index, a crucial measure of a drug's safety and efficacy.
Understanding and Assessing the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces a toxic effect to the dose that produces a therapeutic effect.[4] A higher TI is desirable, as it indicates a wider separation between the effective and toxic doses.
The TI is typically calculated using the following formula:
TI = TD₅₀ / ED₅₀ or TI = LD₅₀ / ED₅₀
Where:
-
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
-
TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population.
-
LD₅₀ (Median Lethal Dose): The dose of a drug that is lethal to 50% of the population (primarily determined in animal studies).
The determination of these parameters requires rigorous preclinical testing, involving both efficacy and toxicity studies.
Experimental Workflows for Assessing Therapeutic Index
A systematic approach is essential for accurately determining the therapeutic index of a novel compound. The following sections outline the key experimental workflows.
Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
Detailed Protocol 1: In Vivo Efficacy Assessment (ED₅₀ Determination)
This protocol provides a generalized framework. Specific parameters should be adapted based on the compound and disease model. Here, we use the example of an anti-inflammatory drug.
Objective: To determine the ED₅₀ of a test compound in a rodent model of inflammation.
Model: Carrageenan-Induced Paw Edema in Rats.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound (trifluoromethylated) and its non-fluorinated analog
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Celecoxib)
-
1% Carrageenan solution in saline
-
Pletismometer
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control
-
Multiple dose groups for the trifluoromethylated compound
-
Multiple dose groups for the non-fluorinated analog
-
-
Dosing: Administer the test compounds, non-fluorinated analog, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Plot the percentage inhibition against the logarithm of the dose.
-
Determine the ED₅₀ value (the dose that causes 50% inhibition of edema) using a suitable statistical software.
-
Detailed Protocol 2: In Vivo Acute Toxicity Assessment (LD₅₀ Determination)
Objective: To determine the acute oral LD₅₀ of a test compound in rodents.
Model: Acute Oral Toxicity Study in Rats.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females)
-
Test compound (trifluoromethylated) and its non-fluorinated analog
-
Vehicle (e.g., corn oil or water)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate animals for at least one week. Fast the animals overnight (with access to water) before dosing.
-
Dose-Range Finding Study: Administer a wide range of doses to a small number of animals to determine the approximate lethal dose.
-
Definitive Study Grouping: Based on the dose-range finding study, establish at least 3-5 dose groups (n=5-10 per sex per group), including a vehicle control group. Doses should be spaced to produce a range of toxic effects and mortality.
-
Dosing: Administer a single oral dose of the test compound or its analog to each animal.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weights at the start and end of the study.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD₅₀ value using a recognized statistical method, such as the probit analysis.
Detailed Protocol 3: Organ-Specific Toxicity Assessment
Objective: To evaluate the potential for organ-specific toxicity.
Procedure:
-
Tissue Collection: During the necropsy of the acute toxicity study, collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.).
-
Histopathology:
-
Fix the collected tissues in 10% neutral buffered formalin.[5]
-
Process the fixed tissues, embed them in paraffin, and section them at a thickness of 3-5 µm.[5]
-
Stain the sections with hematoxylin and eosin (H&E).[5]
-
A qualified pathologist should perform a microscopic examination of the stained tissues to identify any cellular changes or damage.[5]
-
-
Clinical Pathology:
-
Collect blood samples at specified time points during the toxicity study.
-
Perform hematology analysis to assess parameters like red and white blood cell counts, hemoglobin, and hematocrit.[6]
-
Conduct clinical chemistry analysis of serum or plasma to evaluate markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).[6][7]
-
Comparative Data: The Impact of Trifluoromethylation on Therapeutic Index
Case Study 1: Celecoxib (a COX-2 Inhibitor)
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group. While a direct comparison with a non-fluorinated analog's therapeutic index is not available, we can examine the efficacy of celecoxib and its derivatives. One study reported the ED₅₀ values of celecoxib and two of its derivatives in various pain models in rats.[8]
| Compound | Acetic Acid Writhing (ED₅₀ mg/kg) | Hot Tail-Flick (ED₅₀ mg/kg) | Hot Plate (ED₅₀ mg/kg) |
| Celecoxib | 94.2 | 104.7 | 60.7 |
| PC-406 | 67.9 | 89.1 | 56.7 |
| PC-407 | 63.3 | 30.0 | 86.2 |
Data from Lu et al.[8]
This data demonstrates the potent analgesic effects of these trifluoromethylated compounds. To complete the therapeutic index assessment, corresponding LD₅₀ or TD₅₀ data would be required.
Case Study 2: Fluoxetine (an Antidepressant)
Fluoxetine, a widely prescribed antidepressant, also features a trifluoromethyl group. A study in Caenorhabditis elegans compared the potency of fluoxetine and its active metabolite, norfluoxetine (which also contains the CF₃ group).
| Compound | Effect on Activity (EC₅₀ mg/L) | Effect on Chemotaxis (EC₅₀ mg/L) |
| Fluoxetine | 40.0 | 16.0 |
| Norfluoxetine | 10.1 | 14.22 |
Data from a study on C. elegans.[9]
This data suggests that norfluoxetine is more potent in affecting activity.[9] While not a direct comparison to a non-fluorinated analog, it highlights how metabolic changes to a trifluoromethylated compound can alter its biological activity. For a comprehensive therapeutic index comparison, toxicity data (LD₅₀) for both fluoxetine and a non-trifluoromethylated version in a rodent model would be necessary. A developmental toxicology study in rats reported maternal toxicity for fluoxetine at 12.5 mg/kg.[3] Another study found the acute oral LD₅₀ of a different chemical in rats to be approximately 90 mg/kg.[8]
Mechanistic Insights: How Trifluoromethylated Drugs Exert Their Effects
The enhanced therapeutic potential of trifluoromethylated compounds can often be traced to their specific interactions with biological targets.
Celecoxib and the COX-2 Signaling Pathway
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.
Caption: Celecoxib's inhibition of the COX-2 pathway.
By blocking COX-2, celecoxib prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] The trifluoromethyl group on celecoxib contributes to its binding affinity and selectivity for the COX-2 enzyme.
Gefitinib and the EGFR Signaling Pathway
Gefitinib, an anticancer agent, targets the epidermal growth factor receptor (EGFR). The trifluoromethyl group is not present in Gefitinib, however, many other kinase inhibitors do possess this moiety. The EGFR pathway is a good example of a signaling cascade targeted by such drugs.
Caption: Inhibition of the EGFR signaling pathway.
In many cancers, EGFR is overactive, leading to uncontrolled cell growth.[9] Kinase inhibitors like gefitinib block the ATP-binding site of the EGFR, preventing its activation and halting the downstream signaling that drives cancer progression.[9][11][12]
Conclusion
The strategic incorporation of trifluoromethyl groups represents a powerful tool in modern medicinal chemistry for enhancing the therapeutic profile of drug candidates. By improving metabolic stability, potency, and bioavailability, trifluoromethylation can lead to a wider therapeutic index, signifying a greater margin of safety and efficacy. The rigorous assessment of this index through well-designed preclinical efficacy and toxicity studies is paramount in the drug development process. As our understanding of the intricate interplay between chemical structure and biological activity continues to evolve, the thoughtful application of trifluoromethylation will undoubtedly continue to yield safer and more effective medicines.
References
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A Senior Application Scientist’s Guide to Trifluoromethylation: A Head-to-Head Comparison of Leading Reagents
Introduction: The Indispensable Role of the Trifluoromethyl Group in Modern Chemistry
The trifluoromethyl (CF₃) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties—strong electron-withdrawing nature, high electronegativity, and metabolic stability—can dramatically enhance a molecule's lipophilicity, binding affinity, and bioavailability.[1][3] Consequently, the development of efficient and selective methods for installing this critical functional group is a paramount objective in synthetic chemistry.
This guide provides an in-depth, head-to-head comparison of the most prominent trifluoromethylating reagents used today. Moving beyond a simple catalog, we will dissect the mechanistic nuances, practical advantages, and limitations of each reagent class. This analysis is designed to empower researchers to make informed, strategy-driven decisions for their specific synthetic challenges, backed by experimental data and field-proven insights.
Mechanistic Overview: The Three Pillars of Trifluoromethylation
Trifluoromethylation reactions are primarily categorized by the nature of the CF₃ species transferred: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), or radical (CF₃•). Understanding these fundamental pathways is crucial for selecting the appropriate reagent and reaction conditions for a given substrate.
Caption: Core trifluoromethylation pathways and representative reagents.
Part 1: Electrophilic Trifluoromethylating Reagents ("CF₃⁺" Donors)
Electrophilic reagents are the workhorses for trifluoromethylating nucleophiles such as enolates, silyl enol ethers, thiols, and electron-rich aromatic systems. The most prominent members of this class are the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents.[4][5]
Togni Reagents
Togni reagents, particularly the first-generation 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and the second-generation trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, are among the most versatile and widely used electrophilic sources.[4] They are crystalline solids, generally stable to air and moisture, making them significantly easier to handle than gaseous CF₃ sources.[4]
Mechanism of Action: The reactivity of Togni reagents stems from the hypervalent iodine(III) center, which acts as a good leaving group. The reaction can proceed through two primary pathways:
-
Direct Nucleophilic Attack: A soft nucleophile directly attacks the CF₃ group, displacing the iodinate leaving group. This is common for substrates like β-ketoesters.
-
Radical Pathway (via Single Electron Transfer - SET): Under photoredox or metal catalysis (e.g., Cu), the Togni reagent can accept an electron to generate a CF₃ radical. This dual reactivity expands its scope to substrates that are not amenable to direct nucleophilic attack.
Caption: Dual reactivity pathways of Togni reagents.
Causality Behind Use: The choice of a Togni reagent is often justified by its broad functional group tolerance and high reactivity under mild conditions.[4] While more expensive than some alternatives, its reliability and predictability in complex systems, particularly in late-stage functionalization for drug discovery, often outweigh the cost.
Umemoto Reagents
Umemoto's reagents are typically S-(trifluoromethyl)dibenzothiophenium salts. They are also bench-stable crystalline solids and serve as powerful electrophilic CF₃ sources.[6] Their reactivity profile is similar to that of Togni reagents, and they are often used for trifluoromethylating carbon and heteroatom nucleophiles.[5][6]
Performance Comparison: Togni vs. Umemoto The choice between Togni and Umemoto reagents can be substrate-dependent. Experimental data suggests that for certain substrates, one reagent may provide superior yields.
| Substrate Type | Togni Reagent I | Umemoto Reagent | Comments |
| Indanone-derived β-ketoester (5-membered ring) | Higher Yield | Good Yield | Togni's reagent is often favored for five-membered ring systems.[7] |
| Tetralone-derived β-ketoester (6-membered ring) | Good Yield | Higher Yield | Umemoto's reagent can show enhanced performance for six-membered rings.[7] |
| Simple Phenols | Moderate Yield | Moderate Yield | Both require specific conditions; direct O-trifluoromethylation is challenging. |
| Thiols | Excellent Yield | Excellent Yield | Both are highly effective for S-trifluoromethylation. |
| Electron-rich Arenes (Photoredox) | Good-Excellent Yield | Good-Excellent Yield | Performance is highly dependent on the photocatalyst and conditions. |
Yields are generalized from literature reports; specific results will vary with substrate and conditions.[7][8]
Part 2: Nucleophilic Trifluoromethylating Reagents ("CF₃⁻" Donors)
Nucleophilic reagents are essential for reacting with electrophilic carbons, most notably carbonyls (aldehydes, ketones) and imines. The undisputed champion in this category is the Ruppert-Prakash reagent.
Ruppert-Prakash Reagent (TMSCF₃)
Trifluoromethyltrimethylsilane (TMSCF₃) is a volatile liquid that serves as a precursor to the trifluoromethyl anion (CF₃⁻). It is widely used due to its commercial availability and high efficacy.
Mechanism of Action: TMSCF₃ itself is not nucleophilic. It requires activation by a nucleophilic catalyst, typically a fluoride source (e.g., TBAF, CsF) or a Lewis base. The activator attacks the silicon atom, forming a hypervalent silicate intermediate that liberates the highly reactive, transient CF₃⁻ anion.[9] This anion then attacks the electrophilic substrate.
Caption: Radical generation from Langlois' reagent via oxidation.
Causality Behind Use: The primary driver for choosing Langlois' reagent is cost-effectiveness and its specific utility in radical reactions. It is significantly cheaper than Togni or Umemoto reagents. [10]This makes it ideal for large-scale synthesis and for reactions where a radical pathway is desired, such as the trifluoromethylation of unactivated alkenes or electron-rich heterocycles via Minisci-type reactions. [4]The main drawback is the need for a stoichiometric oxidant, which can sometimes lead to side reactions or complicate purification.
Head-to-Head Performance & Practical Considerations
Quantitative Comparison of Yields
The following table provides a snapshot of typical yields for the trifluoromethylation of representative substrates. Conditions are optimized for each reagent and are not identical.
| Substrate | Reagent Class | Reagent Used | Typical Yield (%) |
| Indole (C3-position) | Electrophilic | Togni Reagent I | 85-95% |
| Radical | Langlois' Reagent + Oxidant | 70-85% | |
| Acetophenone | Nucleophilic | Ruppert-Prakash (TMSCF₃) | >95% |
| Electrophilic (enol form) | Togni Reagent I | 60-75% | |
| Styrene | Radical | Langlois' Reagent + Oxidant | 70-90% (as oxy-trifluoromethylated product) [11] |
| Electrophilic | Togni Reagent I + Cu Catalyst | 65-80% (allylic trifluoromethylation) [12] |
Practicality Matrix
| Feature | Togni Reagents | Umemoto Reagents | Ruppert-Prakash | Langlois' Reagent |
| Cost | High | High | Moderate | Low |
| Stability | Good (solid) | Good (solid) | Moderate (volatile liquid, moisture sensitive) | Excellent (solid) |
| Handling | Standard benchtop | Standard benchtop | Inert atmosphere | Standard benchtop |
| Primary Use | Electrophilic/Radical | Electrophilic/Radical | Nucleophilic | Radical |
| Toxicity | Moderate (Iodine byproduct) | Moderate | Moderate (Volatile) | Low |
| Scalability | Good | Good | Good | Excellent |
Functional Group Tolerance
This is a critical factor in complex molecule synthesis. The choice of reagent can determine the success or failure of a late-stage functionalization.
| Functional Group | Togni (Electrophilic) | Ruppert-Prakash (Nucleophilic) | Langlois (Radical) |
| Esters, Amides | Tolerated | Reactive (can be trifluoromethylated) | Tolerated |
| Aldehydes, Ketones | Tolerated | Highly Reactive (primary target) | Tolerated |
| Alcohols, Amines | Can be reactive (as nucleophiles) | Tolerated (unless activated) | Tolerated |
| Alkenes, Alkynes | Can be reactive | Tolerated | Highly Reactive (primary target) |
| Halides (Br, Cl) | Tolerated | Tolerated | Tolerated |
| Boronic Acids/Esters | Can be reactive | Tolerated | Can be reactive |
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate.
Protocol 1: Electrophilic Trifluoromethylation of Indole with Togni Reagent I
Caption: Workflow for indole trifluoromethylation with Togni's reagent.
Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 mmol, 1.0 equiv) and Togni Reagent I (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) (5 mL).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
Self-Validation: The reaction's success is confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, showing the characteristic signals for the CF₃ group and the correct molecular weight. The regioselectivity (C3 vs. other positions) is a key validation point confirmed by ¹H and ¹³C NMR.
Protocol 2: Nucleophilic Trifluoromethylation of Acetophenone with TMSCF₃
Caption: Workflow for ketone trifluoromethylation with TMSCF₃.
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add acetophenone (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF) (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 1.5 equiv) via syringe.
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 0.1 equiv) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.
-
Quench the reaction by carefully adding 1 M aqueous HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield the trifluoromethyl alcohol.
Self-Validation: The reaction progress can be monitored by the disappearance of the ketone spot on TLC. The final product is validated by the appearance of a hydroxyl peak in the IR spectrum and a quartet in the ¹⁹F NMR spectrum.
Protocol 3: Radical Trifluoromethylation of Styrene with Langlois' Reagent
Caption: Workflow for alkene trifluoromethylation with Langlois' reagent.
Methodology:
-
In a round-bottom flask, combine styrene (1.0 mmol, 1.0 equiv), Langlois' reagent (2.0 mmol, 2.0 equiv), and manganese(III) acetate dihydrate (2.0 mmol, 2.0 equiv).
-
Add a solvent mixture, such as acetonitrile and water (e.g., 4:1 v/v, 5 mL).
-
Heat the mixture to 80 °C and stir vigorously for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove manganese salts, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to isolate the oxy-trifluoromethylated products.
Self-Validation: The success of the reaction is confirmed by mass spectrometry, which will show the incorporation of both a CF₃ group and an oxygen-containing group (hydroxyl or acetoxy, depending on conditions). NMR spectroscopy will confirm the structure and regiochemistry of the addition.
Conclusion and Future Outlook
The selection of a trifluoromethylating reagent is a multi-faceted decision that balances reactivity, substrate scope, cost, safety, and scalability.
-
Togni and Umemoto reagents offer broad applicability and reliability for electrophilic trifluoromethylation, making them invaluable for complex, high-value targets despite their higher cost. Their ability to also act as radical precursors via SET adds to their versatility.
-
The Ruppert-Prakash reagent remains the unparalleled choice for nucleophilic trifluoromethylation of carbonyls, providing a direct and efficient route to trifluoromethylated alcohols.
-
Langlois' reagent provides an economical and scalable solution for radical trifluoromethylation, making it highly attractive for industrial applications and for transformations on less-activated substrates.
The field of trifluoromethylation continues to evolve rapidly. Ongoing research focuses on developing more cost-effective, safer, and catalytically activated reagents. Innovations in photoredox and electrochemical methods are expanding the toolkit, promising even milder and more selective ways to forge the valuable C-CF₃ bond. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can better navigate this dynamic landscape and strategically deploy the optimal reagent to accelerate their scientific discoveries.
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Lloyd-Jones, G. C., Minshull, H. B., & Sparkes, H. A. (2021). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 143(31), 12246–12258. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
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Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 53. [Link]
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Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6806-6813. [Link]
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Wu, J., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1452-1458. [Link]
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Lloyd-Jones, G. C., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. ACS Publications. [Link]
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Leonori, D., et al. (2022). Tailoring the Reactivity of the Langlois Reagent and Styrenes with Cyanoarenes Organophotocatalysts under Visible-Light. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to Statistical Analysis for Comparing Dose-Response Curves of Drug Candidates
In the landscape of drug discovery and development, the dose-response curve is a fundamental tool. It provides a graphical representation of the relationship between the concentration of a drug and its observed biological effect.[1] Rigorous comparison of these curves for different drug candidates is paramount for selecting the most promising compounds to advance through the development pipeline. This guide provides an in-depth, experience-driven approach to the statistical analysis of dose-response curves, ensuring scientific integrity and robust decision-making.
Section 1: The Foundation - Understanding the Dose-Response Relationship
A typical dose-response curve follows a sigmoidal, or 'S'-shaped, trajectory.[1] This shape reflects the saturation of the biological system at high drug concentrations. Key parameters derived from this curve provide a quantitative measure of a drug's activity.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that elicits 50% of the maximal response.[2][3] It is a primary measure of a drug's potency ; a lower EC50 value indicates a more potent compound.[4]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces a biological response by 50%.[2][3][5] Similar to EC50, it is a measure of potency for inhibitory compounds.[4]
-
Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1.0 suggests positive cooperativity, while a value less than 1.0 may indicate negative cooperativity or multiple binding sites.[6]
-
Emax (Maximum Effect): The maximum response achievable by the drug. This parameter reflects the drug's efficacy .
It is crucial to distinguish between potency (EC50/IC50) and efficacy (Emax). A drug can be highly potent but have low efficacy, or vice versa.
Section 2: Experimental Design and Data Acquisition - The Self-Validating System
The quality of your statistical comparison is fundamentally dependent on the quality of your experimental data. A well-designed experiment acts as a self-validating system.
Experimental Protocol: In Vitro Cell-Based Assay for Dose-Response Analysis
-
Cell Culture and Seeding:
-
Culture cells under optimal and consistent conditions (e.g., temperature, CO2, humidity).
-
Harvest cells during the logarithmic growth phase to ensure viability and responsiveness.
-
Seed cells into microplates at a predetermined density that allows for a robust assay window (the difference between the minimum and maximum response).
-
-
Drug Preparation and Dilution Series:
-
Prepare a concentrated stock solution of each drug candidate in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations. A typical dose-response experiment spans several orders of magnitude.[1]
-
-
Treatment and Incubation:
-
Add the diluted drug solutions to the appropriate wells. Include vehicle-only controls (negative control) and a positive control (a known active compound), if applicable.
-
Incubate the plates for a predetermined duration, based on the biological process being measured.
-
-
Assay Readout:
-
Measure the biological response using a validated assay method (e.g., luminescence for cell viability, fluorescence for enzyme activity).
-
-
Data Normalization:
-
Normalize the raw data. Typically, the vehicle control represents 100% activity (for stimulation) or 0% inhibition, and a maximal effect control (or the highest drug concentration) represents 0% activity or 100% inhibition.
-
dot graph TD { A[Start: Cell Culture] --> B{Cell Seeding}; B --> C[Drug Preparation & Dilution]; C --> D{Treatment}; D --> E[Incubation]; E --> F{Assay Readout}; F --> G[Data Normalization]; G --> H[End: Normalized Data]; subgraph Controls C -- Vehicle Control --> D; C -- Positive Control --> D; end }
Caption: Workflow for a typical in vitro dose-response experiment.
Section 3: The Core of the Analysis - Nonlinear Regression
Dose-response data are inherently nonlinear. Therefore, nonlinear regression is the appropriate statistical method for fitting the data to a model and determining the key parameters.[6][7]
The Four-Parameter Logistic (4PL) Model
The most common model used for dose-response curve fitting is the four-parameter logistic (4PL) equation, also known as the Hill equation.[6]
Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)
Where:
-
Y: The measured response
-
X: The drug concentration
-
Top: The maximum response plateau
-
Bottom: The minimum response plateau
-
EC50: The concentration at 50% of the maximal response
-
HillSlope: The steepness of the curve
Step-by-Step Guide to Nonlinear Regression using GraphPad Prism
-
Data Entry: Create an XY data table. Enter the drug concentrations in the X column and the corresponding responses in the Y columns. It's common practice to log-transform the concentration values.[8]
-
Analysis Selection: Click "Analyze" and select "Nonlinear regression (curve fit)".[8]
-
Model Selection: Choose the appropriate dose-response model. For stimulation, select "log(agonist) vs. response -- Variable slope (four parameters)".[8] For inhibition, select "log(inhibitor) vs. response -- Variable slope (four parameters)".
-
Constraints (Self-Validation): Consider constraining the "Top" and "Bottom" parameters to your control values (e.g., 100 and 0 for normalized data). This can improve the accuracy of the EC50/IC50 determination, especially if the data do not fully define the plateaus.[7]
-
Review Results: The software will generate a results sheet with the best-fit values for the parameters (EC50/IC50, Hill Slope, etc.), their standard errors, and 95% confidence intervals.
Section 4: Comparing Two Dose-Response Curves - The Extra Sum-of-Squares F-Test
A common question is whether the dose-response curves for two drug candidates are statistically different. A simple comparison of EC50/IC50 values is insufficient as it doesn't account for the overall shape of the curves. The Extra Sum-of-Squares F-test is a powerful method for this comparison.[9]
The Logic Behind the F-Test
The F-test compares the goodness-of-fit of two nested models.[9] In this context:
-
Null Hypothesis (H0): A single curve fits all the data points for both drugs. This implies the curves are not statistically different.
-
Alternative Hypothesis (H1): Two separate curves, one for each drug, provide a significantly better fit to the data.
The test calculates an F ratio based on the difference in the sum-of-squares of the two models, taking into account the number of data points and parameters.[10] A small p-value (typically < 0.05) indicates that the alternative hypothesis is more likely, and the two curves are considered statistically different.
dot graph TD { A[Start: Data for Two Drugs] --> B{Fit a Single Curve (H0)}; A --> C{Fit Two Separate Curves (H1)}; B --> D[Calculate Sum-of-Squares (SS_H0)]; C --> E[Calculate Sum-of-Squares (SS_H1)]; D & E --> F{Extra Sum-of-Squares F-Test}; F --> G{P-value}; G -- P < 0.05 --> H[Conclusion: Curves are Different]; G -- P >= 0.05 --> I[Conclusion: Curves are Not Different]; }
Caption: Logical flow of the Extra Sum-of-Squares F-Test for comparing two dose-response curves.
Practical Application in GraphPad Prism
-
Data Entry: Enter the data for both drugs in the same XY table, with each drug in a separate set of Y columns.
-
Analysis: Perform nonlinear regression as described in Section 3.
-
Compare Tab: In the "Parameters: Nonlinear regression" dialog, go to the "Compare" tab.
-
Select Test: Choose the option to "Compare the values for one or more parameters". You can then choose to test if specific parameters like the LogEC50 or Hill Slope are different between the datasets. Alternatively, you can test if the entire curves are different.
| Parameter | Drug A | Drug B | Statistical Comparison (p-value) |
| LogEC50 | -8.5 | -7.2 | <0.001 |
| Hill Slope | 1.2 | 1.1 | 0.45 |
| Emax | 105% | 98% | 0.12 |
Table 1: Example Comparison of Dose-Response Parameters. In this hypothetical example, Drug A is significantly more potent than Drug B (p < 0.001), while their Hill slopes and maximum efficacies are not significantly different.
Section 5: Advanced Topics - Parallelism and Synergy
Parallelism
In some cases, particularly in bioassays where a test sample is compared to a reference standard, it is important to determine if the dose-response curves are parallel.[11] Parallel curves have the same shape and differ only by a horizontal shift, implying that the test sample is acting as a dilution of the reference standard.[11] Statistical tests for parallelism, often available in specialized bioassay software, assess whether the Hill slopes of the two curves are significantly different.[11][12]
Synergy, Additivity, and Antagonism
When evaluating drug combinations, it is crucial to determine if the combined effect is greater than, equal to, or less than the expected effect of the individual drugs.[13]
-
Synergy: The combined effect is greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
Several models, such as the Bliss independence model and the Loewe additivity model, can be used to calculate the expected additive effect.[13] The observed response of the drug combination is then compared to this expected response to determine the nature of the interaction.
Section 6: Conclusion - From Data to Decision
The statistical comparison of dose-response curves is a critical step in the drug discovery process. By employing robust experimental design, appropriate nonlinear regression models, and powerful statistical tests like the Extra Sum-of-Squares F-test, researchers can confidently identify and prioritize drug candidates with the most desirable pharmacological profiles. This rigorous, data-driven approach ensures that only the most promising compounds proceed toward clinical development, ultimately saving time, resources, and increasing the probability of success.
References
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
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How to Perform a Dose-Response Analysis. GraphPad. Available at: [Link]
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IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. Available at: [Link]
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Quantitative Methods for Assessing Drug Synergism. National Institutes of Health. Available at: [Link]
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Example: Global nonlinear regression (dose-response curves). GraphPad. Available at: [Link]
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Tutorial: Plotting dose-response curves. GraphPad. Available at: [Link]
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Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research. Available at: [Link]
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Statistical analysis of dose-response curves. Wiley Analytical Science. Available at: [Link]
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F tests and the Extra Sum of Squares. Simon Fraser University. Available at: [Link]
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A Handbook of Applied Statistics in Pharmacology. Routledge. Available at: [Link]
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What is Parallelism in Bioassay? Quantics Biostatistics. Available at: [Link]
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Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad. Available at: [Link]
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SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Oxford Academic. Available at: [Link]
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The General Linear F-Test. PennState Statistics Online Courses. Available at: [Link]
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Comparing models using the extra sum-of-squares F test. Oxford Academic. Available at: [Link]
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Assessing parallelism using Parallel Line Analysis (PLA) in MARS. BMG Labtech. Available at: [Link]
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Regulatory Considerations of Bioassay Lifecycle Management For Biologics. CASSS. Available at: [Link]
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Drug Safety Data: How to Analyze, Summarize and Interpret to Determine Risk. Jones & Bartlett Learning. Available at: [Link]
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A Universal Delayed Difference Model Fitting Dose-response Curves. National Institutes of Health. Available at: [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
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Drug-Drug Interactions and Synergy: From Pharmacological Models to Clinical Application. National Institutes of Health. Available at: [Link]
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Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. National Institutes of Health. Available at: [Link]
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New FDA guidance on statistical approaches to establishing bioequivalence. GaBI online. Available at: [Link]
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Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. National Institutes of Health. Available at: [Link]
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Interpreting the Mechanism of Synergism for Drug Combinations Using Attention-Based Hierarchical Graph Pooling. MDPI. Available at: [Link]
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Can anyone shed some light on the difference between IC50 & EC50? ResearchGate. Available at: [Link]
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FDA Draft Guidance for Industry on Statistical Approaches for Assessing Bioequivalence. ECA Academy. Available at: [Link]
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A Researcher's Guide to Benchmarking Metabolic Stability Against Established Drugs
In the journey of drug discovery, a molecule's metabolic stability is a critical checkpoint that dictates its potential for success. A compound that is metabolized too quickly will have a short duration of action and poor bioavailability, rendering it ineffective. Conversely, a compound that is too stable might accumulate to toxic levels. This guide provides a comprehensive framework for benchmarking the metabolic stability of new chemical entities (NCEs) against well-characterized, established drugs. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a clear methodology for data interpretation, ensuring your development program is built on a foundation of robust, comparative data.
The Scientific Imperative: Why Benchmark?
Metabolic stability assays are not performed in a vacuum. The data they generate—typically intrinsic clearance (CLint) and half-life (t1/2)—is most powerful when placed in the context of known outcomes. By comparing an NCE to established drugs with known pharmacokinetic profiles, researchers can:
-
Triage and Prioritize Candidates: Quickly identify and deprioritize compounds with unacceptably high clearance, focusing resources on molecules with a more promising pharmacokinetic profile.
-
Predict In Vivo Performance: Use benchmark data to build confidence in in vitro-in vivo extrapolation (IVIVE), providing an early forecast of a drug's human dose and dosing regimen.
-
Guide Medicinal Chemistry Efforts: Understand the metabolic liabilities of a chemical series and inform structural modifications to improve stability.
The core of this process lies in selecting the right in vitro systems and the right benchmarks to create a scientifically sound comparison.
Selecting the Appropriate In Vitro Model: A Strategic Choice
The choice of an in vitro system is the first critical decision and depends on the specific questions being asked at a particular stage of drug discovery.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily containing cytochrome P450 (CYP450) enzymes responsible for the majority of Phase I oxidative metabolism. They are cost-effective, have high throughput, and are excellent for initial screening to identify compounds with major metabolic liabilities related to CYP450 enzymes. However, they lack Phase II enzymes (like UGTs) and transporters, providing an incomplete picture of overall hepatic clearance.
-
S9 Fraction: This is the supernatant fraction of a liver homogenate after centrifugation at 9000g. It contains both microsomal and cytosolic enzymes, thus capturing both Phase I and Phase II metabolic pathways. The S9 fraction is a more comprehensive system than microsomes but can have lower specific enzyme activity.
-
Hepatocytes: As intact liver cells, cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies. They contain a full complement of Phase I and Phase II enzymes, cofactors, and drug transporters, providing the most physiologically relevant data and the most accurate prediction of in vivo hepatic clearance. Their lower throughput and higher cost typically reserve them for later-stage, higher-priority compounds.
The logical progression, or workflow, for assessing metabolic stability is often tiered, starting with a high-throughput system and moving to more complex, physiologically relevant models for the most promising compounds.
Caption: Workflow for HLM stability data analysis.
Benchmarking Your NCE: A Comparative Framework
The true value of the calculated CLint is revealed when compared against established drugs. A carefully selected panel of benchmarks provides context for classifying your NCE.
| Benchmark Drug | Primary Metabolizing Enzyme(s) | Classification | Typical HLM Half-Life (t1/2, min) | Typical HLM CLint (µL/min/mg) |
| Warfarin | CYP2C9 | Low Clearance | > 120 | < 12 |
| Diazepam | CYP3A4, CYP2C19 | Low Clearance | > 120 | < 12 |
| Midazolam | CYP3A4 | Intermediate Clearance | 15 - 40 | 30 - 100 |
| Dextromethorphan | CYP2D6, CYP3A4 | Intermediate Clearance | 15 - 40 | 30 - 100 |
| Verapamil | CYP3A4 | High Clearance | < 15 | > 100 |
| Propranolol | CYP2D6, CYP1A2 | High Clearance | < 15 | > 100 |
Note: These values are approximate and can vary between different lots of pooled microsomes and experimental conditions. It is essential to run benchmarks concurrently with your NCE.
Interpreting the Results:
-
If your NCE has a t1/2 > 120 min: It behaves like a low-clearance drug (e.g., Warfarin). This is often a desirable profile, suggesting good metabolic stability and the potential for a long in vivo half-life.
-
If your NCE has a t1/2 between 15 and 40 min: It aligns with intermediate-clearance drugs (e.g., Midazolam). This may be acceptable, depending on the therapeutic indication and desired dosing frequency.
-
If your NCE has a t1/2 < 15 min: It is classified as a high-clearance compound (e.g., Verapamil). This is a significant red flag, indicating that the drug will likely be cleared very rapidly in vivo, leading to low bioavailability and a short duration of action. Such a result often necessitates a return to medicinal chemistry to block the identified metabolic "hotspots."
By using this benchmarking framework, project teams can make informed, data-driven decisions, ensuring that only the most promising compounds, with a metabolic profile conducive to clinical success, advance through the discovery pipeline.
References
-
Title: In vitro assessment of metabolic stability and metabolite identification of a new potential anticancer agent in rat and human liver fractions. Source: Scientific Reports URL: [Link]
-
Title: In Vitro Metabolic Stability of Drugs in Liver Microsomes of Rats, Dogs, and Humans. Source: National Library of Medicine URL: [Link]
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Title: A high-throughput cytochrome P450 cocktail inhibition assay for assessing drug-drug interactions. Source: National Library of Medicine URL: [Link]
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Title: What is Metabolic Stability and Why is it Important? Source: Sygnature Discovery URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
